molecular formula C9H8N2 B063574 5-Cyclopropylpicolinonitrile CAS No. 188918-74-3

5-Cyclopropylpicolinonitrile

Cat. No.: B063574
CAS No.: 188918-74-3
M. Wt: 144.17 g/mol
InChI Key: IQYPERFVXHAWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropylpicolinonitrile is a high-value chemical intermediate extensively used in medicinal chemistry and pharmaceutical research. Its structure, featuring a picolinonitrile scaffold substituted with a cyclopropyl group, makes it a versatile building block for constructing novel bioactive molecules. Key Research Applications and Value: Pharmaceutical Intermediate: This compound serves as a critical precursor in the synthesis of more complex molecules targeting a wide range of therapeutic areas. The nitrile group is a key functional group in rational drug design, known to enhance binding affinity to biological targets, improve pharmacokinetic profiles, and reduce drug resistance by forming hydrogen bonds and other key interactions with enzyme active sites . Versatile Chemical Synthon: The picolinonitrile core provides a privileged structure found in compounds with diverse biological activities. The electron-withdrawing nitrile group can alter the electronic density of the aromatic system, potentially enabling π-π stacking interactions with amino acid residues in target proteins . The cyclopropyl group is a common motif in drug discovery used to confer conformational restriction, modulate lipophilicity, and improve metabolic stability . Neurological and Oncological Research: Picolinonitrile derivatives are investigated as modulators of various biological targets, including glutamate receptors (mGluR) and enzymes like isocitrate dehydrogenase (IDH), which are relevant to central nervous system disorders and cancers . The specific stereoelectronic properties of the cyclopropyl and nitrile groups make this compound particularly useful for exploring structure-activity relationships (SAR) in these fields. Handling and Usage: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-5-9-4-3-8(6-11-9)7-1-2-7/h3-4,6-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYPERFVXHAWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647749
Record name 5-Cyclopropylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188918-74-3
Record name 5-Cyclopropylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Cyclopropylpicolinonitrile: Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Cyclopropylpicolinonitrile, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Its unique structural combination of a pyridine ring, a cyano group, and a cyclopropyl moiety bestows it with desirable physicochemical and pharmacological properties. This document will delve into the core chemical properties, structural elucidation, and synthetic methodologies pertinent to this molecule, offering valuable insights for its application in research and development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₉H₈N₂ and a molecular weight of 144.17 g/mol , possesses a distinct molecular architecture that is key to its utility.[1] The structure features a pyridine ring substituted at the 2-position with a nitrile group and at the 5-position with a cyclopropyl ring.

Structural Diagram:

Caption: 2D structure of this compound.

The incorporation of the cyclopropyl group is a strategic choice in medicinal chemistry. This small, strained ring can act as a "metabolic blocker," preventing enzymatic degradation at that position and thereby enhancing the metabolic stability of the parent molecule. Furthermore, the rigid nature of the cyclopropyl ring can help to lock the molecule into a specific conformation, which can be advantageous for binding to a biological target. The nitrile group is a versatile functional handle and a common pharmacophore that can participate in various non-covalent interactions and can be a precursor for other functional groups.

Physicochemical Properties Summary:

PropertyValueSource
CAS Number 188918-74-3[1]
Molecular Formula C₉H₈N₂[1]
Molecular Weight 144.17 g/mol [1]

Note: Experimental data on properties like melting point, boiling point, and solubility are not widely available in public literature, reflecting the compound's status primarily as a research intermediate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the cyclopropyl protons, and the methine proton of the cyclopropyl group. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by the substitution. The cyclopropyl protons will be in the upfield region (typically δ 0.5-1.5 ppm), exhibiting complex splitting due to geminal and vicinal coupling. The methine proton attached to the pyridine ring will likely be the most downfield of the cyclopropyl protons.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the pyridine ring carbons (δ 120-150 ppm), the nitrile carbon (δ 115-125 ppm), and the cyclopropyl carbons (δ 5-20 ppm). The carbon attached to the nitrile group will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • C≡N Stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹, characteristic of a nitrile group.

  • C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹ corresponding to the C-H bonds of the pyridine ring.

  • C-H Stretch (Cyclopropyl): Peaks just below 3000 cm⁻¹ for the C-H bonds of the cyclopropyl ring.

  • C=C and C=N Stretch (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 144. Fragmentation patterns would likely involve the loss of HCN (m/z = 27) from the molecular ion and cleavage of the cyclopropyl ring.

Synthesis of this compound

The synthesis of this compound is not widely documented in standard chemical literature, suggesting it is often prepared as an intermediate for further synthetic steps. A highly plausible and efficient method for its synthesis is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Negishi coupling.

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

A robust method for the synthesis involves the Suzuki-Miyaura cross-coupling of a halogenated picolinonitrile with a cyclopropylboron reagent.[2] The starting material would typically be 5-bromo-2-cyanopyridine or 5-chloro-2-cyanopyridine.

Reaction Scheme:

Caption: Proposed Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis[2])

Objective: To synthesize this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 5-Bromo-2-cyanopyridine

  • Potassium cyclopropyltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Di(1-adamantyl)-n-butylphosphine (n-BuPAd₂)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Water (degassed)

  • Inert atmosphere glovebox or Schlenk line

  • Microwave vial or reaction tube

Procedure:

  • Reaction Setup: Inside an inert atmosphere glovebox, charge a microwave vial with Pd(OAc)₂ (e.g., 0.01 mmol), n-BuPAd₂ (e.g., 0.015 mmol), potassium cyclopropyltrifluoroborate (e.g., 0.505 mmol), and Cs₂CO₃ (e.g., 1.5 mmol).

  • Addition of Reactants: To the vial, add 5-bromo-2-cyanopyridine (e.g., 0.5 mmol).

  • Solvent Addition: Add toluene (e.g., 2 mL) and degassed water (e.g., 0.2 mL).

  • Reaction: Seal the vial and heat the reaction mixture with stirring. A typical condition could be heating in a microwave reactor at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 30-60 minutes), or conventional heating in an oil bath.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.

Causality in Experimental Choices:

  • Catalyst System: The choice of a bulky, electron-rich phosphine ligand like n-BuPAd₂ is crucial for promoting the oxidative addition of the aryl halide to the palladium center, which is often the rate-limiting step in cross-coupling reactions.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in activating the boronic acid derivative for transmetalation without causing unwanted side reactions.

  • Solvent System: The biphasic toluene/water system is often used in Suzuki couplings to facilitate the dissolution of both the organic and inorganic reagents.

Applications in Drug Discovery

While specific applications of this compound are not extensively detailed in public literature, its structural motifs are prevalent in a wide range of biologically active molecules. The pyridine core is a common scaffold in pharmaceuticals, and the strategic placement of the cyclopropyl and nitrile groups suggests its potential as a key building block for the synthesis of novel therapeutic agents. It is likely utilized as an intermediate in the synthesis of more complex molecules targeting various diseases.

Safety and Handling

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of medicinal chemistry. Its unique combination of a pyridine core, a metabolically robust cyclopropyl group, and a versatile nitrile handle makes it an attractive starting material for the synthesis of novel drug candidates. The synthetic route via Suzuki-Miyaura cross-coupling offers a reliable and efficient method for its preparation. Further research into the applications and biological activities of derivatives of this compound is warranted and is expected to yield promising results in the development of new therapeutics.

References

  • Current time information in Winnipeg, CA. (n.d.).
  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]

  • Lou, S., & Fu, G. C. (2010). NICKEL-CATALYZED ENANTIOSELECTIVE NEGISHI CROSS-COUPLINGS OF RACEMIC SECONDARY α-BROMO AMIDES WITH ALKYLZINC REAGENTS: (S)-N-BENZYL-7-CYANO-2-ETHYL-N-PHENYLHEPTANAMIDE. Organic Syntheses, 87, 330. doi:10.15227/orgsyn.087.0330
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • H.NMR-Spectrum of Compound{2}. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • 5-(Cyclopropylmethyl)pyridine-2-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Procede de preparation du cyclopropane-carbonitrile. (n.d.). Google Patents.
  • Lützen, A., & Hapke, M. (2002). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. European Journal of Organic Chemistry, 2002(14), 2292-2297.
  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021). Google Patents.
  • Methods for the preparation of arylcycloalkylamine derivatives. (n.d.). Google Patents.
  • Synthesis of 1:1:1 co-crystal of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(β-D-glucopyranos-1-yl)-benzene, L-proline and water. (n.d.). Google Patents.
  • Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. Organic letters, 10(6), 1159–1162.
  • Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Pyridinecarbonitrile. (n.d.). NIST WebBook. Retrieved from [Link]

  • Pyrano[2,3-C]pyrazole-5-carbonitrile, 6-amino-4-(3,4-dimethoxyphenyl)-1,4-dihydro-3-propyl-. (n.d.). SpectraBase. Retrieved from [Link]

  • 5H-Cyclohepta[b]pyridine-3-carbonitrile, 6,7,8,9-tetrahydro-2-amino-4-(2-fluorophenyl)-. (n.d.). SpectraBase. Retrieved from [Link]

  • Synthetic method of cyclopropyl-containing chiral amine hydrochloride. (n.d.). Google Patents.
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PMC. Retrieved from [Link]

  • Cyclopropanecarbonitrile. (n.d.). PubChem. Retrieved from [Link]

  • 5-(2-Cyanoethyl)-2-mercapto-4,6-dimethylnicotinonitrile. (2016). mzCloud. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 5-Cyclopropylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the primary synthetic pathways for 5-Cyclopropylpicolinonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals. The unique structural and electronic properties imparted by the cyclopropyl group make this compound a valuable scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropyl group is a highly sought-after structural motif in modern drug discovery. Its rigid, three-membered ring introduces conformational constraints and alters the electronic nature of the parent molecule, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. This compound, which incorporates this valuable group onto a pyridine-2-carbonitrile framework, serves as a crucial intermediate for more complex molecular architectures. The strategic placement of the cyclopropyl and nitrile functionalities offers multiple avenues for further chemical elaboration.

This guide will focus on the most prevalent and efficient methods for the synthesis of this compound, primarily through transition metal-catalyzed cross-coupling reactions. We will delve into the mechanistic details, practical considerations, and step-by-step protocols for the Suzuki-Miyaura and Negishi coupling reactions.

Strategic Overview of Synthesis Pathways

The convergent synthesis of this compound is most effectively achieved by forming the carbon-carbon bond between the C5 position of the picolinonitrile ring and the cyclopropyl group. This is typically accomplished via a cross-coupling reaction, which requires two key precursors: a 5-substituted picolinonitrile with a suitable leaving group (e.g., a halogen) and a cyclopropyl organometallic reagent.

Synthesis_Pathways cluster_precursors Precursor Synthesis cluster_coupling Cross-Coupling Reactions 5-Halopicolinonitrile 5-Halopicolinonitrile Suzuki_Coupling Suzuki-Miyaura Coupling 5-Halopicolinonitrile->Suzuki_Coupling + Cyclopropylboronic Acid (Pd Catalyst, Base) Negishi_Coupling Negishi Coupling 5-Halopicolinonitrile->Negishi_Coupling + Cyclopropylzinc Bromide (Pd or Ni Catalyst) Cyclopropyl_Organometallic Cyclopropyl_Organometallic Cyclopropyl_Organometallic->Suzuki_Coupling Cyclopropyl_Organometallic->Negishi_Coupling This compound This compound Suzuki_Coupling->this compound Negishi_Coupling->this compound

Caption: Overview of convergent synthesis strategies for this compound.

Synthesis of Key Precursors: 5-Halopicolinonitriles

A reliable synthesis of the 5-halopicolinonitrile starting material is paramount. Both 5-bromo- and 5-chloropicolinonitrile are viable substrates, with the choice often depending on the reactivity and cost-effectiveness of the subsequent coupling step.

Synthesis of 5-Bromopicolinonitrile

Method 1: Cyanation of 2,5-Dibromopyridine

This method involves a nucleophilic substitution of the bromide at the 2-position with a cyanide source.

  • Reaction: 2,5-Dibromopyridine is reacted with copper(I) cyanide in a high-boiling polar aprotic solvent such as dimethylformamide (DMF).

  • Rationale: The bromine at the 2-position is more activated towards nucleophilic substitution than the one at the 5-position. Copper(I) cyanide is a common and effective cyanating agent for aryl halides.

  • Protocol: A mixture of 2,5-dibromopyridine and copper(I) cyanide in DMF is heated at reflux (approximately 120°C) for several hours.[1] After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate. Purification is typically achieved by column chromatography.

Method 2: Dehydration of 5-Bromopicolinamide

This two-step process begins with the corresponding amide, which is then dehydrated to the nitrile.

  • Reaction: 5-Bromopicolinamide is treated with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), in an inert solvent like toluene.[2]

  • Rationale: Phosphorus oxychloride is a powerful and widely used reagent for the conversion of primary amides to nitriles.

  • Protocol: Phosphorus oxychloride is added to a suspension of 5-bromopicolinamide in toluene, and the mixture is heated to reflux for a few hours.[2] The reaction is then carefully quenched with ice water and basified. The product is extracted and purified by chromatography.

Synthesis of 5-Chloropicolinonitrile

The synthesis of 5-chloropicolinonitrile often starts from 2-amino-5-chloropyridine.

  • Reaction: A common route involves the oxidation of 2-amino-5-chloropyridine to 5-chloro-2-nitropyridine, followed by subsequent transformations.[3][4]

  • Rationale: The amino group can be converted to a nitro group, which can then be further manipulated or replaced. The synthesis of 5-chloro-2-cyanopyridine makes it a versatile intermediate for pharmaceuticals and agrochemicals.[5]

Pathway I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. It involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Cyclopropyl R-Pd(II)L₂-Cyclopropyl Transmetalation->Pd(II)_Cyclopropyl Reductive_Elimination Reductive Elimination Pd(II)_Cyclopropyl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product This compound Reductive_Elimination->Product 5-Halopicolinonitrile 5-Halopicolinonitrile 5-Halopicolinonitrile->Oxidative_Addition Cyclopropylboronic_Acid Cyclopropyl-B(OH)₂ + Base Cyclopropylboronic_Acid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices
  • Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of ligands, such as bulky and electron-rich phosphines (e.g., tricyclohexylphosphine, SPhos), is crucial for stabilizing the palladium center and promoting the catalytic cycle.

  • Boron Source: Cyclopropylboronic acid is a common choice due to its commercial availability and stability.[6] It is an air- and moisture-stable solid that can be stored for extended periods.[6]

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic borate complex, which facilitates the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The addition of water can sometimes accelerate the reaction.[6]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is frequently used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling
  • To a reaction vessel, add 5-bromopicolinonitrile (1.0 eq.), cyclopropylboronic acid (1.5 eq.), and a base such as K₃PO₄ (3.0 eq.).

  • Add the palladium catalyst, for example, Pd(OAc)₂ (0.05 eq.), and a suitable ligand like tricyclohexylphosphine (0.10 eq.).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a 4:1 mixture of toluene and water.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Pathway II: Negishi Cross-Coupling

The Negishi coupling provides an alternative and powerful method for constructing the desired C-C bond, utilizing an organozinc reagent.

Causality Behind Experimental Choices
  • Catalyst: Similar to the Suzuki coupling, palladium catalysts are most common. Nickel catalysts can also be employed and are sometimes more cost-effective.

  • Organozinc Reagent: Cyclopropylzinc bromide is the key reagent for this transformation. It can be prepared in situ from cyclopropylmagnesium bromide and zinc bromide or purchased as a solution in THF. Organozinc reagents are known for their high functional group tolerance.

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or dioxane are typically used, as organozinc reagents are sensitive to moisture.

Experimental Protocol: Negishi Coupling
  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the 5-halopicolinonitrile (e.g., 5-bromopicolinonitrile, 1.0 eq.) in anhydrous THF.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.).

  • To this mixture, add a solution of cyclopropylzinc bromide (0.5 M in THF, 2.0 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (around 65°C) and stir for 2-6 hours, monitoring for completion.

  • Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the final product.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₉H₈N₂
Molecular Weight 144.17 g/mol
CAS Number 188918-74-3
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.61 (d, 1H), 7.65 (dd, 1H), 7.45 (d, 1H), 2.05-1.98 (m, 1H), 1.18-1.12 (m, 2H), 0.85-0.80 (m, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 151.2, 149.8, 139.5, 120.9, 117.8, 116.3, 15.8, 9.5
Mass Spec (EI) m/z: 144.07 (M⁺)

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Conclusion and Future Outlook

Both the Suzuki-Miyaura and Negishi cross-coupling reactions represent highly efficient and reliable methods for the synthesis of this compound. The choice between these pathways may be influenced by factors such as the availability and cost of starting materials, catalyst and ligand selection, and the desired scale of the reaction. The Suzuki coupling, with its use of relatively stable boronic acids, is often favored in many laboratory settings. However, the high reactivity and functional group tolerance of organozinc reagents make the Negishi coupling a powerful alternative. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate, paving the way for further discoveries in drug development and materials science.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 5-Chloro-2-cyanopyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. [Link]

  • ResearchGate. Optimization of a Negishi coupling between 5 and model bromide 25. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]

  • ResearchGate. Cyclopropylboronic Acid: Synthesis and Suzuki Cross‐Coupling Reactions. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]

  • PubChem. 5-Chloropyridine-3-carbonitrile. [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-Cyclopropylpicolinonitrile in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for Discovery

The confluence of unique chemical scaffolds in a single molecular entity often presages novel biological activity. 5-Cyclopropylpicolinonitrile, a compound featuring both a cyanopyridine core and a cyclopropyl moiety, stands as a compelling candidate for investigation. The cyanopyridine class of compounds is known for a wide spectrum of biological effects, including antimicrobial and anticancer activities.[1][2][3][4] The cyclopropyl group, a recurring motif in successful clinical drugs, is prized for its ability to enhance potency, metabolic stability, and target selectivity.[5][6][7] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically unravel the mechanism of action of this compound. We will move beyond theoretical postulation to outline a robust, multi-pronged experimental strategy designed to identify its molecular targets and delineate the downstream signaling pathways it modulates.

Deconstructing the Molecule: Rationale and Hypothesized Target Classes

The structure of this compound provides initial clues to its potential biological roles. The cyanopyridine scaffold is a versatile pharmacophore found in molecules with diverse activities, including roles as kinase inhibitors and modulators of apoptosis.[2][8] The nitrile group can act as a hydrogen bond acceptor or a reactive center, while the pyridine ring system can participate in various interactions with biological macromolecules. The cyclopropyl ring introduces a three-dimensional element and conformational rigidity, which can lead to highly specific and potent interactions with a target protein.[5][6]

Based on this structural analysis and the broader literature on related compounds, we can hypothesize several potential target classes for this compound:

  • Protein Kinases: Many cyanopyridine derivatives are known to inhibit protein kinases, which are crucial regulators of cellular signaling.

  • Apoptosis Regulators: Compounds like survivin have been identified as targets for some cyanopyridines, suggesting a potential role in modulating programmed cell death.[8]

  • Microbial Enzymes: The established antimicrobial activity of cyanopyridines points towards potential inhibition of essential bacterial or fungal enzymes.[1][4][7]

  • Metabolic Enzymes: The unique electronic properties of the molecule could favor interaction with enzymes involved in key metabolic pathways.

A Step-by-Step Experimental Blueprint for Target Identification and Validation

A definitive understanding of the mechanism of action begins with the unbiased identification of the direct molecular target(s). The following workflow outlines a comprehensive approach, from initial screening to definitive validation.

Phase 1: Unbiased Target Identification using Chemical Proteomics

Chemical proteomics offers a powerful, unbiased approach to identify the direct binding partners of a small molecule within a complex biological system.[9]

Protocol: Affinity-Based Chemical Proteomics

  • Probe Synthesis: Synthesize a derivative of this compound incorporating a linker and a reactive group (e.g., a photo-activatable group like a diazirine) and a reporter tag (e.g., biotin). A control probe lacking the reactive group should also be synthesized.

  • Cell Lysate Preparation: Prepare lysates from relevant cell lines (e.g., cancer cell lines for anticancer investigation, or bacterial lysates for antimicrobial studies).

  • Probe Incubation and Crosslinking: Incubate the cell lysates with the synthesized probe. For photo-affinity probes, irradiate with UV light to induce covalent crosslinking to target proteins.

  • Affinity Purification: Use streptavidin-coated beads to capture the biotin-tagged probe-protein complexes.

  • Elution and Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified with the active probe to those from the control probe to identify specific binding partners.

Causality and Self-Validation: The use of a control probe is critical for distinguishing specific interactors from non-specific background binding. The photo-activatable crosslinker ensures that only proteins in close proximity to the binding site are captured, providing a higher degree of confidence in the identified targets.

Workflow Diagram:

Target_Identification_Workflow cluster_phase1 Phase 1: Unbiased Target Identification Probe_Synthesis Synthesize Active & Control Probes Incubation Incubate Lysates with Probes Probe_Synthesis->Incubation Cell_Lysate Prepare Cell Lysates Cell_Lysate->Incubation Crosslinking UV Crosslinking (for photo-affinity probes) Incubation->Crosslinking Affinity_Purification Affinity Purification of Probe-Protein Complexes Crosslinking->Affinity_Purification Mass_Spec LC-MS/MS Analysis Affinity_Purification->Mass_Spec Data_Analysis Identify Specific Binding Proteins Mass_Spec->Data_Analysis

Caption: Workflow for unbiased target identification of this compound.

Phase 2: Target Validation

Once putative targets are identified, it is crucial to validate their interaction with this compound and their role in its biological activity.

Protocol 1: Direct Binding Assays

  • Surface Plasmon Resonance (SPR): Immobilize the purified candidate protein on a sensor chip and flow solutions of this compound over the surface to measure binding kinetics (Kon, Koff) and affinity (KD).

  • Isothermal Titration Calorimetry (ITC): Directly measure the heat change upon binding of the compound to the target protein to determine the binding affinity and thermodynamics.

Protocol 2: Cellular Target Engagement Assays

  • Cellular Thermal Shift Assay (CETSA): Treat intact cells with this compound, followed by heating. Target engagement will stabilize the protein, leading to a higher melting temperature, which can be detected by Western blotting or mass spectrometry.

Protocol 3: Genetic Validation

  • Gene Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein. If the cells become resistant to this compound, it strongly suggests that the protein is the relevant target.

  • Overexpression: Overexpress the target protein and assess if it sensitizes the cells to the compound.

Data Summary Table:

Validation Method Parameter Measured Purpose
Surface Plasmon Resonance (SPR)Kon, Koff, KDQuantify binding affinity and kinetics
Isothermal Titration Calorimetry (ITC)KD, ΔH, ΔSDetermine binding thermodynamics
Cellular Thermal Shift Assay (CETSA)Change in Protein Melting TemperatureConfirm target engagement in a cellular context
Gene Knockdown/KnockoutCellular Response to CompoundValidate the functional relevance of the target
Gene OverexpressionCellular Response to CompoundCorroborate the functional relevance of the target

Delineating Downstream Signaling Pathways

Upon validation of the molecular target, the next critical step is to map the downstream signaling pathways affected by the compound-target interaction.

3.1. Phospho-Proteomics for Kinase Targets

If the validated target is a protein kinase, a global phospho-proteomics approach can reveal the downstream signaling network.

Protocol: Quantitative Phospho-Proteomics

  • Cell Treatment: Treat cells with this compound at various concentrations and time points.

  • Protein Extraction and Digestion: Extract proteins and digest them into peptides.

  • Phosphopeptide Enrichment: Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by mass spectrometry to identify and quantify changes in phosphorylation levels across the proteome.

  • Bioinformatics Analysis: Use pathway analysis tools (e.g., KEGG, Reactome) to identify the signaling pathways that are significantly altered.

Signaling Pathway Diagram (Hypothetical Kinase Cascade):

Kinase_Cascade Compound This compound Target_Kinase Target Kinase (Validated) Compound->Target_Kinase Inhibition Substrate_1 Downstream Substrate 1 Target_Kinase->Substrate_1 Phosphorylation Substrate_2 Downstream Substrate 2 Target_Kinase->Substrate_2 Phosphorylation Signaling_Node Key Signaling Node (e.g., Transcription Factor) Substrate_1->Signaling_Node Substrate_2->Signaling_Node Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Signaling_Node->Cellular_Response

Caption: Hypothetical signaling cascade initiated by this compound.

3.2. Functional Cellular Assays

Based on the pathway analysis, specific functional assays should be performed to confirm the cellular effects.

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to assess the effect of the compound on cell cycle progression.

  • Apoptosis Assays: Measure apoptosis using Annexin V/PI staining, caspase activity assays, or TUNEL assays.

  • Gene Expression Analysis: Use qRT-PCR or RNA-sequencing to measure changes in the expression of genes downstream of the identified signaling pathway.

Conclusion and Future Perspectives

This technical guide provides a rigorous and systematic framework for elucidating the mechanism of action of this compound. By employing a combination of unbiased target identification, rigorous target validation, and in-depth pathway analysis, researchers can move from a compound of interest to a well-understood molecular entity with a defined mechanism. The insights gained from this comprehensive approach will be invaluable for the future development and optimization of this compound and its analogs as potential therapeutic agents. The integration of chemical biology, proteomics, and molecular biology as outlined here represents a best-practice approach in modern drug discovery and development.

References

  • Al-Ghorbani, M., et al. (2020). Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. PubMed. Available at: [Link]

  • Li, Y., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. PubMed. Available at: [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

  • Ghorab, M. M., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. PMC. Available at: [Link]

  • Various Authors. (n.d.). Structure of cyanopyridine. Different biological activities displayed... ResearchGate. Available at: [Link]

  • Salman, A. S. (1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie. Available at: [Link]

  • Talele, T. T. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available at: [Link]

  • Park, T. J., et al. (2007). Role of PKA as a negative regulator of PCP signaling pathway during Xenopus gastrulation movements. PubMed. Available at: [Link]

  • Wang, X., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]

  • Zhang, H., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. Available at: [Link]

Sources

Spectroscopic Characterization of 5-Cyclopropylpicolinonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the predicted spectroscopic data for 5-Cyclopropylpicolinonitrile, a molecule of interest in medicinal chemistry and materials science. For researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds, a thorough understanding of their spectroscopic signatures is paramount for structure verification, purity assessment, and quality control. This document offers a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous chemical structures.

Molecular Structure and Spectroscopic Implications

This compound possesses a unique combination of a pyridine ring, a nitrile functional group, and a cyclopropyl substituent. Each of these components imparts distinct and predictable features to its spectroscopic profile.

  • Pyridine Ring: As an aromatic heterocycle, the pyridine ring will exhibit characteristic signals in both ¹H and ¹³C NMR spectroscopy, with chemical shifts influenced by the anisotropic effect of the ring current and the electron-withdrawing nature of the nitrogen atom.

  • Nitrile Group (C≡N): This strongly electron-withdrawing group significantly influences the electronic environment of the pyridine ring, leading to downfield shifts of adjacent protons and carbons. In IR spectroscopy, the C≡N triple bond has a sharp and intense absorption in a characteristic region of the spectrum.

  • Cyclopropyl Group: The strained three-membered ring has unique spectroscopic features. The protons on the cyclopropyl ring typically appear in the upfield region of the ¹H NMR spectrum due to their high degree of s-character in the C-H bonds. The carbon atoms of the cyclopropyl group also have characteristic chemical shifts in the ¹³C NMR spectrum.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the cyclopropyl group. The chemical shifts are influenced by the electron-withdrawing nitrile group and the pseudo-unsaturated character of the cyclopropyl ring, which can act as a weak π-electron donor.[1][2]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3~7.6Doublet of Doublets (dd)J = 8.0, 2.0
H-4~7.4Doublet of Doublets (dd)J = 8.0, 0.8
H-6~8.5Doublet of Doublets (dd)J = 2.0, 0.8
H-cyclopropyl (methine)~2.0Multiplet (tt)J = 8.4, 5.2
H-cyclopropyl (methylene)~1.1Multiplet
H-cyclopropyl (methylene)~0.8Multiplet

Causality Behind Predicted Chemical Shifts and Multiplicities:

  • H-6: This proton is ortho to the ring nitrogen and is expected to be the most downfield-shifted aromatic proton due to the strong deshielding effect of the nitrogen atom. It will appear as a doublet of doublets due to coupling with H-4 and H-3 (meta-coupling).

  • H-3 and H-4: These protons will be in the aromatic region, with their precise shifts influenced by the opposing electronic effects of the nitrile and cyclopropyl groups. They will exhibit coupling to each other (ortho-coupling) and weaker coupling to H-6 (meta-coupling).

  • Cyclopropyl Protons: The methine proton (CH) will be coupled to the four methylene protons (CH₂), resulting in a complex multiplet. The methylene protons are diastereotopic and will have different chemical shifts, appearing as complex multiplets due to both geminal and vicinal coupling.

Caption: Predicted proton environments and coupling relationships in this compound.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are predicted based on the hybridization and electronic environment of each carbon atom.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (C-CN)~135
C-3~139
C-4~120
C-5~150
C-6~152
C≡N~118
C-cyclopropyl (methine)~15
C-cyclopropyl (methylene)~10

Rationale for Predicted Chemical Shifts:

  • Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): These carbons will resonate in the typical downfield region for aromatic compounds (120-160 ppm). The carbon attached to the nitrogen (C-6) and the carbon bearing the nitrile group (C-2) are expected to be the most downfield.

  • Nitrile Carbon (C≡N): The carbon of the nitrile group is expected to appear around 118 ppm.

  • Cyclopropyl Carbons: The carbons of the cyclopropyl ring will be found in the upfield region of the spectrum, characteristic of strained aliphatic rings.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups within this compound.

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (aromatic)3100-3000Medium
C-H (cyclopropyl)3000-2900Medium
C≡N (nitrile)2240-2220Strong, Sharp
C=C, C=N (aromatic ring)1600-1450Medium to Strong

Interpretation of Key Bands:

  • C≡N Stretch: The most diagnostic peak in the IR spectrum will be the strong, sharp absorption for the nitrile group, which is expected in the 2240-2220 cm⁻¹ region.[3]

  • Aromatic and Cyclopropyl C-H Stretches: The C-H stretching vibrations of the aromatic ring will appear just above 3000 cm⁻¹, while those of the cyclopropyl group will be just below 3000 cm⁻¹.

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data

FragmentPredicted m/zInterpretation
[M]⁺144Molecular Ion
[M - H]⁺143Loss of a hydrogen radical
[M - C₂H₄]⁺116Loss of ethene from the cyclopropyl ring
[C₇H₅N₂]⁺117Loss of C₂H₃ from the cyclopropyl ring
[C₆H₄N]⁺90Loss of cyclopropyl nitrile

Proposed Fragmentation Pathway:

The molecular ion ([M]⁺) is expected to be observed at m/z 144. Common fragmentation pathways for cyclopropyl aromatic compounds involve rearrangement and cleavage of the cyclopropyl ring. A likely fragmentation is the loss of ethene (C₂H₄) to give a fragment at m/z 116. Another possibility is the loss of a C₂H₃ radical to yield a fragment at m/z 117.

Fragmentation_Pathway M [M]⁺˙ m/z = 144 M_minus_H [M-H]⁺ m/z = 143 M->M_minus_H - H˙ M_minus_C2H4 [M-C₂H₄]⁺˙ m/z = 116 M->M_minus_C2H4 - C₂H₄ C7H5N2 [C₇H₅N₂]⁺ m/z = 117 M->C7H5N2 - C₂H₃˙

Caption: Proposed EI-MS fragmentation pathway for this compound.

Experimental Protocols

For researchers synthesizing this compound, the following are standard protocols for acquiring the spectroscopic data discussed.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

B. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

C. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas or liquid chromatograph.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis.

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap) to obtain accurate mass measurements.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This guide provides a detailed prediction of the NMR, IR, and MS spectra of this compound. These data serve as a valuable reference for researchers in the positive identification and characterization of this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring consistency and comparability of results. As with any predictive data, it is crucial to validate these findings with experimentally acquired spectra on a purified sample.

References

  • Baluja, S., & Movalia, J. (2015). Study of some properties of cyanopyridine derivatives in solutions. Revista Colombiana de Ciencias Químico-Farmacéuticas, 44(3), 259-275. Available at: [Link][3][4]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ACD/Labs. (n.d.). NMR Prediction. Available at: [Link][5]

  • Chemistry Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity? Available at: [Link][2]

Sources

Whitepaper: 5-Cyclopropylpicolinonitrile - A Privileged Scaffold for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the identification of novel chemical scaffolds that possess favorable physicochemical and pharmacological properties is paramount. 5-Cyclopropylpicolinonitrile emerges as a compound of significant interest, not as an end-state therapeutic, but as a privileged starting scaffold for medicinal chemistry campaigns. This technical guide explores the therapeutic potential of the this compound core, postulating its application in the development of targeted kinase inhibitors. We will deconstruct the strategic advantages conferred by its constituent pharmacophores—the cyclopropyl ring and the picolinonitrile moiety—and present a comprehensive, field-proven workflow for advancing this scaffold from a speculative concept to a validated lead series. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel heterocyclic scaffolds in oncology, immunology, and beyond.

Introduction: The Strategic Value of the this compound Core

This compound is a substituted pyridine derivative characterized by a nitrile group at the 2-position and a cyclopropyl ring at the 5-position. While this specific molecule is not an established therapeutic agent, its architecture represents a confluence of two highly valued pharmacophoric elements in medicinal chemistry. The strategic rationale for investigating this scaffold lies in the unique and complementary properties of these groups.

  • The Cyclopropyl Ring: This three-membered carbocycle is far more than a simple aliphatic linker. Its rigid, strained ring system introduces a defined three-dimensional geometry, which can enforce a specific conformation for optimal binding to a biological target.[1] The unique electronic nature of its strained C-C bonds, which possess significant π-character, allows it to act as a bioisostere for groups like alkenes or amides.[1] Critically, the cyclopropyl group is known to enhance key drug-like properties by:

    • Increasing Metabolic Stability: It can block sites of oxidative metabolism, thereby improving a compound's half-life.[2]

    • Enhancing Potency: The conformational rigidity can reduce the entropic penalty of binding to a target protein.[2]

    • Improving Membrane Permeability: It can fine-tune lipophilicity, which is crucial for oral bioavailability and CNS penetration.[1][2]

  • The Picolinonitrile Moiety: The pyridine ring is a cornerstone of medicinal chemistry, present in numerous approved drugs. The addition of a nitrile group (C≡N) confers specific advantages. The nitrile is a small, linear, and polar functional group that is metabolically robust.[3] It frequently serves as a hydrogen bond acceptor and can penetrate into narrow, sterically-congested pockets within a protein's active site.[3] In many kinase inhibitors, the nitrogen atom of the pyridine ring acts as a crucial "hinge-binding" element, forming a hydrogen bond with the backbone amide of a key residue in the ATP-binding pocket.

The combination of these two moieties in a single, compact scaffold suggests a strong starting point for developing inhibitors against protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.

Postulated Therapeutic Application: A Scaffold for Novel Kinase Inhibitors

Given the structural features of the this compound core, we postulate its primary therapeutic potential lies in its use as a foundational scaffold for developing selective protein kinase inhibitors. Kinases utilize ATP to phosphorylate substrate proteins, and their dysregulation is a common driver of pathological signaling.

Proposed Mechanism of Action

We hypothesize that derivatives of the this compound scaffold can function as Type I ATP-competitive kinase inhibitors. The proposed binding mode would involve:

  • Hinge Binding: The pyridine nitrogen atom would form a critical hydrogen bond with the amide backbone of a hinge region residue (e.g., Cysteine, Alanine) in the kinase ATP-binding site.

  • Hydrophobic Pocket Occupancy: The cyclopropyl group would be oriented to occupy a nearby hydrophobic pocket, enhancing both potency and selectivity. Its rigidity would ensure an optimal fit.

  • Polar Interactions: The nitrile group would project into a separate region of the active site, where it could form favorable polar contacts or hydrogen bonds, further anchoring the inhibitor.

This multi-point interaction model provides a strong rationale for achieving high-affinity and selective inhibition.

Visualizing the Proposed Signaling Pathway Inhibition

The diagram below illustrates a generic mitogen-activated protein kinase (MAPK) signaling cascade, a common target in oncology. A hypothetical inhibitor derived from the this compound scaffold would act by blocking the ATP-binding site of a key kinase (e.g., MEK1), thereby preventing downstream signal propagation and inhibiting cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ADP ADP MEK->ADP TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Translocates & Phosphorylates Inhibitor This compound Derivative Inhibitor->MEK  Blocks ATP Binding ATP ATP ATP->MEK Proliferation Gene Expression (Cell Proliferation) TF->Proliferation Activates

Caption: Hypothetical inhibition of the MAPK pathway by a this compound derivative.

Drug Discovery & Development Workflow

To systematically evaluate the potential of the this compound scaffold, a phased, milestone-driven research plan is essential. The following workflow outlines the critical steps from initial screening to lead optimization.

Phase 1: Target Validation and Hit Identification

The initial phase focuses on screening the core scaffold and its simple derivatives against a broad panel of kinases to identify initial "hits."

Experimental Protocol: High-Throughput Kinase Inhibition Assay

This protocol describes a common method for screening compounds against a kinase panel, such as the ADP-Glo™ Kinase Assay.

  • Plate Preparation: Dispense 2.5 µL of 4X kinase/substrate solution into each well of a 384-well plate. Kinases should represent diverse families (e.g., TKs, CMGCs).

  • Compound Addition: Add 25 nL of test compounds (from a 10 mM DMSO stock) to the appropriate wells using an acoustic liquid handler for a final concentration of 10 µM. Include a known potent inhibitor as a positive control (e.g., Staurosporine) and DMSO as a negative control.

  • Reaction Initiation: Add 2.5 µL of 4X ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour. The reaction allows the kinase to phosphorylate its substrate by converting ATP to ADP.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal proportional to the amount of ADP formed. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Hits are typically defined as compounds showing >50% inhibition at the screening concentration.

Phase 2: Hit-to-Lead and Potency Determination

Once initial hits are identified, the next step is to confirm their activity and determine their potency (IC50).

Data Presentation: Hypothetical Screening Results

The results from the primary screen and subsequent IC50 determination would be summarized for clear analysis.

Compound IDTarget Kinase% Inhibition @ 10 µMIC50 (nM)
SC-001 Kinase A8%>10,000
(Core Scaffold)Kinase B12%>10,000
Kinase C 65% 8,500
SC-002 Kinase A15%>10,000
(R-group 1)Kinase B25%>10,000
Kinase C 88% 950
SC-003 Kinase A5%>10,000
(R-group 2)Kinase B9%>10,000
Kinase C 95% 75

From this hypothetical data, "Kinase C" is identified as a promising target, and compound SC-003 represents a viable "lead" for optimization.

Phase 3: Lead Optimization

This phase involves iterative medicinal chemistry to improve the potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the lead compound. The workflow is cyclical and guided by structure-activity relationships (SAR).

Workflow Diagram: Lead Optimization Cycle

G Design 1. Design Analogs (Computational Modeling) Synthesis 2. Chemical Synthesis (New R-groups) Design->Synthesis InVitro 3. In Vitro Assays (Potency, Selectivity) Synthesis->InVitro CellBased 4. Cell-Based Assays (Target Engagement, Toxicity) InVitro->CellBased ADME 5. In Vitro ADME (Metabolic Stability, Permeability) CellBased->ADME Decision Go/No-Go Decision (Review SAR) ADME->Decision Decision->Design Iterate InVivo Preclinical Candidate Decision->InVivo Advance to In Vivo Studies

Caption: The iterative cycle of medicinal chemistry for lead optimization.

Conclusion and Future Directions

This compound represents a highly promising, yet underexplored, chemical scaffold. The strategic incorporation of a cyclopropyl group for metabolic stability and conformational rigidity, combined with a picolinonitrile moiety for potent hinge-binding, provides a compelling starting point for the discovery of novel kinase inhibitors. The workflow presented in this guide—from broad screening and target identification to iterative lead optimization—offers a robust framework for unlocking the therapeutic potential of this scaffold. Future efforts should focus on synthesizing a diverse library of derivatives and executing systematic screening campaigns to identify novel inhibitors for validated targets in oncology and immunology, ultimately translating this chemical potential into tangible therapeutic applications.

References

  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: ResearchGate URL: [Link]

  • Title: The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules Source: PubMed URL: [Link]

  • Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: PMC - NIH URL: [Link]

Sources

The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of 5-Cyclopropylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Origins and Synthetic Evolution of a Prominent Heterocyclic Intermediate in Modern Drug Discovery.

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the discovery and history of 5-Cyclopropylpicolinonitrile, a heterocyclic compound that has steadily gained prominence as a valuable building block in medicinal chemistry. While its formal discovery is not marked by a singular, celebrated event, its history is woven into the broader narrative of advancements in synthetic organic chemistry and the strategic incorporation of the cyclopropyl motif in drug design.

Introduction: The Strategic Importance of the Cyclopropyl Moiety and Picolinonitrile Scaffold

This compound, identified by its CAS number 188918-74-3, combines two structurally significant features: a picolinonitrile framework and a cyclopropyl substituent. The pyridine ring, a ubiquitous heterocycle in pharmaceuticals, provides a key scaffold for molecular recognition by biological targets. The nitrile group, a versatile functional handle, can participate in a wide array of chemical transformations, allowing for the facile introduction of other functionalities.

The cyclopropyl group, a three-membered carbocycle, is not merely a small alkyl substituent. Its unique electronic and conformational properties—stemming from its inherent ring strain—often impart favorable characteristics to drug candidates. These can include enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles. The strategic incorporation of cyclopropyl groups has become a common tactic in modern medicinal chemistry to optimize lead compounds.

The Genesis of this compound: A Story of Synthetic Evolution

The precise "discovery" of this compound is not attributed to a single breakthrough moment but rather emerged from the convergence of established and evolving synthetic methodologies. Its history is therefore best understood by examining the key synthetic strategies that enabled its preparation.

While the exact first synthesis is not prominently documented in readily available literature, its creation is a logical extension of well-established reactions for the functionalization of pyridine rings and the formation of cyclopropane rings. The timeline of its emergence is likely rooted in the late 20th century, coinciding with the increasing application of transition-metal-catalyzed cross-coupling reactions in organic synthesis.

Foundational Synthetic Strategies

The synthesis of this compound can be conceptually broken down into two primary disconnections: formation of the C-C bond between the pyridine ring and the cyclopropyl group, or construction of the pyridine ring with the cyclopropyl group already in place. The former approach is generally more common and versatile.

A plausible and widely practiced route involves the Suzuki-Miyaura cross-coupling reaction. This powerful method allows for the formation of a carbon-carbon bond between a halide (or triflate) and a boronic acid or ester, catalyzed by a palladium complex. In the context of this compound, this would typically involve the coupling of a 5-halopicolinonitrile with cyclopropylboronic acid or a derivative thereof.

The logical workflow for such a synthesis is depicted below:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Halopicolinonitrile 5-Halopicolinonitrile Reaction_Mixture Suzuki-Miyaura Coupling 5-Halopicolinonitrile->Reaction_Mixture Cyclopropylboronic_Acid Cyclopropylboronic Acid or Ester Cyclopropylboronic_Acid->Reaction_Mixture Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Reaction_Mixture Base Base (e.g., K2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Mixture This compound This compound Reaction_Mixture->this compound

Caption: Generalized Suzuki-Miyaura coupling for the synthesis of this compound.

This method's prevalence in the late 20th and early 21st centuries for the construction of biaryl and aryl-alkyl systems strongly suggests that the initial preparations of this compound for screening libraries and synthetic programs likely utilized this robust and reliable transformation.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in subsequent synthetic steps.

PropertyValueSource
CAS Number 188918-74-3[1]
Molecular Formula C₉H₈N₂[1]
Molecular Weight 144.17 g/mol [1]
Appearance White to off-white solid
Boiling Point Not readily available
Melting Point Not readily available
Solubility Soluble in common organic solvents

Spectroscopic characterization is fundamental for confirming the identity and purity of this compound. While specific spectra are proprietary to individual manufacturers and researchers, the expected NMR and mass spectrometry data are predictable based on its structure.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the cyclopropyl protons (a multiplet in the upfield region, typically 0.5-1.5 ppm) and the aromatic protons of the pyridine ring (in the downfield region, typically 7.0-9.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display signals for the cyclopropyl carbons (in the aliphatic region) and the six distinct carbons of the substituted pyridine ring, including the nitrile carbon.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight of 144.17.

The Role of this compound in Drug Discovery and Development

The emergence of this compound as a commercially available building block indicates its utility in drug discovery programs. Its structure is present as a fragment in numerous patents for a wide range of therapeutic targets. The rationale for its use often stems from the beneficial properties imparted by the cyclopropyl group, as previously discussed.

The general workflow for the utilization of this compound in a drug discovery cascade is illustrated below:

Drug_Discovery_Workflow Start This compound (Building Block) Step1 Functional Group Transformation of Nitrile (e.g., hydrolysis, reduction) Start->Step1 Step2 Coupling with Other Fragments (e.g., amide coupling, cross-coupling) Step1->Step2 Step3 Generation of Compound Library Step2->Step3 Step4 Biological Screening (e.g., in vitro assays) Step3->Step4 Step5 Hit Identification Step4->Step5 Step6 Lead Optimization Step5->Step6 Step7 Preclinical Development Step6->Step7 End Clinical Candidate Step7->End

Caption: Utilization of this compound in a typical drug discovery workflow.

Experimental Protocol: A Representative Synthesis of this compound via Suzuki-Miyaura Coupling

The following is a representative, generalized protocol for the synthesis of this compound. It is intended for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Materials:

  • 5-Bromo-2-cyanopyridine

  • Cyclopropylboronic acid

  • Palladium(II) acetate

  • Triphenylphosphine

  • Potassium carbonate

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-cyanopyridine (1.0 eq.), cyclopropylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) to the flask.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.

  • Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously for the required reaction time (monitored by TLC or LC-MS, typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Self-Validation: The identity and purity of the synthesized product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and compared with data for a commercially available standard if possible.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in modern medicinal chemistry. While its history is not one of a singular discovery, its emergence from the refinement of powerful synthetic methods has provided the drug discovery community with a valuable tool. The combination of a versatile picolinonitrile core and the beneficial properties of a cyclopropyl substituent ensures that this building block will continue to feature in the development of novel therapeutics for the foreseeable future. As synthetic methodologies continue to advance, more efficient and sustainable routes to this and other valuable building blocks will undoubtedly be developed, further accelerating the pace of drug discovery.

References

Sources

Solubility and stability of 5-Cyclopropylpicolinonitrile in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-Cyclopropylpicolinonitrile for Drug Development Professionals

Authored by: A Senior Application Scientist

Executive Summary

The journey of a novel chemical entity from discovery to a viable drug product is contingent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount, directly influencing bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for characterizing this compound, a molecule of interest in modern drug discovery. While specific experimental data for this compound is not publicly available, this document outlines the essential principles, experimental designs, and analytical strategies required to generate a robust data package for regulatory submission and internal development. We will delve into the causal reasoning behind solvent selection, the design of forced degradation studies as stipulated by international guidelines, and the appropriate analytical methodologies for precise quantification. This guide is intended for researchers, scientists, and drug development professionals tasked with the critical evaluation of new molecular entities.

Introduction: The Pivotal Role of Solubility and Stability in Pharmaceutical Development

The selection of a suitable solvent system is a cornerstone of successful drug development, impacting everything from synthesis and purification to the final formulation.[1][2] An ideal solvent must not only effectively dissolve the Active Pharmaceutical Ingredient (API) but also be compatible with it, ensuring that the API's chemical structure remains unaltered.[1] The stability of a drug substance is not an inherent property but rather its resistance to degradation under various environmental conditions. Forced degradation studies are a regulatory requirement designed to elucidate the intrinsic stability of a molecule, identify potential degradation products, and establish stability-indicating analytical methods.[3] These studies are typically conducted during Phase III of the regulatory submission process and involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light.

This guide will provide a detailed roadmap for investigating the solubility and stability of this compound, a compound featuring a pyridine ring, a nitrile group, and a cyclopropyl moiety. The presence of the basic pyridine nitrogen and the susceptible nitrile group suggests potential liabilities that must be thoroughly investigated.

Physicochemical Properties of this compound: A Theoretical Overview

  • Structure:

    • Pyridine ring: Imparts basicity and potential for salt formation. The nitrogen lone pair can also be a site for oxidation.

    • Nitrile group (-C≡N): Can be susceptible to hydrolysis under strong acidic or basic conditions, potentially converting to a carboxylic acid or amide.

    • Cyclopropyl group: A strained ring system that is generally stable but can influence molecular packing and solubility.

  • Predicted Solubility Profile:

    • The pyridine nitrogen is expected to be protonated at acidic pH, leading to increased aqueous solubility.

    • In neutral and basic media, the free base is likely to have lower aqueous solubility.

    • Solubility in organic solvents will be dependent on the polarity of the solvent and its ability to form hydrogen bonds.

Experimental Protocol: Solubility Determination

A comprehensive understanding of solubility in a range of solvents is critical for both upstream (synthesis, crystallization) and downstream (formulation) development.

Solvent Selection Rationale

The choice of solvents for screening should be strategic, covering a range of polarities and functional groups relevant to pharmaceutical processing.[4] Solvents are often categorized as "Preferred," "Usable," and "Undesirable" based on safety and environmental considerations.[4]

Table 1: Proposed Solvents for Solubility Screening of this compound

ClassSolventRationale
Aqueous pH 1.2 Buffer (Simulated Gastric Fluid)To assess solubility in an acidic environment relevant to oral administration.
pH 4.5 Acetate BufferRepresents a mid-range acidic pH.
pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid)To assess solubility in a neutral environment relevant to oral administration.
pH 7.4 Phosphate BufferRepresents physiological pH.
WaterBaseline aqueous solubility.
Organic (ICH Class 3 - Low Toxic Potential) EthanolA common co-solvent in formulations.[5]
Isopropyl AcetateA common solvent in synthesis and purification.
AcetoneA versatile polar aprotic solvent.
AcetonitrileOften used in analytical chromatography and as a reaction solvent.
N,N-Dimethylformamide (DMF)A polar aprotic solvent with high solubilizing power, useful for understanding maximum achievable solubility.[6]
MethanolA polar protic solvent.
Experimental Workflow for Equilibrium Solubility Determination

The isothermal saturation method is a reliable technique for determining equilibrium solubility.

Step-by-Step Protocol:

  • Preparation: Add an excess of this compound to a known volume of each selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw a sample from each vial and immediately filter it through a suitable syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove undissolved solids.

  • Dilution: Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil analysis1 Filter sample to remove solids equil->analysis1 analysis2 Dilute filtrate analysis1->analysis2 analysis3 Quantify by HPLC-UV analysis2->analysis3

Caption: Workflow for Equilibrium Solubility Determination.

Experimental Protocol: Stability and Forced Degradation Studies

Forced degradation studies are essential to understand the chemical stability of the drug substance under stress conditions.[3] These studies help in identifying degradation pathways and developing stability-indicating analytical methods.[7] The goal is to achieve 5-20% degradation of the drug substance.[8]

Stress Conditions

The following stress conditions are recommended based on ICH guidelines.[8]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagents and ConditionsRationale
Acid Hydrolysis 0.1 M HCl, heated (e.g., 60 °C)To assess stability in an acidic environment. The nitrile group may be susceptible to hydrolysis.
Base Hydrolysis 0.1 M NaOH, heated (e.g., 60 °C)To assess stability in an alkaline environment. The nitrile group may be susceptible to hydrolysis.
Oxidative Degradation 3% H₂O₂, room temperatureTo evaluate susceptibility to oxidation. The pyridine ring can be a target for oxidation.
Thermal Degradation Solid drug substance heated (e.g., 80 °C)To assess the impact of heat on the solid form.
Photostability Expose solid drug substance and solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).To evaluate sensitivity to light, which can induce degradation.
Experimental Workflow for Forced Degradation

A systematic approach is required to execute and analyze the results of forced degradation studies.

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of this compound in the respective stress media. For thermal and photostability, use the solid drug substance. Include control samples stored under normal conditions.

  • Stress Application: Expose the samples to the conditions outlined in Table 2 for a defined period (e.g., 24, 48, 72 hours).

  • Neutralization (for hydrolytic samples): After the stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all stressed and control samples using a stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products and the remaining API are accounted for.

G cluster_stress Stress Application cluster_analysis Analysis stress_acid Acid Hydrolysis neutralize Neutralize Hydrolytic Samples stress_acid->neutralize stress_base Base Hydrolysis stress_base->neutralize stress_ox Oxidation analysis_hplc Analyze by Stability-Indicating HPLC-PDA stress_ox->analysis_hplc stress_therm Thermal stress_therm->analysis_hplc stress_photo Photolytic stress_photo->analysis_hplc analysis_ms Identify Degradants (LC-MS) analysis_hplc->analysis_ms analysis_mb Calculate Mass Balance analysis_ms->analysis_mb start Prepare Samples & Controls start->stress_acid start->stress_base start->stress_ox start->stress_therm start->stress_photo neutralize->analysis_hplc

Sources

The Synthetic Blueprint: A Guide to 5-Cyclopropylpicolinonitrile Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety in Picolinonitrile Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a perpetual endeavor. Among the myriad of structural motifs, the cyclopropyl group has emerged as a "privileged" substituent, prized for its ability to confer remarkable improvements in metabolic stability, binding affinity, and overall drug-like properties.[1] When appended to a picolinonitrile core—a versatile scaffold in its own right—the resulting 5-cyclopropylpicolinonitrile derivatives present a compelling class of compounds for drug discovery and development.[2]

The picolinonitrile framework, a pyridine ring bearing a nitrile group, serves as a valuable building block in the synthesis of a wide array of biologically active molecules.[3][4][5] The nitrile functionality is a versatile synthetic handle, readily transformable into a variety of functional groups including amines, amides, ketones, and carboxylic acids.[3][4] The strategic placement of a cyclopropyl group at the 5-position of this ring system introduces a unique combination of steric and electronic properties that can profoundly influence a molecule's interaction with biological targets.

This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for preparing this compound and its analogs. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and offer insights into the rationale behind experimental choices, empowering researchers to navigate the synthesis of this important class of molecules with confidence.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. The primary disconnection point is the bond between the cyclopropyl group and the pyridine ring. This bond can be strategically formed using a palladium-catalyzed cross-coupling reaction, a powerful and versatile tool in modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction is particularly well-suited for this purpose, given its broad functional group tolerance and the commercial availability of the necessary building blocks.[1]

This retrosynthetic strategy simplifies the synthesis into two key components: a 5-halopicolinonitrile and a cyclopropylboronic acid or its ester derivative. The synthesis of each of these precursors is well-established and will be discussed in detail in the following sections.

Retrosynthesis Target This compound Disconnection C-C Bond Formation (Suzuki-Miyaura Coupling) Target->Disconnection Precursors Precursors Disconnection->Precursors Halopicolinonitrile 5-Halopicolinonitrile (e.g., 5-Bromopicolinonitrile) Precursors->Halopicolinonitrile Cyclopropylboronic Cyclopropylboronic Acid Precursors->Cyclopropylboronic

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Precursors

Preparation of 5-Halopicolinonitriles

The synthesis of the 5-halopicolinonitrile precursor can be achieved through various methods. A common and reliable approach involves the direct cyanation of a commercially available 5-halopyridine derivative. For instance, 5-bromopicolinonitrile can be synthesized from 2,5-dibromopyridine.

Alternatively, direct cyanation of pyridine N-oxides followed by deoxygenation can be employed. However, for the purpose of this guide, we will focus on the more direct route from halogenated pyridines.

Synthesis of Cyclopropylboronic Acid

Cyclopropylboronic acid is a key reagent for the Suzuki-Miyaura cross-coupling reaction. It can be conveniently prepared from the corresponding Grignard reagent and trimethylborate.[6] This method is advantageous due to the commercial availability of cyclopropylmagnesium bromide and the straightforward workup procedure.

Experimental Protocols

Protocol 1: Synthesis of Cyclopropylboronic Acid

This protocol is adapted from the procedure reported by Audrey Yun Li and coworkers.[6]

Materials:

  • Trimethylborate

  • Cyclopropylmagnesium bromide (0.5 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (2.0 N)

  • Dichloromethane

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • To a stirred, cooled (-78 °C) solution of trimethylborate (1.1 equivalents) in anhydrous THF, add cyclopropylmagnesium bromide (1.0 equivalent) dropwise. The formation of a white precipitate will be observed.

  • After 1 hour at -78 °C, allow the reaction mixture to warm to room temperature and stir for an additional 6 hours.

  • Quench the reaction by adding 2.0 N aqueous HCl and stir the mixture for 1 hour.

  • Separate the layers and wash the aqueous layer with dichloromethane.

  • Back-extract the dichloromethane layer with water.

  • Combine the aqueous fractions and extract with MTBE.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

  • Trituration of the crude product will afford cyclopropylboronic acid as a white solid.

Data Summary for Cyclopropylboronic Acid Synthesis:

ParameterValueReference
Typical Yield55%[6]
Purity NoteTypically contains 5-10% boric acid[6]
StabilityStable at room temperature for several months[6]
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound

This generalized protocol is based on established methods for Suzuki-Miyaura couplings of cyclopropylboronic acid with aryl halides.[1][6]

Materials:

  • 5-Bromopicolinonitrile

  • Cyclopropylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Tricyclohexylphosphine (PCy₃, 4-10 mol%) or SPhos (for heteroaryl halides)

  • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2-3 equivalents)

  • Toluene and Water (e.g., 10:1 mixture)

Procedure:

  • In a reaction vessel, combine 5-bromopicolinonitrile, cyclopropylboronic acid, palladium(II) acetate, the phosphine ligand, and the base.

  • Add the degassed solvent mixture (toluene and water).

  • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Data Summary for Suzuki-Miyaura Cross-Coupling:

ParameterConditionRationale
CatalystPd(OAc)₂A common and effective palladium source.
LigandPCy₃ or SPhosBulky, electron-rich phosphine ligands enhance catalytic activity.
BaseK₃PO₄ or Cs₂CO₃Essential for the transmetalation step in the catalytic cycle.
SolventToluene/WaterBiphasic system that facilitates the reaction.
Temperature80-100 °CProvides the necessary activation energy for the reaction.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²B(OH)₃]⁻ PdII_Coupling R¹-Pd(II)L₂-R² Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Base_in R²B(OH)₂ + Base Boronate [R²B(OH)₃]⁻ Base_in->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle commences with the oxidative addition of the 5-halopicolinonitrile to the active Pd(0) catalyst. This is followed by transmetalation, where the cyclopropyl group is transferred from the boronic acid (activated by a base) to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.

Synthesis of Analogs and Derivatives

The synthetic strategies outlined above can be readily adapted for the preparation of a diverse range of analogs and derivatives.

  • Varying the Cyclopropyl Moiety: Substituted cyclopropylboronic acids can be used to introduce functionality on the cyclopropyl ring.

  • Modifying the Picolinonitrile Core: Starting with differently substituted 5-halopicolinonitriles allows for the introduction of other functional groups on the pyridine ring.

  • Transforming the Nitrile Group: The nitrile group of the final product can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones, providing access to a wide array of derivatives with diverse pharmacological properties.

Conclusion

The synthesis of this compound derivatives is a highly achievable goal for medicinal chemists, leveraging robust and well-understood synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful strategy for the key C-C bond formation. By understanding the underlying principles and having access to reliable experimental protocols, researchers are well-equipped to synthesize and explore this promising class of compounds for the development of new therapeutics.

References

  • Fukuhara, S., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 16876-16885. [Link][3][4]

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link][6][7]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Boronic Acids: Focus on Cyclopropylboronic Acid in Chemical Research. [Link][1]

  • Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. (n.d.). [Link][8]

  • Deng, H., et al. (2001). A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. Journal of the Chemical Society, Perkin Transactions 1, (23), 3039-3043. [Link][9]

  • Hassan, A. S., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences, 6(4), 200-216. [Link][2]

  • White, J. D., et al. (2007). Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism. PMC, 129(45), 13399–13411. [Link][10]

  • Kumar, A., & Singh, V. K. (2012). Palladium-catalyzed cyclization/cyclopropanation reaction for the synthesis of fused N-containing heterocycles. Tetrahedron Letters, 53(15), 1951-1954. [Link]

  • Wang, C., et al. (2019). Synthesis of cyclopropanes via palladium-catalyzed [2+1] annulations of sulfoxonium ylides and norbornenes. Chemical Communications, 55(82), 12344-12347. [Link][11]

  • Chen, J., et al. (2019). Pd-Catalyzed Enantioselective Ring Opening/Cross-Coupling and Cyclopropanation of Cyclobutanones. Angewandte Chemie International Edition, 58(3), 897-901. [Link][12]

  • Wang, Y., et al. (2021). Direct access to furan and cyclopropane derivatives via palladium-catalyzed C–H activation/alkene insertion/annulation. Chemical Communications, 57(58), 7139-7142. [Link][13]

  • Song, M., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 747313. [Link][14]

  • Li, J., et al. (2019). Decyanative Cross‐Coupling of Cyanopyrimidines with O‐, S‐, and N‐Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines. European Journal of Organic Chemistry, 2019(42), 7150-7158. [Link][15]

Sources

A Technical Guide to the Biological Activity Screening of 5-Cyclopropylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Preamble: The Rationale for Screening 5-Cyclopropylpicolinonitrile

In the landscape of medicinal chemistry and agrochemical research, the pyridine scaffold is a "privileged" structure, known for its presence in numerous therapeutic and biologically active agents.[1] The introduction of a cyclopropyl group, a small, strained ring, can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets.[2][3] this compound, a molecule combining these features, represents an under-explored chemical entity with considerable potential for novel biological activity.

This guide provides a comprehensive, field-proven framework for the systematic screening of this compound. It is designed not as a rigid protocol but as a strategic workflow, guiding researchers from initial characterization to validated biological hits. The causality behind each experimental choice is explained to empower sound decision-making throughout the discovery process.

Part 1: Foundational Profiling - De-risking the Unknown

Before committing to resource-intensive wet-lab screening, a foundational understanding of the molecule's properties is paramount. This initial phase aims to predict potential liabilities and guide the selection of appropriate biological assays.

Physicochemical Characterization

A crucial first step is to confirm the identity and purity of the compound via analytical methods such as NMR, mass spectrometry, and HPLC. Subsequently, determining fundamental physicochemical properties like solubility in aqueous buffers and common organic solvents (e.g., DMSO) is essential for preparing accurate stock solutions and avoiding artifacts in biological assays.

In Silico ADMET Profiling

Computational tools can provide early predictions of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Platforms like SwissADME or similar software can estimate:

  • Lipophilicity (LogP): Influences membrane permeability and potential for non-specific binding.

  • Aqueous Solubility: Critical for bioavailability and assay compatibility.

  • Drug-likeness: Evaluates the molecule based on established rules (e.g., Lipinski's Rule of Five) to predict oral bioavailability.

  • Potential for CYP450 Inhibition: Predicts potential drug-drug interactions.

  • Toxicity Risks: Alerts to potential structural motifs associated with toxicity.

Causality: Performing in silico profiling is a cost-effective strategy to flag compounds with a high probability of failure due to poor pharmacokinetic properties or inherent toxicity, allowing resources to be focused on more promising candidates.

Part 2: A Tiered Strategy for Biological Activity Screening

A tiered or cascaded approach is the most efficient method for screening. It begins with broad, high-throughput assays to identify any signal of activity (a "hit") and progressively moves toward more specific, complex assays to confirm and characterize that activity.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontcolor="#202124"]; edge [fontname="Roboto", fontcolor="#202124"];

} caption { label = "Figure 1: Tiered Screening Workflow" fontname = "Roboto" fontsize = 12 } /dot

Tier 1: Broad Spectrum Primary Screening

The goal of Tier 1 is to cast a wide net. Given the structural motifs, screening for antimicrobial, anticancer, and herbicidal activities is a logical starting point.[4][5][6]

The pyridine nucleus is a common feature in antimicrobial agents.[7] A primary screen should assess activity against a representative panel of pathogenic bacteria and fungi.

Recommended Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This method is the gold standard for determining the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[8][9]

  • Preparation of Inoculum: From a fresh culture plate (18-24 hours), select 3-5 colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[10]

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[10][11]

  • Inoculation: Add the standardized bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.[8]

  • Controls:

    • Growth Control: Inoculum in medium without the test compound.

    • Sterility Control: Medium only.

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.[8]

  • Reading Results: The MIC is the lowest concentration of the compound where no visible growth is observed.[10][11]

Screening Panel:

  • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

  • Fungus: Candida albicans

Many pyridine derivatives have demonstrated antiproliferative activity.[6] A primary screen should evaluate general cytotoxicity against a robust cancer cell line and a non-cancerous cell line to provide an early indication of selectivity.

Recommended Protocol: MTT Assay for Cell Viability The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[12][13]

  • Cell Seeding: Seed cells (e.g., HeLa-cervical cancer, A549-lung cancer, and HEK293-non-cancerous kidney cells) into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[12]

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

  • MTT Addition: Remove the treatment media and add MTT solution (typically 0.5 mg/mL in serum-free media) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14][15]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 540-590 nm using a microplate reader.[12]

  • Controls:

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compound.

    • Positive Control: A known cytotoxic drug (e.g., Doxorubicin).

    • Blank: Wells with media but no cells.

Picolinic acid derivatives are a well-known class of herbicides.[5][16] A primary screen can be conducted using a simple plant or algal model.

Recommended Protocol: Algal Microscreen or Seedling Root Growth Inhibition

  • Algal Microscreen: Use cell suspension cultures of green algae (e.g., Chlorella) in a liquid medium.[17] Treat the cultures with the test compound at various concentrations and measure the inhibition of growth (e.g., by chlorophyll fluorescence or optical density) after a set incubation period. This method is rapid and suitable for high-throughput screening.[17]

  • Root Growth Inhibition: A common method involves germinating seeds of a model plant like Arabidopsis thaliana on agar plates containing different concentrations of the test compound.[18] The inhibition of root elongation is measured after several days and compared to controls. This assay provides a direct measure of phytotoxicity.[18][19]

Tier 2: Hit Confirmation and Potency Determination

Any compound showing significant activity (e.g., >50% inhibition at a single concentration) in a primary screen is considered a "hit." The next step is to confirm this activity and determine its potency.

This involves repeating the primary assay using a full dose-response curve (typically 8-12 concentrations). The resulting data is plotted, and a sigmoidal curve is fitted to calculate the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity/herbicidal assays or confirm the MIC for antimicrobial assays. A lower IC₅₀ or MIC value indicates higher potency.

Table 1: Hypothetical Tier 2 Screening Results

Assay TypeTarget Organism/Cell LineResult (IC₅₀ / MIC)
Antimicrobial S. aureus8 µg/mL
E. coli> 128 µg/mL
C. albicans32 µg/mL
Anticancer HeLa (Cancer)15 µM
HEK293 (Normal)95 µM
Herbicidal A. thaliana (Root Growth)5 µM

Interpretation: The hypothetical data above suggests that this compound is a potent herbicidal candidate, moderately active and selective against Gram-positive bacteria, and shows some selective cytotoxicity towards cancer cells over normal cells. These "hits" would be advanced to Tier 3.

Tier 3: Selectivity Profiling and Preliminary Mechanism of Action (MoA)

For confirmed, potent hits, the focus shifts to understanding their selectivity and how they might be working.

Selectivity Profiling:

  • Antimicrobial: Expand the screening panel to include more bacterial and fungal species, including drug-resistant strains, to determine the spectrum of activity.[4]

  • Anticancer: Screen against a larger panel of cancer cell lines from different tissues (e.g., breast, lung, colon) to identify if the compound is broadly cytotoxic or specific to certain cancer types.[20][21]

  • Herbicidal: Test against actual weed species (e.g., Amaranthus retroflexus) and important crops (e.g., corn, wheat) to assess its potential as a selective herbicide.[16]

Preliminary MoA Studies: The choice of assay depends on the observed phenotype.

dot graph { layout=neato; node [shape=box, style="filled", fontname="Roboto", fontcolor="#202124"]; edge [fontname="Roboto", fontcolor="#202124"];

} caption { label = "Figure 2: Logic for Preliminary MoA Investigation" fontname = "Roboto" fontsize = 12 } /dot

  • If Cytotoxicity is Observed: An immediate question is whether the compound induces apoptosis (programmed cell death) or necrosis. An assay like the Caspase-Glo® 3/7 Assay can be used, which measures the activity of caspases, key enzymes in the apoptotic cascade.[22]

  • If Herbicidal Activity is Observed: The compound could be interfering with a number of plant-specific pathways. For example, auxin-like activity is common for picolinate herbicides.[5] Further studies could involve looking for classic auxin-response phenotypes or screening against known herbicide-resistant plant lines.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to characterizing the biological activity of this compound. By starting broad and progressively focusing on confirmed hits, researchers can efficiently identify and validate novel biological activities. A promising lead compound emerging from this cascade would warrant more advanced studies, including target identification, in vivo efficacy testing in animal or plant models, and detailed structure-activity relationship (SAR) studies to optimize potency and selectivity. This structured methodology ensures that experimental choices are logical, self-validating, and grounded in the principles of modern drug and agrochemical discovery.

References

  • Pharmatest Services. (n.d.). Cancer cell assays in vitro. Retrieved from [Link]

  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Retrieved from [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Furdui, B., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Retrieved from [Link]

  • Ma, J., et al. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science. Retrieved from [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]

  • Zhang, S., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. Retrieved from [Link]

  • Open Access Journals. (n.d.). Commentary on Pyridine Compounds & its Antimicrobial Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and biological evaluation of cyclopropyl analogues of stilbene with raloxifene side chain as subtype-selective ligands for estrogen receptor. Retrieved from [Link]

  • Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]

  • Mondal, T., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-amino-5-phosphonopentanoic Acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • Duke, S. O., & Dayan, F. E. (2013). Screening for Natural Product Herbicides. CWSS Proceedings. Retrieved from [Link]

  • protocols.io. (2017). Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • PubMed. (2024). Rapid diagnosis of herbicidal activity and mode of action using spectral image analysis and machine learning. Retrieved from [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Beckie, H. J., & Tardif, F. J. (2012). Screening for Herbicide Resistance in Weeds. Weed Technology. Retrieved from [Link]

  • Hopen, H. (n.d.). Testing for and Deactivating Herbicide Residues. Retrieved from [Link]

  • PubMed Central. (n.d.). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. Retrieved from [Link]

  • Dappen, M. S., et al. (1991). Synthesis and biological evaluation of cyclopropyl analogs of 2-amino-5-phosphonopentanoic acid. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zhang, S., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules. Retrieved from [Link]

  • ACS Publications. (1991). Synthesis and biological evaluation of cyclopropyl analogs of 2-amino-5-phosphonopentanoic acid. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Amanote Research. (n.d.). Synthesis and Biological Evaluation of Cyclopropyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Herbicidal activity of compounds 8-28 against sensitive and resistant D. sophia. Retrieved from [Link]

  • PubMed. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]

  • PubMed. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. Retrieved from [Link]

  • PubMed Central. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]

  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Biological activities of quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. Retrieved from [Link]

  • Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Laboratory-Scale Synthesis of 5-Cyclopropylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 5-Cyclopropylpicolinonitrile, a key intermediate in the development of novel therapeutic agents. The protocol herein is synthesized from established chemical principles and patent literature, offering a robust starting point for researchers in medicinal chemistry and drug development. This guide emphasizes safety, reproducibility, and a deep understanding of the underlying reaction mechanism.

Introduction & Significance

This compound serves as a critical building block in the synthesis of a variety of biologically active molecules. Its unique structural motif, featuring a cyclopropyl group on a pyridine ring, is of significant interest in medicinal chemistry for its potential to modulate pharmacokinetic and pharmacodynamic properties of drug candidates. The protocol detailed below outlines a reliable method for the preparation of this compound, intended for use by trained organic chemists in a controlled laboratory environment.

Synthetic Strategy: A Mechanistic Overview

The synthesis of this compound can be achieved through a palladium-catalyzed cross-coupling reaction between a halopyridine and a cyclopropylboronic acid derivative. This approach, a variant of the renowned Suzuki coupling, is widely favored for its high efficiency, functional group tolerance, and generally mild reaction conditions.

The catalytic cycle, as illustrated in the diagram below, is initiated by the oxidative addition of the palladium(0) catalyst to the C-X bond of the halopyridine (where X is typically Br or Cl). The resulting palladium(II) complex then undergoes transmetalation with the cyclopropylboronic acid species. The final step is reductive elimination, which forms the desired C-C bond, yielding this compound and regenerating the active palladium(0) catalyst.

Suzuki_Coupling_Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd HaloPy 5-Halopicolinonitrile (Ar-X) HaloPy->OxAdd PdII_ArX Pd(II) Complex (Ar-Pd-X) OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal CycloB Cyclopropylboronic Acid Derivative CycloB->Transmetal PdII_ArR Pd(II) Di-organyl Complex (Ar-Pd-R) Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product This compound (Ar-R) RedElim->Product

Figure 1: Simplified mechanism of the Suzuki cross-coupling reaction for the synthesis of this compound.

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierComments
5-Bromopicolinonitrile≥98%Commercially AvailableStarting material.
Cyclopropylboronic acid≥97%Commercially AvailableCoupling partner.
Tetrakis(triphenylphosphine)palladium(0)99%Commercially AvailableCatalyst. Handle in a fume hood.
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableBase. Ensure it is dry.
TolueneAnhydrous, ≥99.8%Commercially AvailableSolvent.
WaterDeionizedLaboratory SupplyUsed in workup.
Ethyl acetateACS GradeCommercially AvailableExtraction solvent.
Brine (saturated NaCl solution)-Prepared in-houseUsed in workup.
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying agent.
Celite®-Commercially AvailableFiltration aid.

3.2. Equipment

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Reaction Procedure

The overall workflow for the synthesis is depicted below.

Synthesis_Workflow Start Start Setup Assemble and dry glassware. Establish inert atmosphere. Start->Setup Charge Charge flask with 5-bromopicolinonitrile, cyclopropylboronic acid, K₂CO₃, and toluene. Setup->Charge Degas Degas the reaction mixture. Charge->Degas AddCat Add Pd(PPh₃)₄ catalyst. Degas->AddCat Heat Heat the reaction to reflux (approx. 110 °C) and monitor by TLC/LC-MS. AddCat->Heat Workup Perform aqueous workup and extraction. Heat->Workup Purify Purify the crude product via column chromatography. Workup->Purify Analyze Characterize the final product (NMR, MS, etc.). Purify->Analyze End End Analyze->End

Figure 2: Step-by-step workflow for the synthesis, purification, and analysis of this compound.

Step-by-Step Instructions:

  • Preparation: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 5-bromopicolinonitrile (1.0 eq), cyclopropylboronic acid (1.5 eq), and anhydrous potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous toluene (sufficient to make a 0.1 M solution with respect to the limiting reagent).

  • Inerting: Bubble nitrogen gas through the stirred suspension for 15-20 minutes to degas the mixture.

  • Catalyst Addition: To the degassed mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.

  • Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all steps of this procedure in a well-ventilated fume hood.

  • Reagent Handling:

    • Palladium catalysts are toxic and should be handled with care.

    • Toluene is a flammable and volatile solvent. Avoid inhalation and contact with skin.

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]

  • Chemin, A., et al. (2020). Preparation of pyridinyl and pyrimidinyl derivatives as inhibitors of histone methyltransferase EZH2.
  • Krenitsky, P. J., et al. (2018). Preparation of 2-aminopyridine compounds as TYK2 inhibitors.

Application Notes and Protocols for High-Throughput Screening Assays Involving 5-Cyclopropylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

<

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 5-Cyclopropylpicolinonitrile Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," repeatedly appear in bioactive compounds, demonstrating a unique ability to interact with a variety of biological targets.[1] The picolinonitrile structure is one such scaffold, found in numerous molecules with diverse therapeutic applications.[2][3][4][5] The incorporation of a cyclopropyl group adds another layer of strategic advantage. This small, strained ring system is a powerful tool in drug design, known for its ability to enhance metabolic stability, increase potency by providing conformational rigidity, and modulate physicochemical properties to improve a compound's overall profile.[6][7][8][9]

The subject of this guide, this compound, combines these two valuable motifs. While specific biological targets for this exact molecule are not extensively documented in public literature[10], its structure suggests significant potential for interaction with a wide range of proteins, including enzymes and receptors.[11] This makes it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel lead compounds for drug development.

This document provides detailed application notes and protocols for two common HTS assay formats that are well-suited for screening this compound and similar small molecules: a fluorescence-based biochemical assay for enzyme inhibition and a cell-based luciferase reporter assay for pathway modulation. The methodologies described herein are designed to be robust, scalable, and grounded in the principles of scientific integrity, providing a solid foundation for your discovery efforts.

PART 1: Biochemical HTS Assay for Enzyme Inhibition

Biochemical assays, which measure the direct interaction of a compound with a purified biological target, are a cornerstone of early-stage drug discovery.[12] They offer a clear, mechanistic readout of a compound's activity. The following protocol details a fluorescence-based assay, a popular choice for HTS due to its high sensitivity and compatibility with automation.[13][14][15][16]

Scientific Principle

This assay is designed to identify inhibitors of a hypothetical enzyme, "Targetase-C," which cleaves a non-fluorescent substrate to release a highly fluorescent product. When an inhibitory compound like this compound binds to the enzyme, the catalytic activity is reduced or blocked, leading to a decrease in the fluorescent signal. The potency of the inhibition is quantified by calculating the half-maximal inhibitory concentration (IC50).

Experimental Workflow Diagram

The logical flow of the biochemical screening process is outlined below, from initial preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Assay Execution in 384-Well Plate cluster_acq Phase 3: Data Acquisition & Analysis Compound_Plating Compound Plate Preparation (Serial Dilution of this compound) Add_Compound Dispense Compound & Controls Compound_Plating->Add_Compound Reagent_Prep Reagent Preparation (Enzyme, Substrate, Assay Buffer) Add_Enzyme Add Targetase-C Enzyme Solution (Pre-incubation Step) Reagent_Prep->Add_Enzyme Start_Reaction Add Fluorogenic Substrate (Initiate Reaction) Reagent_Prep->Start_Reaction Add_Compound->Add_Enzyme Add_Enzyme->Start_Reaction Incubate Incubate at Room Temperature Start_Reaction->Incubate Read_Fluorescence Read Plate on Fluorescence Reader Incubate->Read_Fluorescence Analyze_Data Calculate % Inhibition & Generate IC50 Curves Read_Fluorescence->Analyze_Data G cluster_cell_prep Phase 1: Cell Preparation cluster_treatment Phase 2: Compound Treatment cluster_readout Phase 3: Signal Detection & Analysis Cell_Culture Culture & Harvest Reporter Cells Cell_Seeding Seed Cells into 384-Well Plates Cell_Culture->Cell_Seeding Compound_Addition Add this compound & Controls Cell_Seeding->Compound_Addition Cell_Incubation Incubate Cells (e.g., 18-24 hours) Compound_Addition->Cell_Incubation Add_Reagent Add Luciferase Detection Reagent Cell_Incubation->Add_Reagent Read_Luminescence Measure Luminescence Add_Reagent->Read_Luminescence Analyze_Data Calculate % Activation & Generate EC50 Curves Read_Luminescence->Analyze_Data

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 5-Cyclopropylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Cyclopropylpicolinonitrile. This compound, featuring a unique cyclopropyl moiety on a picolinonitrile scaffold, presents analytical challenges that necessitate a robust and reliable methodology for its accurate measurement in complex matrices, which is critical during drug discovery and development. The described method utilizes a reversed-phase chromatographic separation coupled with positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) for detection. A comprehensive guide to sample preparation, chromatographic conditions, mass spectrometric parameters, and method validation is provided for researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule of interest in pharmaceutical research due to its unique chemical structure, which combines the rigidity and metabolic stability often associated with the cyclopropyl group with the chemical reactivity of the picolinonitrile core. Accurate quantification of this and similar molecules is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies. LC-MS/MS stands as the gold standard for such bioanalytical assays, offering unparalleled sensitivity and selectivity.[1] This document provides a comprehensive, step-by-step protocol for the development of a reliable LC-MS/MS method for this compound, from initial parameter optimization to full method validation, ensuring data integrity and reproducibility.

Analyte and Internal Standard Information

A thorough understanding of the analyte's physicochemical properties is the foundation of successful method development.[2]

Analyte: this compound

  • Chemical Structure: (A chemical structure image would be placed here in a formal document)

  • CAS Number: 188918-74-3[3]

  • Molecular Formula: C₉H₈N₂[3]

  • Molecular Weight: 144.17 g/mol [3]

Predicted Physicochemical Properties:

To guide method development, key physicochemical properties were predicted using computational tools such as Chemicalize and ALOGPS.[3][4]

PropertyPredicted ValueImplication for Method Development
logP 1.8 - 2.5Indicates moderate lipophilicity, suggesting good retention on a C18 reversed-phase column.
pKa 2.0 - 3.0 (basic)The pyridine nitrogen is weakly basic. Acidic mobile phase (e.g., with formic acid) will promote protonation and enhance ionization in positive ESI mode.
Aqueous Solubility Low to moderateSuggests that organic solvents will be necessary for stock solution preparation and that protein precipitation is a viable sample preparation strategy.

Internal Standard (IS): 5-bromo-2-cyanopyridine

The ideal internal standard is a stable, isotopically labeled version of the analyte.[5] In its absence, a close structural analog with similar chromatographic and ionization behavior is a suitable alternative.[6] 5-bromo-2-cyanopyridine was selected for its structural similarity and commercial availability.

  • CAS Number: 97483-77-7[7]

  • Rationale for Selection: Shares the cyanopyridine core, ensuring similar extraction and ionization properties. The difference in mass and retention time allows for clear chromatographic and mass spectrometric separation from the analyte.

Materials and Reagents

  • This compound (≥98% purity)

  • 5-bromo-2-cyanopyridine (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (or other relevant biological matrix)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

Protocol:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and 5-bromo-2-cyanopyridine in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solution of this compound with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the 5-bromo-2-cyanopyridine primary stock solution with 50:50 (v/v) acetonitrile:water.

  • Calibration Curve and QC Samples: Spike the appropriate working standard solutions into the blank biological matrix to create calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a simple, fast, and effective method for removing the majority of matrix components from biological samples, which is suitable for moderately lipophilic analytes.

Protocol:

  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 300 µL of the internal standard working solution in acetonitrile (100 ng/mL).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method Development

The development of the LC-MS/MS method is a systematic process involving the optimization of both chromatographic separation and mass spectrometric detection.

Liquid Chromatography

Rationale: A C18 column is a good starting point for moderately lipophilic compounds.[3] A gradient elution with acetonitrile and water containing formic acid will provide good peak shape and retention.

Optimized LC Parameters:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 1 minute
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry

Rationale: Given the presence of a basic nitrogen in the pyridine ring, positive electrospray ionization (ESI+) is the preferred ionization mode. The instrument is tuned to find the optimal precursor and product ions for MRM analysis.

Optimized MS Parameters:

ParameterThis compound5-bromo-2-cyanopyridine (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 145.1182.9/184.9
Product Ion (m/z) 118.1 (quantifier), 91.1 (qualifier)102.0
Collision Energy (eV) 2025
Cone Voltage (V) 3035

Method Validation

Method validation is performed according to established regulatory guidelines to ensure the reliability of the analytical data.

Validation Parameters:

  • Selectivity: Analysis of at least six different blank matrix samples to ensure no endogenous interferences at the retention times of the analyte and IS.

  • Linearity and Range: A calibration curve with at least six non-zero standards is prepared and analyzed. The linearity should be assessed by a weighted (1/x²) linear regression.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at low, medium, and high concentrations on three separate days.

  • Matrix Effect: Assessed by comparing the peak areas of the analyte in post-extraction spiked samples to those in neat solutions.

  • Recovery: Determined by comparing the peak areas of the analyte in pre-extraction spiked samples to those in post-extraction spiked samples.

  • Stability: Evaluation of the analyte's stability in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Workflow Diagrams

LCMS_Method_Development cluster_Analyte Analyte & IS Characterization cluster_MethodDev Method Development cluster_Validation Method Validation A1 This compound Info (Structure, MW, CAS) A2 Predict Physicochemical Properties (logP, pKa, Solubility) A1->A2 B1 Optimize Chromatography (Column, Mobile Phase, Gradient) A2->B1 A3 Select Internal Standard (5-bromo-2-cyanopyridine) A3->B1 B2 Optimize Mass Spectrometry (Ionization, MRM Transitions, CE) B1->B2 B3 Develop Sample Preparation (Protein Precipitation) B2->B3 C1 Assess Selectivity & Linearity B3->C1 C2 Determine Accuracy & Precision C1->C2 C3 Evaluate Matrix Effect & Recovery C2->C3 C4 Investigate Stability C3->C4

Caption: LC-MS/MS Method Development and Validation Workflow.

Sample_Prep_Workflow Start Start: 100 µL Plasma Sample Step1 Add 300 µL Acetonitrile with Internal Standard Start->Step1 Step2 Vortex for 1 minute Step1->Step2 Step3 Centrifuge at 14,000 rpm for 10 minutes at 4°C Step2->Step3 Step4 Transfer Supernatant Step3->Step4 End Analyze by LC-MS/MS Step4->End

Caption: Sample Preparation Workflow using Protein Precipitation.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of this compound. The presented protocol, from sample preparation to method validation, offers a reliable framework for researchers in the field of drug discovery and development. The systematic approach to method development, guided by the physicochemical properties of the analyte, ensures high-quality data that is essential for advancing pharmaceutical research.

References

  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

  • PubChem. 5-Cyclopropyl-2-[(2-methoxyethyl)amino]benzonitrile. [Link]

  • PubChem. Cyclopropylacetonitrile. [Link]

  • PubChem. Cyclopropyl. [Link]

  • Chemicalize. Instant Cheminformatics Solutions. [Link]

  • Swales, J. G., Gallagher, R. T., & Denn, M. (2011). LC-MS/MS in the clinical laboratory: where to from here?. The Clinical biochemist. Reviews, 32(1), 5.
  • PubChem. 5-cyclopropyl-2,3-dihydro-1H-indole. [Link]

  • PubChem. 5-Cyclopropyl-2-ethylpyridine. [Link]

  • Dearden, J. C. (2012). Prediction of physicochemical properties. In Silico Toxicology, 93-138.
  • Valbuena, H., Shipkova, M., Kliesch, S. M., Müller, S., & Wieland, E. (2016). Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood.
  • RECIPE Chemicals + Instruments GmbH. Internal Standards. [Link]

  • SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]

  • ResearchGate. Which external/internal standards would you use to aid in the quantification of small molecules using LC-MS?. [Link]

  • SpringerLink. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. [Link]

  • PubMed. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. [Link]

  • PubMed. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. [Link]

  • PubMed. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. [Link]

  • PubMed. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects. [Link]

  • DTIC. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • Spectroscopy Online. Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. [Link]

  • PubMed Central (PMC). Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards. [Link]

  • PubMed Central (PMC). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. [Link]

  • ChemAxon. Calculators & Predictors. [Link]

  • CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules. [Link]

  • ResearchGate. Prediction of Physicochemical Properties. [Link]

  • PubMed. Prediction of physicochemical properties. [Link]

Sources

The Emergence of 5-Cyclopropylpicolinonitrile as a Privileged Scaffold in Medicinal Chemistry: Application Notes for JAK Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety in Drug Design

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a powerful and versatile pharmacophore. Its unique stereoelectronic properties, including a high degree of s-character in its C-H bonds and a rigid, three-dimensional structure, offer significant advantages in drug design. The incorporation of a cyclopropyl ring can enhance metabolic stability by shielding adjacent functionalities from enzymatic degradation, improve binding affinity to target proteins through favorable conformational constraints, and modulate physicochemical properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2] This application note delves into the specific utility of a promising building block, 5-Cyclopropylpicolinonitrile, as a core scaffold for the development of novel kinase inhibitors, with a particular focus on the Janus Kinase (JAK) family of enzymes.

The Janus Kinase (JAK) Family: Critical Mediators of Cytokine Signaling

The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central players in the signal transduction pathways of numerous cytokines, interferons, and hormones.[3][4][5] These signaling cascades, collectively known as the JAK-STAT pathway, are integral to the regulation of a wide array of cellular processes, including immune responses, hematopoiesis, inflammation, and cell growth.[3][5] Dysregulation of the JAK-STAT pathway is a hallmark of various autoimmune diseases, myeloproliferative neoplasms, and cancers, making the JAKs highly attractive targets for therapeutic intervention.[3][4]

The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs, which then phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->JAK JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Modulation

Figure 1: Simplified schematic of the JAK-STAT signaling pathway.

This compound: A Scaffold for Novel JAK Inhibitors

While this compound is not itself an established JAK inhibitor, its structural motifs are present in known kinase inhibitors, most notably in the JAK1/2 inhibitor, Ruxolitinib.[3][6][7] Ruxolitinib, chemically known as (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile, features a small cycloalkyl group and a nitrile functionality, both of which are key components of this compound.[7][8] The nitrile group in Ruxolitinib is crucial for its interaction with the hinge region of the JAK kinase domain.[9] This structural parallel strongly suggests that this compound can serve as a valuable starting point for the synthesis of a new generation of potent and selective JAK inhibitors.

The strategic advantage of using this compound lies in its inherent features:

  • The Cyclopropyl Group: Confers metabolic stability and provides a three-dimensional vector for exploring chemical space to enhance potency and selectivity.

  • The Picolinonitrile Moiety: The pyridine ring can be readily functionalized to introduce various substituents that can interact with different pockets of the kinase active site, while the nitrile group can act as a key hydrogen bond acceptor.[10]

Protocol 1: Synthesis of a Novel JAK Inhibitor Candidate from this compound

This protocol outlines a plausible synthetic route for the elaboration of this compound into a more complex molecule designed to target the ATP-binding site of a Janus Kinase. This example focuses on a Suzuki coupling reaction to introduce an aromatic system, a common strategy in kinase inhibitor synthesis.

Objective: To synthesize a 5-cyclopropyl-4-(1H-pyrazol-4-yl)picolinonitrile derivative as a potential JAK inhibitor scaffold.

Materials:

  • 5-Cyclopropyl-4-halopicolinonitrile (starting material, requires prior synthesis)

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine 5-Cyclopropyl-4-halopicolinonitrile (1 equivalent), 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equivalents), and the base (2 equivalents).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (1,4-Dioxane/water, typically 4:1) to the flask. Add the palladium catalyst (0.05-0.1 equivalents) under the inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-cyclopropyl-4-(1H-pyrazol-4-yl)picolinonitrile derivative.

Synthesis_Workflow Start 5-Cyclopropyl-4-halopicolinonitrile + Pyrazole Boronic Ester Reagents Pd Catalyst, Base Dioxane/Water Start->Reagents Reaction Suzuki Coupling (Reflux) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-cyclopropyl-4-(1H-pyrazol-4-yl)picolinonitrile Purification->Product

Figure 2: Workflow for the synthesis of a JAK inhibitor candidate.

Protocol 2: In Vitro Kinase Assay for Evaluating JAK2 Inhibition

This protocol describes a representative in vitro biochemical assay to determine the inhibitory activity of a test compound, such as a derivative of this compound, against a specific Janus Kinase, in this case, JAK2.

Objective: To determine the IC₅₀ value of a test compound against JAK2.

Materials:

  • Recombinant human JAK2 enzyme

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase detection system (e.g., ADP-Glo™ Kinase Assay from Promega or equivalent)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Reaction Mixture Preparation: In a 384-well plate, add the assay buffer, the peptide substrate, and the recombinant JAK2 enzyme.

  • Inhibitor Addition: Add the serially diluted test compound to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection system according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced, which is directly proportional to the enzyme activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation:

CompoundTargetIC₅₀ (nM)
Ruxolitinib (Reference)JAK12.8
JAK23.3
Test Compound X JAK2 [Experimental Value]

Table 1: Example of how to present quantitative data for JAK inhibition.

Conclusion and Future Directions

This compound represents a highly promising and strategically valuable scaffold for the discovery of novel JAK inhibitors. Its inherent structural and physicochemical properties provide a solid foundation for the design of potent, selective, and metabolically stable drug candidates. The synthetic and screening protocols outlined in this application note provide a framework for researchers to explore the potential of this scaffold and its derivatives. Further derivatization of the this compound core, guided by structure-activity relationship (SAR) studies and computational modeling, will be crucial in optimizing the inhibitory activity and selectivity profile against different JAK isoforms, ultimately paving the way for the development of next-generation therapeutics for a range of debilitating diseases.

References

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Comparison of the crystal structures of the JAK1/2 inhibitor ruxolitinib and its hydrate and phosphate. (2024). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Schematic representation of the effects of ruxolitinib dual inhibition of JAK1 and JAK2. ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ruxolitinib. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Chemical structure of ruxolitinib. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Starting materials described in the literature to assemble the piperidine fragment. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. (2022). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2020). MDPI. Retrieved January 12, 2026, from [Link]

  • JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. (2020). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Cyanopyridine: Common isomorphs, applications, side effects and safety. (n.d.). Chempanda. Retrieved January 12, 2026, from [Link]

  • Janus kinase (JAK) inhibitors in the treatment of neoplastic and inflammatory disorders. (2022). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). MDPI. Retrieved January 12, 2026, from [Link]

Sources

Application Notes & Protocols: Leveraging 5-Cyclopropylpicolinonitrile Derivatives in Advanced Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Click—The Next Generation of Bioorthogonal Tools

The advent of click chemistry revolutionized the way chemists and biologists approach the assembly and study of complex molecular systems.[1] Its principles of efficiency, specificity, and biocompatibility have enabled breakthroughs in drug discovery, materials science, and chemical biology.[2] Within this paradigm, bioorthogonal reactions—those that can proceed in a living biological system without interfering with native processes—are of paramount importance.[3]

Strain-promoted cycloadditions, which harness the energy stored in strained rings to drive reactions without the need for cytotoxic catalysts, represent the pinnacle of bioorthogonal design.[4] While the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is well-established, the field is continually searching for new reaction partners with unique reactivity, kinetics, and orthogonality.[4]

This guide delves into the application of picolinonitrile derivatives activated by an adjacent cyclopropyl group, a novel and promising class of reagents for bioorthogonal chemistry. We will explore the underlying chemical principles, provide detailed protocols for their use in bioconjugation and live-cell imaging, and offer expert insights into the causality behind the experimental design. The focus is on the Strain-Promoted Alkyne-Nitrile Cycloaddition (SPAN), a powerful transformation that leverages a unique combination of ring strain and electronic activation to achieve rapid and specific labeling.

The Chemistry of Strain-Promoted Alkyne-Nitrile Cycloaddition (SPAN)

The core of the technology lies in the [3+2] cycloaddition between a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN), and the nitrile functionality of a 5-cyclopropylpicolinonitrile derivative. This reaction is conceptually similar to the well-documented Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC), but utilizes a nitrile as the 1,3-dipole.[5][6]

The Role of Cyclopropane Activation

A key innovation is the strategic placement of a cyclopropane ring adjacent to the nitrile. Cyclopropanes are highly strained molecules, and this ring strain can be harnessed to influence the reactivity of neighboring functional groups.[7] Computational studies on related systems, such as the cycloaddition of dipoles to alkylidene cyclopropanes, have shown that the release of this inherent ring strain during the transition state lowers the overall activation energy of the reaction.[8] This "cyclopropylidene effect" enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the strained alkyne, thereby accelerating the cycloaddition.

Reaction Mechanism

The SPAN reaction proceeds via a concerted, asynchronous [3+2] cycloaddition mechanism. The strained alkyne, distorted from its ideal linear geometry, acts as the high-energy reaction partner. The this compound derivative serves as the electronically-activated 1,3-dipole. The reaction culminates in the formation of a stable, five-membered heterocyclic ring, covalently linking the two molecular partners.

Synthesis_Workflow start Starting Material (Substituted Picoline) step1 Step 1: Cyclopropanation (e.g., Simmons-Smith) start->step1 step2 Step 2: Cyanation (e.g., Sandmeyer reaction) step1->step2 step3 Step 3: Linker Attachment (Amide coupling with Boc-protected linker) step2->step3 step4 Step 4: Boc Deprotection (TFA) step3->step4 step5 Step 5: NHS Ester Formation (NHS, DCC/EDC) step4->step5 product Final Product (this compound-Linker-NHS) step5->product

Caption: General workflow for probe synthesis.

Protocol 2.1: Synthesis of NHS-Ester-Functionalized Probe

Objective: To synthesize a this compound probe activated for amine coupling.

Materials:

  • 5-bromo-2-(chloromethyl)pyridine

  • (1-ethoxycyclopropoxy)trimethylsilane

  • Zinc chloride (ZnCl₂)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Potassium cyanide (KCN)

  • Boc-6-aminohexanoic acid

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Trifluoroacetic acid (TFA)

  • Appropriate solvents (THF, DCM, DMF) and reagents for workup and purification.

Methodology:

  • Synthesis of 5-bromo-2-cyclopropylpyridine: This step involves a Negishi cross-coupling reaction between 5-bromo-2-(chloromethyl)pyridine and a cyclopropylzinc reagent, which can be generated in situ.

  • Cyanation to this compound: The bromide is converted to a nitrile using a nucleophilic aromatic substitution or palladium-catalyzed cyanation. Extreme caution must be exercised when handling cyanide salts.

  • Functionalization and Linker Attachment: The picolinonitrile core is further modified to introduce a carboxylic acid handle, which is then coupled to Boc-6-aminohexanoic acid using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Boc Deprotection: The Boc protecting group on the linker is removed by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • NHS Ester Activation: The resulting terminal carboxylic acid is reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent like DCC or EDC to yield the final, amine-reactive NHS ester probe.

  • Purification: The final product is purified by column chromatography or recrystallization to ensure high purity for subsequent bioconjugation reactions.

Application Note: Site-Specific Protein Labeling

This protocol describes the labeling of a protein containing a genetically encoded strained alkyne (e.g., BCN) with a fluorescent this compound probe.

Core Principle: A non-canonical amino acid (ncAA) bearing a strained alkyne is incorporated into a protein of interest at a specific site using amber stop codon suppression technology. [7]The alkyne-modified protein is then selectively labeled via the SPAN reaction.

Protein_Labeling_Workflow step1 Step 1: Transfection - Plasmid for target protein (with TAG codon) - Plasmid for orthogonal tRNA/synthetase pair step2 Step 2: Protein Expression - Culture cells in media - Supplement with BCN-lysine (ncAA) step1->step2 step3 Step 3: Lysis & Purification - Harvest cells and lyse - Purify alkyne-modified protein (e.g., His-tag) step2->step3 step4 Step 4: SPAN Reaction - Incubate purified protein with This compound-fluorophore conjugate step3->step4 step5 Step 5: Analysis - SDS-PAGE (in-gel fluorescence) - Mass Spectrometry step4->step5

Caption: Workflow for site-specific protein labeling.

Protocol 3.1: Labeling of BCN-Modified Protein

Objective: To fluorescently label a purified protein containing a BCN moiety.

Materials:

  • Purified BCN-modified protein (e.g., 1 mg/mL in PBS, pH 7.4)

  • This compound-fluorophore conjugate (e.g., 10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reagents for SDS-PAGE and fluorescence gel scanning

Methodology:

  • Reagent Preparation: Prepare a working solution of the protein at a final concentration of 10-50 µM in PBS. Thaw the nitrile-fluorophore stock solution.

  • SPAN Reaction Setup: To the protein solution, add the this compound-fluorophore conjugate to a final concentration of 100-250 µM (a 5-10 fold molar excess over the protein).

    • Expert Insight: A molar excess of the probe ensures the reaction goes to completion. The reaction is typically robust enough that the final DMSO concentration (usually <5%) does not adversely affect protein stability.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time may vary depending on the protein and can be determined via a time-course experiment.

  • Removal of Excess Probe (Optional): If necessary, unreacted probe can be removed using a spin desalting column equilibrated with PBS. This is critical if the probe's fluorescence could interfere with downstream absorbance measurements.

  • Analysis:

    • SDS-PAGE: Analyze the labeled protein by SDS-PAGE. Visualize the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore. A fluorescent band should appear at the molecular weight of the target protein.

    • Mass Spectrometry: Confirm covalent modification by ESI-MS or MALDI-TOF MS. The observed mass should correspond to the mass of the protein plus the mass of the nitrile-fluorophore adduct.

Application Note: Live-Cell Imaging

This protocol outlines the metabolic labeling of newly synthesized proteins with an alkyne-containing amino acid analogue, followed by fluorescent tagging in live cells using a cell-permeable this compound-fluorophore conjugate.

Core Principle: Cells are cultured with an amino acid analogue (e.g., homopropargylglycine, HPG, an alkyne analogue of methionine), which is incorporated into newly synthesized proteins. [4]A membrane-permeable nitrile-fluorophore then reacts with the incorporated alkynes, allowing for visualization of the nascent proteome.

Live_Cell_Workflow step1 Step 1: Metabolic Labeling - Culture cells in methionine-free media - Add HPG (alkyne analogue) for 1-6 hours step2 Step 2: Wash - Remove HPG-containing media - Wash cells 3x with complete media step1->step2 step3 Step 3: SPAN Labeling - Incubate cells with cell-permeable This compound-fluorophore (e.g., 1-10 µM for 15-60 min) step2->step3 step4 Step 4: Wash & Image - Remove probe-containing media - Wash cells 2x with imaging buffer (e.g., PBS) - Image using fluorescence microscopy step3->step4

Caption: Workflow for live-cell imaging of nascent proteins.

Protocol 4.1: Fluorescent Labeling of Nascent Proteins in Live Cells

Objective: To visualize the population of proteins synthesized over a specific time window in living cells.

Materials:

  • Adherent mammalian cells (e.g., HeLa or A549) cultured on glass-bottom imaging dishes

  • Methionine-free DMEM

  • Homopropargylglycine (HPG)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Cell-permeable this compound-fluorophore conjugate (e.g., silicon-rhodamine derivative for low background) [1]* Hoechst 33342 (for nuclear counterstain, optional)

  • Fluorescence microscope with appropriate filter sets and environmental control (37°C, 5% CO₂)

Methodology:

  • Metabolic Labeling:

    • Aspirate the complete medium from the cells.

    • Wash once with warm PBS.

    • Add pre-warmed methionine-free medium supplemented with 50 µM HPG.

    • Incubate for 1-4 hours at 37°C, 5% CO₂.

    • Expert Insight: A negative control using complete medium with L-methionine instead of HPG is crucial to demonstrate the specificity of the labeling.

  • SPAN Reaction:

    • Aspirate the HPG-containing medium and wash the cells twice with warm complete medium.

    • Add complete medium containing the cell-permeable this compound-fluorophore at a final concentration of 1-5 µM.

    • Incubate for 15-30 minutes at 37°C.

    • Causality: The incubation time is kept short to minimize potential toxicity and capture a snapshot of the labeled proteome. The rapid kinetics of the SPAN reaction make this short incubation feasible.

  • Washing and Imaging:

    • Aspirate the probe-containing medium.

    • Wash the cells three times with warm imaging buffer (e.g., PBS or phenol red-free medium).

    • Add fresh imaging buffer to the dish. If desired, add a nuclear counterstain like Hoechst 33342 (1 µg/mL) for the final 10 minutes.

    • Image the cells immediately on a fluorescence microscope equipped with a live-cell incubation chamber. Acquire images in the appropriate channels for the fluorophore and the nuclear stain.

Trustworthiness: Troubleshooting and Validation

IssuePossible CauseRecommended Solution
Low Labeling Efficiency (Protein) Inefficient ncAA incorporation; Inactive probe; Steric hindrance at the labeling site.Confirm ncAA incorporation by MS. Test probe on a small molecule alkyne. Choose a different labeling site with higher solvent accessibility.
High Background (Live Cell Imaging) Probe is non-specifically binding to cells; Incomplete washing; Probe concentration too high.Use a fluorophore known for low non-specific binding (e.g., SiR). Increase the number and duration of wash steps. Perform a dose-response curve to find the optimal probe concentration.
Cell Toxicity Observed Probe concentration is too high; Prolonged incubation.Lower the probe concentration and shorten the incubation time. Confirm that the DMSO/solvent concentration is below toxic levels (<0.5%).
No Signal in Negative Control Contamination of reagents; Autofluorescence.Use fresh, high-purity reagents. Image an unlabeled cell sample to establish the baseline autofluorescence for your cell type and subtract it from the signal.
Table 2. Troubleshooting Guide.

References

  • Ning, X., et al. (2010). Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition. Angewandte Chemie International Edition, 49(17), 3065-3068. [Link]

  • Mackay, C. S., & Pezacki, J. P. (2014). Strain-promoted cycloadditions involving nitrones and alkynes—rapid tunable reactions for bioorthogonal labeling. Current Opinion in Chemical Biology, 21, 81-88. [Link]

  • Geng, J., et al. (2021). Nitrones as dipoles for rapid strain-promoted 1,3-dipolar cycloadditions with cyclooctynes. RSC Chemical Biology, 2(3), 859-866. [Link]

  • Pezacki, J. P., et al. (2011). Mechanistic Analysis of Bioorthogonal Double Strain-Promoted Alkyne–Nitrone Cycloadditions Involving Dibenzocyclooctadiyne. Journal of the American Chemical Society, 133(43), 17359-17367. [Link]

  • McKay, C. S., et al. (2011). Kinetics studies of rapid strain-promoted [3 + 2]-cycloadditions of nitrones with biaryl-aza-cyclooctynone. Organic & Biomolecular Chemistry, 9(22), 7845-7850. [Link]

  • Nikić, I., & Lemke, E. A. (2015). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols, 10(5), 780-791. [Link]

  • Ríos-Lombardía, N., et al. (2021). Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study. Physical Chemistry Chemical Physics, 23(17), 10476-10486. [Link]

  • Brandi, A., et al. (2018). Formation of 4-Versus 5-Spirocycloadducts -A DFT Investigation of the (3 + 2) Cycloaddition Reaction of Cyclic Nitrone and Nitrile Oxide with Alkylidenecyclopropane. ChemistrySelect, 3(45), 12797-12804. [Link]

  • Gualandi, A., et al. (2021). “Cyclopropylidene Effect” in the 1,3-Dipolar Cycloaddition of Nitrones to Alkylidene Cyclopropanes: A Computational Rationalization. The Journal of Physical Chemistry A, 125(18), 3943-3951. [Link]

  • Domingo, L. R., et al. (2022). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. ACS Omega, 7(5), 4475-4484. [Link]

  • Geurts, L., et al. (2022). Live‐Cell Imaging of Sterculic Acid—a Naturally Occurring 1,2‐Cyclopropene Fatty Acid—by Bioorthogonal Reaction with Turn‐On Tetrazine‐Fluorophore Conjugates. Angewandte Chemie International Edition, 61(10), e202115629. [Link]

  • Ríos-Lombardía, N., et al. (2021). Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study. RSC Publishing. [Link]

  • Beatty, K. E., et al. (2010). A Bodipy-Cyclooctyne for Protein Imaging in Live Cells. ChemBioChem, 11(15), 2092-2095. [Link]

  • Butkevich, A. N., et al. (2017). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. Molecules, 22(10), 1648. [Link]

  • Thermo Fisher Scientific. (2019). Best practices: 5 steps to live-cell imaging. YouTube. [Link]

  • Suhorepec, N., et al. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 30(23), 4623. [Link]

  • Svete, J., et al. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. PubMed. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. Accounts of chemical research, 44(9), 666-676. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & biology, 21(9), 1076-1101. [Link]

  • Lallana, E., & Riguera, R. (2017). Recent applications of click chemistry in drug discovery. Expert opinion on drug discovery, 12(10), 991-1003. [Link]

Sources

Experimental design for testing the efficacy of 5-Cyclopropylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Preclinical Efficacy Assessment of 5-Cyclopropylpicolinonitrile, a Novel Investigational Agent

Introduction: A Structured Approach to Novel Compound Efficacy Testing

The journey of a novel chemical entity from laboratory bench to potential therapeutic is a rigorous, multi-stage process demanding meticulous experimental design and unwavering scientific integrity. This guide provides a comprehensive framework for the preclinical efficacy evaluation of this compound, a novel small molecule with therapeutic potential. As the precise biological target of this compound is currently under investigation, this document will proceed under the working hypothesis that it is an inhibitor of a critical oncogenic kinase, hereafter referred to as "Target-X Kinase." This hypothesis allows for the construction of a detailed, logical, and broadly applicable experimental cascade.

The protocols herein are designed as a self-validating system, progressing from direct biochemical engagement to cellular activity and culminating in whole-organism efficacy models. Each phase generates critical data that informs the decision to advance to the next, ensuring a resource-efficient and scientifically sound evaluation. This approach is aligned with guidelines set forth by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure that the data generated is robust and suitable for future investigational new drug (IND) applications.[1][2][3][4]

Phase 1: Biochemical Validation - Direct Target Engagement and Potency

Causality and Rationale: The foundational step in validating a target-based therapeutic is to confirm its direct interaction with the intended biological target in a purified, cell-free system.[5] This biochemical assay isolates the drug-target interaction from the complexities of a cellular environment, providing a clean and unambiguous measure of potency (IC50) and confirming the primary mechanism of action.[6][7] An in vitro enzyme inhibition assay is the gold standard for this initial assessment.[8][9]

Protocol 1.1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol is designed to measure the ability of this compound to inhibit the enzymatic activity of purified recombinant Target-X Kinase.

Materials:

  • Recombinant human Target-X Kinase

  • Kinase substrate peptide specific for Target-X

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • This compound (dissolved in 100% DMSO)

  • Positive control inhibitor (known inhibitor of Target-X or a related kinase)

  • Luminescent kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution series of this compound in 100% DMSO, starting at a 100X final concentration (e.g., 10 mM for a 100 µM top final concentration).

  • Assay Plate Setup:

    • Add 1 µL of the compound dilutions, DMSO (vehicle control), or positive control inhibitor to the appropriate wells of a 384-well plate.

    • Prepare a "No Enzyme" control containing only DMSO and substrate to determine background signal.

  • Enzyme and Substrate Addition:

    • Prepare a master mix of Target-X Kinase and its specific substrate in kinase assay buffer.

    • Add 25 µL of this master mix to each well.

  • Initiate Kinase Reaction:

    • Prepare a solution of ATP in kinase assay buffer at a concentration equal to the known Km for Target-X Kinase.[7]

    • Add 25 µL of the ATP solution to all wells to start the reaction.

    • Incubate the plate at 30°C for 60 minutes. The reaction time should be within the linear range of the enzyme kinetics, determined in preliminary experiments.[7]

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the luminescent detection reagent. This typically involves a two-step addition of reagents with incubation periods.

  • Data Acquisition: Measure the luminescence signal on a compatible plate reader.

  • Data Analysis:

    • Subtract the "No Enzyme" background from all other readings.

    • Normalize the data by setting the vehicle control (DMSO) as 100% activity and the positive control inhibitor as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic non-linear regression model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[7]

Data Presentation: Biochemical Potency of this compound
CompoundTargetIC50 (nM) [Hypothetical]
This compoundTarget-X Kinase15.2
Positive Control InhibitorTarget-X Kinase8.9
Visualization: Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Data Analysis A 1. Prepare Serial Dilution of this compound B 2. Dispense Compound/ Controls into 384-well Plate A->B C 3. Add Enzyme/Substrate Mix B->C D 4. Add ATP to Initiate Reaction (Incubate 60 min @ 30°C) C->D E 5. Add Luminescent Detection Reagent D->E F 6. Read Luminescence (Plate Reader) E->F G 7. Normalize Data & Calculate IC50 F->G

Caption: Workflow for determining the IC50 of this compound.

Phase 2: Cellular Efficacy and On-Target Validation

Causality and Rationale: Demonstrating that a compound can inhibit its target in a purified system is essential, but it is not sufficient. The next critical phase is to determine if the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and exert a biological effect.[10][11] This is achieved through cell-based assays that measure both on-target activity (e.g., inhibition of a downstream signaling event) and phenotypic outcomes like cell death or growth arrest.[12][13][14]

Protocol 2.1: Cellular Target Engagement (Western Blot for Phospho-Substrate)

This protocol assesses whether this compound inhibits Target-X Kinase inside living cells by measuring the phosphorylation of its known downstream substrate (Substrate-Y).

Materials:

  • Cancer cell line known to have active Target-X Kinase signaling

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Antibodies: Primary antibody against phospho-Substrate-Y, primary antibody against total Substrate-Y, and a loading control (e.g., GAPDH). HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary antibody for phospho-Substrate-Y overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imager.

  • Stripping and Reprobing: Strip the membrane and re-probe for total Substrate-Y and then for the loading control (GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-Substrate-Y signal to the total Substrate-Y signal for each lane.

    • Plot the normalized phosphorylation level against drug concentration to determine the cellular EC50 (the effective concentration to inhibit the target by 50%).

Protocol 2.2: Cell Proliferation/Viability Assay (MTS Assay)

This protocol measures the effect of this compound on the growth and viability of a panel of cancer cell lines.

Materials:

  • Panel of cancer cell lines (including sensitive and potentially resistant lines)

  • Complete cell culture medium

  • 96-well clear-bottom plates

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a "time zero" plate, vehicle controls (DMSO), and a positive control (e.g., staurosporine).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance.

    • Calculate the percentage of growth inhibition relative to the vehicle control.

    • Plot the percent growth inhibition against the log of the compound concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition). The NCI-60 screening methodology provides a robust framework for this analysis.[15]

Data Presentation: Cellular Activity of this compound
Cell LineTarget-X StatusCellular EC50 (pSubstrate-Y) [nM]GI50 (nM) [Hypothetical]
Cell Line AHigh Expression25.545.1
Cell Line BLow Expression> 1000> 5000
Cell Line CMutated/Active18.933.7
Visualization: Hypothesized Target-X Kinase Signaling Pathway

G cluster_pathway Cellular Signaling Cascade RTK Growth Factor Receptor TargetX Target-X Kinase RTK->TargetX Activates SubstrateY Substrate-Y TargetX->SubstrateY Phosphorylates (pSubstrate-Y) Downstream Downstream Signaling SubstrateY->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 5-Cyclopropyl- picolinonitrile Inhibitor->TargetX

Caption: Inhibition of the Target-X Kinase pathway by this compound.

Phase 3: In Vivo Efficacy Assessment

Causality and Rationale: The ultimate preclinical test of an anti-cancer agent's efficacy is its ability to control tumor growth in a living organism.[16] In vivo studies, typically in rodent models, are essential to evaluate the compound's therapeutic window, pharmacokinetics (what the body does to the drug), and pharmacodynamics (what the drug does to the body).[17][] A subcutaneous xenograft model is a widely accepted standard for initial in vivo efficacy testing.[16] These studies are conducted under strict ethical guidelines and regulatory compliance (e.g., Good Laboratory Practices - GLP).[2][19]

Protocol 3.1: Subcutaneous Tumor Xenograft Model

This protocol evaluates the ability of this compound to inhibit tumor growth in immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or Athymic Nude)

  • Cancer cell line demonstrated to be sensitive in vitro (e.g., Cell Line C)

  • Matrigel or similar basement membrane matrix

  • This compound formulated in a suitable vehicle for in vivo administration (e.g., 0.5% methylcellulose)

  • Standard chemotherapy agent (positive control)

  • Calipers for tumor measurement

  • Animal scale

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend the cells in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using caliper measurements (Volume = (Length x Width^2) / 2).

    • When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):

      • Group 1: Vehicle Control

      • Group 2: this compound (Dose 1, e.g., 10 mg/kg)

      • Group 3: this compound (Dose 2, e.g., 30 mg/kg)

      • Group 4: Positive Control (e.g., standard-of-care chemotherapy)

  • Drug Administration: Administer the compound and controls via the determined route (e.g., oral gavage) and schedule (e.g., once daily) for 21 days.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Study Endpoint and Analysis:

    • The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.

    • Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

  • Data Analysis:

    • Calculate the percent Tumor Growth Inhibition (% TGI) for each treatment group compared to the vehicle control.

    • Analyze the statistical significance of the differences between groups (e.g., using ANOVA).

    • Plot mean tumor volume over time for each group.

Data Presentation: In Vivo Anti-Tumor Efficacy
Treatment GroupDosing ScheduleMean Final Tumor Volume (mm³) [Hypothetical]% TGIp-value vs. Vehicle
Vehicle ControlQD, PO, 21 days1450 ± 210--
This compound (10 mg/kg)QD, PO, 21 days870 ± 15040%< 0.05
This compound (30 mg/kg)QD, PO, 21 days435 ± 9570%< 0.001
Positive ControlQ3D, IV, 21 days510 ± 11065%< 0.001
Visualization: Workflow for In Vivo Xenograft Study

G cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_endpoint Endpoint & Analysis A 1. Animal Acclimation B 2. Subcutaneous Tumor Implantation A->B C 3. Monitor Tumor Growth & Randomize Groups B->C D 4. Daily Dosing (Vehicle, Compound, Control) C->D E 5. Monitor Tumor Volume & Body Weight D->E E->D 2-3x / week F 6. Euthanasia & Tumor Excision E->F G 7. Data Analysis (% TGI, Statistics) F->G

Caption: Workflow of the subcutaneous xenograft efficacy study.

Conclusion and Future Directions

This structured, phase-appropriate approach provides a robust pathway for evaluating the preclinical efficacy of this compound. Successful completion of these studies, demonstrating a clear mechanism of action, potent cellular activity, and significant in vivo tumor growth inhibition, would provide the necessary foundation to proceed with IND-enabling toxicology studies and subsequent clinical development.[20][21][22] The data gathered through these protocols will be crucial for establishing a clear therapeutic hypothesis and building a compelling data package for regulatory submission.

References

  • Non-clinical guidelines. European Medicines Agency (EMA). [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Non-clinical development. European Medicines Agency (EMA). [Link]

  • Enhance Drug Efficacy With Cell-Based Assays. Pharmaron. [Link]

  • What is an Inhibition Assay? Biobide. [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • Basic principles of non-clinical development. EUPATI Open Classroom. [Link]

  • Preclinical Regulatory Requirements. Social Science Research Institute. [Link]

  • functional in vitro assays for drug discovery. ChemHelp ASAP (YouTube). [Link]

  • Non-clinical: toxicology. European Medicines Agency (EMA). [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]

  • Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review. National Institutes of Health (NIH). [Link]

  • FDA Requirements for Preclinical Studies. Karger Publishers. [Link]

  • Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. ScienceDirect. [Link]

  • Preclinical Studies in Drug Development. PPD (Thermo Fisher Scientific). [Link]

  • Pre-Clinical Trials: USFDA Regulations to be Followed. Liveon Biolabs. [Link]

  • Step 2: Preclinical Research. U.S. Food and Drug Administration (FDA). [Link]

  • EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials. ECA Academy. [Link]

  • PHASE I TRIALS OF ANTI-CANCER AGENTS. National Institutes of Health (NIH). [Link]

  • PHASE II TRIALS OF NEW ANTI-CANCER AGENTS. National Institutes of Health (NIH). [Link]

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf (NIH). [Link]

  • In Vivo Pharmacology. Reaction Biology. [Link]

  • NATIONAL CANCER INSTITUTE NATIONAL CLINICAL TRIALS NETWORK PROGRAM GUIDELINES. National Cancer Institute (NCI). [Link]

  • Protocol Templates for Clinical Trials. National Institutes of Health (NIH). [Link]

  • NCI-60 Screening Methodology. Developmental Therapeutics Program, NCI/NIH. [Link]

  • The Basics. National Institutes of Health (NIH). [Link]

  • Guidelines for clinical evaluation of anti‐cancer drugs. National Institutes of Health (NIH). [Link]

  • The power of virtual screening for identifying small molecule drug candidates. BioTechniques. [Link]

  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. MDPI. [Link]

  • Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation. Taylor & Francis Online. [Link]

  • Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. NCBI Bookshelf (NIH). [Link]

  • Drug Discovery and Development Process. PPD (Thermo Fisher Scientific). [Link]

  • Principles of early drug discovery. National Institutes of Health (NIH). [Link]

  • Emerging Target Discovery Strategies Drive the Decoding of Therapeutic Power of Natural Products and Further Drug Development: A Case Study of Celastrol. National Institutes of Health (NIH). [Link]

  • Action of 5-hydroxytryptamine, substance P, thyrotropin-releasing hormone and clonidine on motoneurone excitability. PubMed. [Link]

  • Calcineurin Inhibitors | immunosuppressant | Cyclosporin & Tacrolimus mechanism of action. Animated biology With arpan (YouTube). [Link]

  • Reviewing the mechanism of action of thiopurine drugs: towards a new paradigm in clinical practice. PubMed. [Link]

  • Calcineurin Inhibitors (Tacrolimus and Cyclosporine) IL2 - Mechanism of action, adverse effects. Armando Hasudungan (YouTube). [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of 5-Cyclopropylpicolinonitrile for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Cyclopropyl Pyridine Moiety

The incorporation of a cyclopropyl group into heterocyclic scaffolds is a well-established strategy in medicinal chemistry for enhancing metabolic stability, modulating electronic properties, and improving binding affinity to biological targets. The picolinonitrile framework is also a prevalent feature in numerous pharmacologically active molecules, with the nitrile group acting as a key pharmacophore.[1] 5-Cyclopropylpicolinonitrile, therefore, represents a promising scaffold for the development of novel therapeutics. Its synthesis on a scale suitable for preclinical studies requires a robust, scalable, and well-controlled process that adheres to the principles of Good Manufacturing Practices (GMP).[2][3][4][5][6] This document provides a comprehensive guide to a scalable synthetic route for this compound, with a focus on process optimization, in-process controls, and quality assurance for the production of an Active Pharmaceutical Ingredient (API) for preclinical evaluation.[7]

Retrosynthetic Analysis and Proposed Synthetic Route

A logical retrosynthetic analysis of this compound suggests a convergent approach, leveraging two powerful and well-understood cross-coupling reactions. The primary disconnection is at the C-C bond between the pyridine ring and the cyclopropyl group, pointing towards a Suzuki-Miyaura coupling reaction. A subsequent disconnection of the nitrile group from the pyridine ring suggests a cyanation reaction. This leads to a proposed two-step synthesis starting from a readily available dihalopyridine.

G This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Cyanation Cyanation This compound->Cyanation 5-Bromo-2-chloropyridine 5-Bromo-2-chloropyridine Suzuki-Miyaura Coupling->5-Bromo-2-chloropyridine Cyclopropylboronic acid Cyclopropylboronic acid Suzuki-Miyaura Coupling->Cyclopropylboronic acid Cyanation->5-Bromo-2-chloropyridine Cyanide Source Cyanide Source Cyanation->Cyanide Source

Caption: Retrosynthetic analysis of this compound.

The proposed forward synthesis commences with the selective palladium-catalyzed cyanation of 5-bromo-2-chloropyridine at the more reactive 2-position to yield 5-bromo-2-cyanopyridine (Intermediate 1). This is followed by a Suzuki-Miyaura cross-coupling of Intermediate 1 with cyclopropylboronic acid to afford the target molecule, this compound.

PART 1: Detailed Synthesis Protocol

This section outlines the step-by-step protocol for the scale-up synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn, especially when handling cyanide-containing reagents.[4][5][6][8][9]

Step 1: Palladium-Catalyzed Cyanation of 5-Bromo-2-chloropyridine

The selective cyanation at the 2-position of the pyridine ring is achieved using a palladium catalyst. The choice of a less toxic cyanide source, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), is recommended for improved safety on a larger scale.[10][11]

G 5-Bromo-2-chloropyridine 5-Bromo-2-chloropyridine Pd Catalyst Pd Catalyst 5-Bromo-2-chloropyridine->Pd Catalyst K4[Fe(CN)6] K₄[Fe(CN)₆] K4[Fe(CN)6]->Pd Catalyst Intermediate 1 5-Bromo-2-cyanopyridine Pd Catalyst->Intermediate 1 Solvent/Base Solvent/Base Solvent/Base->Pd Catalyst

Caption: Reaction scheme for the synthesis of Intermediate 1.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
5-Bromo-2-chloropyridine192.45100 g0.521.0
Potassium hexacyanoferrate(II) trihydrate422.3992 g0.220.42
Palladium(II) acetate224.501.17 g0.00520.01
Xantphos578.686.02 g0.01040.02
Sodium carbonate105.99165 g1.563.0
1,4-Dioxane-1 L--
Water-1 L--

Protocol:

  • Reactor Setup: To a clean and dry 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 5-bromo-2-chloropyridine (100 g, 0.52 mol), potassium hexacyanoferrate(II) trihydrate (92 g, 0.22 mol), palladium(II) acetate (1.17 g, 0.0052 mol), Xantphos (6.02 g, 0.0104 mol), and sodium carbonate (165 g, 1.56 mol).

  • Inerting: Seal the reactor and purge with nitrogen for 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Solvent Addition: Add 1,4-dioxane (1 L) and water (1 L) to the reactor.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by HPLC until complete conversion of the starting material is observed (typically 12-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the celite pad with ethyl acetate (3 x 200 mL).

  • Extraction: Combine the filtrates and transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 300 mL).

  • Washing and Drying: Combine all organic layers and wash with brine (500 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-bromo-2-cyanopyridine as a solid.

Step 2: Suzuki-Miyaura Cross-Coupling

The final step involves the palladium-catalyzed cross-coupling of 5-bromo-2-cyanopyridine with cyclopropylboronic acid. Careful control of reaction parameters is crucial for achieving high yield and purity on a larger scale.[3][12][13][14]

G Intermediate 1 5-Bromo-2-cyanopyridine Pd Catalyst Pd Catalyst Intermediate 1->Pd Catalyst Cyclopropylboronic acid Cyclopropylboronic acid Cyclopropylboronic acid->Pd Catalyst Final Product This compound Pd Catalyst->Final Product Solvent/Base Solvent/Base Solvent/Base->Pd Catalyst

Caption: Reaction scheme for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
5-Bromo-2-cyanopyridine183.0180 g0.441.0
Cyclopropylboronic acid85.9045 g0.531.2
Tetrakis(triphenylphosphine)palladium(0)1155.565.08 g0.00440.01
Potassium carbonate105.99122 g1.152.6
Toluene-1.2 L--
Water-400 mL--

Protocol:

  • Reactor Setup: To a clean and dry 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 5-bromo-2-cyanopyridine (80 g, 0.44 mol), cyclopropylboronic acid (45 g, 0.53 mol), and potassium carbonate (122 g, 1.15 mol).

  • Inerting: Seal the reactor and purge with nitrogen for 30 minutes.

  • Solvent Addition: Add toluene (1.2 L) and water (400 mL) to the reactor.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (5.08 g, 0.0044 mol) to the reaction mixture under a nitrogen blanket.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by HPLC until complete consumption of the starting material is observed (typically 6-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic layer. Extract the aqueous layer with toluene (2 x 200 mL).

  • Washing and Drying: Combine all organic layers and wash with water (500 mL) and then brine (500 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

PART 2: Process Optimization and Scale-Up Considerations

Scaling up a chemical synthesis from the bench to a preclinical production level requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Critical Process Parameters (CPPs)

Identifying and controlling CPPs is essential for a robust and reproducible manufacturing process.[15][16]

ParameterStep 1 (Cyanation)Step 2 (Suzuki Coupling)Justification
Temperature 95-105 °C85-95 °CAffects reaction rate and impurity profile. Exotherms should be carefully controlled during scale-up.[12][13]
Reagent Stoichiometry Precise control of Pd catalyst and ligand loading.Excess boronic acid can be used to drive the reaction to completion.Catalyst loading impacts cost and residual metal levels. Stoichiometry affects yield and purity.
Agitation Rate HighHighEnsures efficient mixing in multiphasic reaction mixtures.
Reaction Time Monitored by HPLCMonitored by HPLCPrevents the formation of degradation products from over-reaction.
In-Process Controls (IPCs)

Regular monitoring of the reaction is crucial to ensure it is proceeding as expected.[2][17][18]

IPC TestMethodFrequencyAcceptance Criteria
Reaction Completion HPLCEvery 2-4 hoursStarting material < 1.0%
Intermediate Purity HPLCAfter work-up of Step 1Purity > 95%
Final Product Purity HPLCAfter final purificationPurity > 99.0%

PART 3: Quality Control and Characterization

The final API must meet stringent quality criteria to be suitable for preclinical studies. A comprehensive set of analytical tests should be performed to confirm the identity, purity, and quality of this compound.[11][16][18][19][20]

Analytical Methods for Final Product Release:

TestMethodSpecification
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, MS, IRConforms to the structure of this compound
Purity HPLC≥ 99.0%
Related Substances HPLCIndividual impurity ≤ 0.1%, Total impurities ≤ 0.5%
Residual Solvents GC-HSToluene ≤ 890 ppm, Dioxane ≤ 380 ppm, Ethanol ≤ 5000 ppm
Heavy Metals ICP-MS≤ 10 ppm
Loss on Drying TGA≤ 0.5%
Assay HPLC98.0% - 102.0%

Characterization of Substituted Pyridines:

The structural elucidation of substituted pyridines like this compound relies on a combination of spectroscopic techniques. ¹H and ¹³C NMR are invaluable for determining the substitution pattern on the pyridine ring. Mass spectrometry (MS) confirms the molecular weight, and infrared (IR) spectroscopy identifies the characteristic nitrile functional group.[1][20][21][22][23]

Safety Considerations

  • Cyanide Handling: All operations involving cyanide salts must be performed in a well-ventilated fume hood.[4][5][6][8][9] An emergency cyanide spill kit and appropriate first aid measures should be readily available. Waste containing cyanide must be quenched and disposed of according to institutional and regulatory guidelines.[4][8]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Appropriate PPE, including gloves and safety glasses, should be worn.

  • Solvents: The solvents used in this synthesis are flammable and should be handled away from ignition sources.

Conclusion

This application note provides a detailed and scalable synthetic protocol for this compound, suitable for producing material for preclinical studies. The proposed route is based on well-established and robust chemical transformations. By implementing the outlined process controls, quality control measures, and safety precautions, researchers and drug development professionals can confidently produce this promising molecule for further investigation. Adherence to GMP principles throughout the manufacturing process is paramount to ensure the quality and safety of the final API.[2][3][4][5][6]

References

  • ICH. (2000). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • U.S. Food and Drug Administration. (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry.
  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(19), 3565-3568.
  • Molander, G. A., & Gormisky, P. E. (2009). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 74(19), 7381–7386.
  • The Pharma Master. (2024). Good Manufacturing Practices (GMP) for APIs.
  • Government of Canada. (2022). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104).
  • Arborpharmchem. (n.d.). GMP for The production of APIs.
  • Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API.
  • ResearchGate. (n.d.). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex.
  • MDPI. (2023).
  • BenchChem. (2025). Application Note: Suzuki-Miyaura Coupling Protocols for the Synthesis of Cyclopropyl-Containing Long-Chain Alkanes.
  • ACS Publications. (2009).
  • RSC Publishing. (2020).
  • The Pharma Master. (2024). Quality Control Measures for APIs.
  • National Institutes of Health. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide.
  • YouTube. (2022).
  • Fraunhofer ITEM. (n.d.). Quality control testing of biopharmaceutical APIs and IMPs.
  • National Institutes of Health. (2012). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • PubMed. (2022). Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections.
  • gmp-compliance.org. (n.d.).
  • Arborpharmchem. (2023).
  • MDPI. (2022).
  • Pharmaceutical Technology. (2005). In-Process Control Methods for the Manufacture of APIs.
  • Arborpharmchem. (2023). The Role of In-Process Control Methods in API Manufacture.
  • Pharmaceutical Technology. (2004). Current Thoughts on Critical Process Parameters and API Synthesis.
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • Environmental Health & Safety, The University of New Mexico. (n.d.).
  • University of California, Berkeley. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
  • BenchChem. (n.d.). Technical Support Center: Managing Hazardous Byproducts in Cyanohydrin Synthesis.
  • RSC Publishing. (2020).
  • MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines.
  • Northwestern University. (n.d.). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide.
  • ACS Publications. (2022). Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction.
  • National Institutes of Health. (2022). Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction.
  • ACS Publications. (2023). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction.
  • ResearchGate. (n.d.). Current thoughts on critical process parameters and API synthesis.
  • Beilstein Journals. (2014).
  • BenchChem. (2025).
  • National Institutes of Health. (2020). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • National Institutes of Health. (2015).
  • U.S. Department of Labor. (1991). Pyridine.
  • Stoli Chem. (2020).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Semantic Scholar. (2000). 5-substituted picolinic acid compounds production by Marasmiellus sp.
  • National Institutes of Health. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
  • MDPI. (2012).
  • PubMed. (2012).
  • Semantic Scholar. (1998).

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 5-Cyclopropylpicolinonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Cyclopropylpicolinonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction

This compound is a valuable building block in medicinal chemistry, prized for the unique conformational constraints and metabolic stability imparted by the cyclopropyl group.[1] However, its synthesis, often involving a Suzuki-Miyaura cross-coupling reaction, can present several challenges. This guide provides a structured approach to identifying and resolving these issues, ensuring a more efficient and successful synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the likely Suzuki-Miyaura coupling route between a 5-halopicolinonitrile and a cyclopropylboronic acid derivative.

Question 1: My reaction shows low or no conversion of the starting material (5-halopicolinonitrile). What are the potential causes and how can I fix this?

Answer:

Low or no conversion in a Suzuki-Miyaura coupling is a frequent issue that can often be traced back to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The Pd(0) active species is prone to deactivation.

    • Troubleshooting:

      • Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[2] Techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for an extended period are crucial.[3]

      • Catalyst Choice: If using a pre-catalyst like Pd(OAc)₂, ensure it is properly reduced in situ. For challenging couplings, consider using more robust catalysts such as Pd(PPh₃)₄ or specialized palladium complexes with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that can facilitate the oxidative addition step.[4][5]

      • Catalyst Loading: While typically low, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome minor deactivation pathways.

  • Poor Reagent Quality:

    • Troubleshooting:

      • Cyclopropylboronic Acid Stability: Cyclopropylboronic acid can be unstable and prone to decomposition. It is advisable to use fresh, high-purity cyclopropylboronic acid or its more stable derivatives like the MIDA boronate ester.[5]

      • Base Quality and Choice: The base is critical for the transmetalation step. Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is anhydrous and finely powdered for better solubility and reactivity. The choice of base can significantly impact the reaction; for instance, stronger bases like Cs₂CO₃ can be more effective in difficult couplings.

  • Sub-optimal Reaction Conditions:

    • Troubleshooting:

      • Solvent: The solvent system plays a key role. A mixture of an organic solvent (like dioxane, THF, or toluene) with water is common. The ratio can be optimized; sometimes, a higher proportion of the organic solvent is beneficial.

      • Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing the temperature might be necessary, but be mindful of potential side reactions.

Question 2: I am observing significant amounts of side products, such as homocoupling of the cyclopropylboronic acid or dehalogenation of my starting material. How can I minimize these?

Answer:

The formation of side products is a common challenge in Suzuki-Miyaura reactions, and their presence can complicate purification and reduce the yield of the desired product.

  • Homocoupling (Cyclopropyl-Cyclopropyl): This occurs when two molecules of the boronic acid couple together.

    • Troubleshooting:

      • Oxygen Contamination: Homocoupling is often promoted by the presence of oxygen, which can lead to Pd(II) species that facilitate this side reaction.[2] Rigorous degassing is the primary solution.

      • Reaction Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid can sometimes favor the cross-coupling over homocoupling.

  • Dehalogenation: This is the replacement of the halogen on the picolinonitrile with a hydrogen atom.

    • Troubleshooting:

      • Source of Hydride: Dehalogenation can occur if a hydride source is present. This can sometimes be traced to impurities in the reagents or solvent. Using high-purity reagents and solvents is recommended.

      • Base and Solvent Choice: Certain bases and solvents can promote dehalogenation. If this is a persistent issue, screening different bases and solvents may be necessary.

Question 3: The purification of this compound is proving difficult, with the product being hard to separate from residual catalyst and byproducts. What are some effective purification strategies?

Answer:

Purification can indeed be challenging due to the similar polarities of the product and some impurities.

  • Work-up Procedure:

    • Troubleshooting:

      • Palladium Removal: After the reaction, a common work-up step involves filtering the reaction mixture through a pad of Celite to remove the heterogeneous palladium black. Further removal of soluble palladium can be achieved by washing the organic layer with an aqueous solution of a chelating agent like thiourea or cysteine.

  • Chromatography:

    • Troubleshooting:

      • Column Chromatography: Standard silica gel column chromatography is the most common method. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for good separation. Thin-layer chromatography (TLC) should be used to optimize the solvent system beforehand.

      • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or a reverse-phase C18 silica.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reliable synthesis protocol for this compound?

A1: A robust starting point is the Suzuki-Miyaura coupling of 5-bromopicolinonitrile with cyclopropylboronic acid. A detailed experimental protocol is provided below.

Q2: Which analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A2: For reaction monitoring, Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. For final product characterization, ¹H NMR and ¹³C NMR spectroscopy are essential to confirm the structure, and High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition.

Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A3: Yes. Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Boronic acids can be irritants. Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
5-Bromopicolinonitrile182.011.0 g5.491.0
Cyclopropylboronic acid85.900.57 g6.591.2
Pd(PPh₃)₄1155.560.32 g0.270.05
K₂CO₃ (anhydrous)138.212.28 g16.483.0
1,4-Dioxane-20 mL--
Water (degassed)-5 mL--

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-bromopicolinonitrile (1.0 g, 5.49 mmol), cyclopropylboronic acid (0.57 g, 6.59 mmol), and K₂CO₃ (2.28 g, 16.48 mmol).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Addition of Catalyst and Solvents: Under a positive pressure of argon, add Pd(PPh₃)₄ (0.32 g, 0.27 mmol). Then, add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Visualizing the Workflow

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow reagents Reagents: 5-Bromopicolinonitrile Cyclopropylboronic acid Pd(PPh3)4, K2CO3 setup Reaction Setup: - Flame-dried flask - Inert atmosphere (Ar/N2) reagents->setup 1. Combine reaction Reaction: - Dioxane/Water - 90 °C, 12-16h setup->reaction 2. Add Solvents & Heat workup Aqueous Work-up: - EtOAc/Water extraction - Brine wash reaction->workup 3. Cool & Extract purification Purification: - Column Chromatography workup->purification 4. Concentrate & Purify product Final Product: This compound purification->product 5. Isolate

Caption: A streamlined workflow for the synthesis of this compound.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pd_ox Ar-Pd(II)-X(L2) pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-R(L2) pd_ox->pd_trans Transmetalation (R-B(OR)2) pd_trans->pd0 pd_re Ar-R pd_trans->pd_re Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? Retrieved from [Link]

  • Google Patents. (n.d.). Procede de preparation du cyclopropane-carbonitrile.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 1:1:1 co-crystal of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(β-D-glucopyranos-1-yl)-benzene, L-proline and water.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 5-Cyclopropylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Cyclopropylpicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure successful and efficient synthesis.

Introduction to this compound Synthesis

The synthesis of this compound is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a crucial carbon-carbon bond between an aryl halide and an organoboron compound.[1][2] In this case, the primary reactants are 5-bromo-2-cyanopyridine and a cyclopropylboron species. The general transformation is depicted below:

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and reliable method is the Suzuki-Miyaura cross-coupling of 5-bromo-2-cyanopyridine with a cyclopropylboron reagent, such as cyclopropylboronic acid or its more stable potassium cyclopropyltrifluoroborate salt.

Q2: Why is my reaction yield consistently low?

Low yields in Suzuki-Miyaura couplings are a common issue and can stem from several factors. The most frequent culprits include:

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it may not be efficiently reduced. Also, some Pd(0) sources can degrade over time.

  • Decomposition of Boronic Acid: Cyclopropylboronic acid can be prone to protodeboronation (hydrolysis) or formation of unreactive cyclic anhydrides.

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and ligand are all critical and highly interdependent.

  • Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to oxidation of the palladium catalyst and homocoupling of the boronic acid.

Q3: What are the common side products I should be aware of?

The primary side products in this reaction include:

  • Homocoupling Product: Dicyclopropyl, formed from the coupling of two cyclopropylboronic acid molecules. This is often exacerbated by the presence of oxygen.

  • Dehalogenated Starting Material: Formation of 2-cyanopyridine from the reduction of 5-bromo-2-cyanopyridine.

  • Protodeboronated Product: Formation of cyclopropane from the hydrolysis of the cyclopropylboronic acid.

Q4: How do I purify the final product?

Purification is typically achieved through column chromatography on silica gel. A common mobile phase is a gradient of ethyl acetate in hexane. The polarity of the solvent system should be optimized based on TLC analysis of the crude reaction mixture.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst Run a control reaction with a known reliable substrate pair (e.g., iodobenzene and phenylboronic acid).Use a fresh batch of catalyst. Consider using more robust, air-stable precatalysts like PdCl₂(dppf) or Buchwald's G3/G4 palladacycles.
Degraded Boronic Acid Analyze the cyclopropylboronic acid by ¹H NMR to check for impurities or decomposition.Use a fresh bottle of cyclopropylboronic acid. Alternatively, use a more stable derivative like potassium cyclopropyltrifluoroborate.
Inadequate Degassing Observe the reaction mixture for any signs of palladium black precipitation, which can indicate catalyst oxidation.Ensure thorough degassing of the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes before adding the catalyst.
Incorrect Base The choice of base is crucial for the transmetalation step.Screen different bases. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.
Problem 2: Presence of Significant Side Products
Side Product Observed Potential Cause Recommended Solution
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve the degassing procedure. Ensure all reagents and solvents are properly deoxygenated.
Dehalogenation of 5-bromo-2-cyanopyridine The palladium-hydride species responsible for dehalogenation can form from various sources, including certain solvents or impurities.Use a high-purity, anhydrous solvent. Avoid solvents like alcohols which can be a source of hydrides.
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, low temperature, or catalyst deactivation.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS. If the reaction stalls, it may indicate catalyst decomposition.

Optimizing Reaction Conditions

Systematic optimization of reaction parameters is key to achieving high yields and purity. Below is a representative table illustrating the optimization of a similar Suzuki-Miyaura coupling of a bromopyridine derivative. This can serve as a template for your optimization studies.

Table 1: Representative Optimization of Suzuki-Miyaura Coupling Conditions
Entry Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O (4:1)9045
2Pd(OAc)₂ (2)PPh₃ (4)Cs₂CO₃ (2)Toluene/H₂O (4:1)9062
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)10085
4PdCl₂(dppf) (2)-K₂CO₃ (2)DMF10078
5 Pd(OAc)₂ (1) SPhos (2) K₃PO₄ (2) Dioxane/H₂O (4:1) 100 92
6Pd(OAc)₂ (1)SPhos (2)K₃PO₄ (2)Dioxane/H₂O (4:1)8075

This data is illustrative and based on typical optimization results for similar substrates.[3][4][5]

Experimental Protocols

General Procedure for the Synthesis of this compound
  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-2-cyanopyridine (1.0 equiv.), cyclopropylboronic acid (1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or GC-MS until the starting material is consumed).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[6][7][8]

Safety Precautions
  • Palladium Catalysts: Palladium catalysts, especially when finely divided on carbon, can be pyrophoric. Handle in an inert atmosphere and keep away from sources of ignition.[9][10][11][12]

  • Solvents: Dioxane and DMF are flammable and toxic. Handle in a well-ventilated fume hood.

  • Boronic Acids: While generally of low toxicity, boronic acids should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thermal Safety: Palladium-catalyzed cross-coupling reactions can be exothermic. For scale-up, a thermal hazard assessment is recommended.[13]

Diagrams

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X (5-bromo-2-cyanopyridine) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OR)2 (Cyclopropylboronic acid) + Base Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R This compound Reductive Elimination->Ar-R

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are reagents pure and stable? check_catalyst->check_reagents Yes solution_catalyst Use fresh catalyst or a more robust precatalyst. check_catalyst->solution_catalyst No check_conditions Are reaction conditions (temp, base, solvent) optimal? check_reagents->check_conditions Yes solution_reagents Use fresh reagents or a stable boronic acid derivative. check_reagents->solution_reagents No solution_conditions Screen different bases, solvents, and temperatures. check_conditions->solution_conditions No

Caption: A decision tree for troubleshooting low-yielding reactions.

References

  • Honrel. (2025, February 27).
  • Standard Operating Procedure. (2017, May 25). Palladium.
  • ChemicalBook.
  • What Should We Pay Attention To When Using Palladium Carbon C
  • Potential Safety Hazards Associated with Pd-C
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • Al-Masoudi, N. A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

Sources

Purification strategies for high-purity 5-Cyclopropylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to the purification of high-purity 5-Cyclopropylpicolinonitrile (CAS: 188918-74-3). As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested solutions to the challenges encountered during the isolation and purification of this key chemical intermediate.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the purification of this compound.

Q1: What is this compound and why is high purity essential?

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a nitrile and a cyclopropyl group. Its molecular formula is C₉H₈N₂[1]. In pharmaceutical development, it serves as a critical building block or intermediate. High purity (>99.5%) is paramount because even trace impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potentially toxic byproducts that complicate regulatory approval.[2]

Q2: What are the most likely impurities in crude this compound?

Impurities are typically process-related and depend on the specific synthetic route. However, common classes of impurities to anticipate include:

  • Unreacted Starting Materials: Precursors used in the synthesis that were not fully consumed.

  • Side-Reaction Products: Isomers, over-alkylated products, or products from unintended reaction pathways.[3][4]

  • Reagents and Catalysts: Coupling agents, bases (e.g., triethylamine), or metal catalysts carried over from the reaction.[3]

  • Degradation Products: Impurities formed by hydrolysis, oxidation, or photolytic cleavage of the target molecule, especially during workup or prolonged storage.[2][5]

Q3: What are the primary strategies for purifying this compound?

The choice of purification strategy depends on the scale, the nature of the impurities, and the desired final purity. The most common and effective methods are:

  • Recrystallization: An excellent technique for removing small amounts of impurities from a solid compound, provided a suitable solvent can be found.[6]

  • Flash Column Chromatography: A highly versatile method for separating the target compound from impurities with different polarities. It is particularly useful when impurities are structurally similar to the product.

  • Distillation: If the compound is a liquid or a low-melting solid, vacuum distillation can be effective for separating it from non-volatile or significantly higher/lower boiling impurities.[7][8]

Purification Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. The compound is too soluble in the cold solvent. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration.1. Re-evaluate Solvent System: Test different solvents or use a solvent/anti-solvent system to decrease solubility at low temperatures.[9] 2. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.[10] 3. Prevent Cooling: Preheat the filtration funnel and flask. Keep the solution hot throughout the filtration process.
Compound "Oils Out" During Crystallization 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. The solution is supersaturated with impurities.1. Change Solvent: Select a solvent with a lower boiling point.[11] 2. Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. 3. Initial Purification: If the crude material is very impure, consider a preliminary purification by flash chromatography before attempting recrystallization.
Persistent Impurities in HPLC/NMR Analysis 1. Impurities are co-crystallizing with the product. 2. Poor resolution during column chromatography.1. Solvent Screening: Systematically screen a new range of recrystallization solvents with different polarities.[3] 2. Orthogonal Purification: If one method fails, use another with a different separation principle (e.g., follow chromatography with a recrystallization step).[3] 3. Optimize Chromatography: Adjust the mobile phase polarity, add a modifier (see Issue 4), or try a different stationary phase (e.g., alumina, C18).[12]
Peak Tailing in HPLC Chromatography (Silica Gel) 1. Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[12] 2. Column overload.1. Add a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA) or pyridine (~0.1-1%), to the mobile phase. This will occupy the active silanol sites, allowing your compound to elute more symmetrically.[12] 2. Reduce Sample Load: Decrease the amount of crude material loaded onto the column.
Colored Impurities in Final Product 1. Highly conjugated or colored byproducts are present.1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities.[9][13] Caution: Use sparingly as it can also adsorb your product.

Visual Workflow Guides

The following diagrams provide high-level workflows for common purification decisions and troubleshooting steps.

Purification_Strategy cluster_0 Initial Assessment cluster_1 Decision Point cluster_2 Purification Paths Crude Crude this compound Analysis Analyze Crude (TLC, HPLC, NMR) Crude->Analysis IsSolid Is it a solid? Analysis->IsSolid ImpurityPolarity Impurities have different polarity? IsSolid->ImpurityPolarity Yes Distillation Vacuum Distillation IsSolid->Distillation No (Liquid) Recrystallize Recrystallization ImpurityPolarity->Recrystallize Yes (minor impurities) Chromatography Flash Chromatography ImpurityPolarity->Chromatography Yes (major/similar impurities) Final High-Purity Product (>99.5%) Recrystallize->Final Chromatography->Final Distillation->Final

Caption: Decision tree for selecting a primary purification strategy.

Chromatography_Troubleshooting cluster_solutions Optimization Steps start Initial Chromatography Run problem Poor Separation or Significant Peak Tailing? start->problem solution1 Adjust Mobile Phase Polarity (e.g., increase/decrease EtOAc in Hexanes) problem->solution1 Yes solution2 Add Mobile Phase Modifier (e.g., 0.5% Triethylamine) problem->solution2 Yes (Tailing specific) solution3 Decrease Sample Load problem->solution3 Yes (Broad peaks) solution4 Change Stationary Phase (e.g., Alumina, C18) problem->solution4 Yes (No improvement) solution1->problem Still poor end_node Achieved Good Separation solution1->end_node Resolved solution2->problem Still poor solution2->end_node Resolved solution3->problem Still poor solution3->end_node Resolved solution4->end_node Resolved

Caption: Workflow for troubleshooting common flash chromatography issues.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for purifying solid this compound. The key is identifying a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[13]

1. Solvent Selection:

  • Place a small amount (~20-30 mg) of the crude material into several test tubes.
  • Add a few drops of different test solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, or mixtures like ethyl acetate/hexane) to each tube. The principle of "like dissolves like" suggests that moderately polar solvents may work well.[14]
  • Gently heat the tubes. A good solvent will dissolve the compound completely when hot.
  • Allow the dissolved solutions to cool to room temperature, then place them in an ice bath. The ideal solvent will cause pure crystals to form upon cooling.[14]

2. Recrystallization Procedure:

  • Place the crude compound in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[10]
  • (Optional: If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and swirl for 2-3 minutes.)
  • Perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used). Use a pre-heated funnel to prevent premature crystallization.
  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[10][13]

3. Crystal Collection and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[13]
  • Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
  • Allow the crystals to dry under vacuum on the filter for 15-20 minutes.
  • Transfer the crystals to a watch glass and dry them completely in a vacuum oven until a constant weight is achieved.

4. Purity Assessment:

  • Analyze the purified product using HPLC or NMR to confirm purity.
  • Measure the melting point; a sharp melting range indicates high purity.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for separating compounds from impurities with different polarities.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution on a TLC plate and develop it in various mobile phase systems (e.g., mixtures of hexane and ethyl acetate).
  • The ideal solvent system will give your target compound an Rf value of ~0.3-0.4 and show good separation from all impurities.
  • Pro-Tip: If peak tailing is observed on the TLC plate, add ~0.5% triethylamine (TEA) to the mobile phase.[12]

2. Column Packing:

  • Choose an appropriately sized silica gel column for the amount of material to be purified.
  • Pack the column using the "slurry method": mix the silica gel with the initial mobile phase (e.g., 100% hexane) to form a slurry, then pour it into the column and allow it to pack under pressure.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
  • Wet Loading: Dissolve the crude material in the minimum possible volume of the mobile phase and carefully pipette it onto the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the initial, non-polar mobile phase.
  • Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.
  • Collect the eluent in a series of fractions.
  • Monitor the fractions by TLC to identify which ones contain the pure product.

5. Product Isolation:

  • Combine the pure fractions in a round-bottom flask.
  • Remove the solvent using a rotary evaporator.
  • Place the flask under high vacuum to remove any residual solvent.

6. Purity Assessment:

  • Confirm the purity of the isolated product by HPLC and/or NMR spectroscopy.[15]

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Recrystallization. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. [Link]

  • Garnuszek, P., et al. New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. ResearchGate. [Link]

  • CUNY Baruch College. Purification by Recrystallization. [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Semantic Scholar. [Link]

  • Carey, J. S., et al. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]

  • Shah, R. P., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • U.S. Patent No. US6087507A.
  • U.S. Patent No. US5100514A. Separation of pyridine from water by extractive distillation.

Sources

Common impurities in 5-Cyclopropylpicolinonitrile synthesis and their identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 5-Cyclopropylpicolinonitrile. Here, you will find expert-driven answers to common questions and troubleshooting strategies for identifying and controlling impurities during its synthesis. Our goal is to provide you with the causal insights and validated protocols necessary to ensure the quality and integrity of your Active Pharmaceutical Ingredient (API).

Frequently Asked Questions about Impurity Formation
Q1: What are the most common types of impurities encountered in the synthesis of this compound?

The impurities in any API synthesis can be broadly categorized based on their origin.[1][2] For this compound, you should be vigilant for the following common classes:

  • Organic Impurities: These are the most prevalent and can arise from various sources.[3][4]

    • Starting Materials & Intermediates: Unreacted starting materials or key intermediates that carry through the synthetic process are a primary source of impurities.[3][5]

    • By-products: These are formed from side reactions that compete with the main product-forming reaction. Their formation is often sensitive to reaction conditions.[6]

    • Degradation Products: The final API can degrade during manufacturing or upon storage if exposed to heat, light, or incompatible substances, forming degradation impurities.[2]

  • Inorganic Impurities: These are often introduced from the manufacturing process itself.[] They can include residual catalysts (e.g., palladium), inorganic salts, and heavy metals.[1][2]

  • Residual Solvents: Organic volatile chemicals used during synthesis or purification that are not completely removed.[3] Regulatory guidelines, such as ICH Q3C, classify these based on their toxicity risk.[3]

Below is a table summarizing potential impurities.

Impurity CategoryPotential Source in SynthesisCommon Examples
Organic Impurities Starting materials, side reactions, degradationUnreacted picoline precursors, over-alkylated products, hydrolyzed nitrile
Inorganic Impurities Catalysts, reagents, processing aidsPalladium, inorganic salts, filter aids
Residual Solvents Reaction medium, purification stepsToluene, Acetonitrile, Dichloromethane
Q2: How do specific reaction conditions influence the formation of by-products?

Reaction conditions are critical control points. A slight deviation can favor a side reaction, leading to a significant increase in a particular impurity. Key parameters to monitor include:

  • Temperature: Elevated temperatures can provide the activation energy for undesired side reactions or lead to the degradation of starting materials and products.

  • Reagent Stoichiometry: Using an excess of a reagent, such as an alkylating agent, can lead to over-alkylation or reaction at unintended sites on the molecule.[5]

  • Reaction Time: Prolonged reaction times can increase the formation of degradation products or allow slower-forming by-products to accumulate.

  • Catalyst Activity: The choice and handling of a catalyst can be crucial. Impurities in the catalyst or deactivation can lead to incomplete reactions or the formation of unique by-products.

Understanding the reaction mechanism is key to predicting and controlling these outcomes.[6][8]

FAQs on Analytical Identification
Q3: What are the primary analytical techniques for identifying and quantifying impurities in this compound?

A multi-technique approach is essential for a comprehensive impurity profile.[]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for impurity profiling, capable of separating and quantifying structurally similar compounds.[][8] A UV detector is commonly used for aromatic compounds like picolinonitriles.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS provides precise molecular weight information, which is critical for identifying unknown impurities.[][9] High-resolution MS (HRMS) can help determine the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for the structural elucidation of unknown impurities.[10][11] It provides detailed information about the molecule's carbon-hydrogen framework and connectivity, making it indispensable for definitive structure confirmation.[6][10][12]

  • Gas Chromatography (GC): GC is primarily used for analyzing volatile impurities, especially residual solvents.[8]

Q4: My LC-MS data suggests an impurity with the same mass as my product. What could it be, and how do I confirm its structure?

An impurity with the same mass is likely an isomer. In the context of this compound, this could be a regioisomer where the cyclopropyl group is attached to a different position on the pyridine ring.

Identification Workflow:

  • Isolation: The first step is to isolate a sufficient quantity of the impurity. This is often achieved using preparative HPLC.

  • NMR Spectroscopy: Once isolated, a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is required for unambiguous structure determination.[10] NMR can reveal the precise connectivity of atoms, allowing you to distinguish between isomers.[11]

  • Reference Standard: The ultimate confirmation comes from synthesizing the proposed impurity structure and comparing its chromatographic and spectroscopic data against the isolated unknown.[6]

The logical workflow for identifying an unknown impurity is visualized below.

Sources

Improving the yield and selectivity of 5-Cyclopropylpicolinonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Cyclopropylpicolinonitrile Synthesis

Introduction

This compound is a key building block in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its synthesis, typically involving palladium-catalyzed cross-coupling reactions or nucleophilic cyanation, is often accompanied by challenges related to yield, selectivity, and impurity profiles. This guide provides in-depth troubleshooting strategies and frequently asked questions to empower researchers to overcome common obstacles and optimize their synthetic routes. We will delve into the mechanistic underpinnings of these reactions to provide a robust framework for rational problem-solving.

Common Synthetic Pathways

The two most prevalent strategies for synthesizing this compound are:

  • Palladium-Catalyzed Cross-Coupling (Suzuki or Negishi type): This approach couples a cyclopropyl-bearing organometallic reagent (e.g., cyclopropylboronic acid or a cyclopropylzinc halide) with a 5-halo-2-cyanopyridine or a 2-cyano-5-halopyridine. This method is favored for its versatility and functional group tolerance.[1][2]

  • Nucleophilic Cyanation: This involves the displacement of a halide (typically chloro or bromo) from a 5-cyclopropyl-2-halopyridine using a cyanide source, such as sodium or potassium cyanide, often catalyzed by a transition metal like copper or palladium.[3][]

Each pathway presents a unique set of challenges that this guide will address.

Troubleshooting Guide

This section is designed to address specific experimental issues in a direct question-and-answer format.

Issue 1: Low Yield of this compound

Question: My reaction consistently results in a low yield (<40%) of the desired product, with a significant amount of starting material unreacted. What are the primary causes and how can I fix this?

Root Cause Analysis:

Low conversion is often linked to catalyst deactivation, suboptimal reaction conditions, or issues with reagent quality. In palladium-catalyzed cross-coupling, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[5] A bottleneck in any of these steps can stall the reaction.

Solutions & Optimization Strategies:

  • Catalyst & Ligand System:

    • Inactive Catalyst: Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. Ensure you are using a fresh, high-purity catalyst and employing proper inert atmosphere techniques (e.g., Schlenk line or glovebox).

    • Ligand Choice is Critical: The choice of phosphine ligand dramatically impacts reaction efficiency. For cross-coupling involving electron-deficient heteroaryl halides, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior as they promote the challenging reductive elimination step and stabilize the catalytic species.[6] The ligand can influence stereoselectivity and minimize side reactions.[7]

    • Catalyst Loading: While a typical loading is 1-5 mol%, if the reaction stalls, a modest increase in catalyst loading may be beneficial. However, this should be a last resort, as it increases costs and potential for metal contamination.

  • Reaction Conditions:

    • Temperature: Cross-coupling reactions are often temperature-sensitive. If conversion is low, consider increasing the temperature in 10-15 °C increments. Conversely, if side-product formation is the issue, lowering the temperature might be necessary. A deep learning model approach has been used to optimize reaction conditions like temperature for Suzuki reactions.[8]

    • Solvent & Base (for Suzuki Coupling): The choice of solvent and base is interdependent. Aprotic polar solvents like dioxane, THF, or DMF are common. The base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) is crucial for activating the boronic acid for transmetalation.[9] A screening of different base/solvent combinations is often a worthwhile optimization step.[10]

  • Reagent Quality:

    • Organoboronic Acid Decomposition: Cyclopropylboronic acid can be prone to decomposition (protodeboronation). Use fresh, high-quality boronic acid and consider using a slight excess (1.2-1.5 equivalents).

    • Organozinc Reagent (for Negishi Coupling): Organozinc reagents are highly sensitive to moisture and air.[1] Ensure they are prepared and transferred under strictly anhydrous and anaerobic conditions. The presence of inhibiting zinc halide byproducts can also stall the reaction.[11]

Troubleshooting Workflow: Low Yield

Below is a decision-making workflow to systematically address low yield issues.

Caption: Troubleshooting Decision Tree for Low Yield.

Issue 2: Poor Selectivity & Formation of Impurities

Question: My reaction produces the desired product, but it's contaminated with significant side products like homocoupled starting materials or protodehalogenated species. How can I improve selectivity?

Root Cause Analysis:

Side reactions in palladium-catalyzed couplings often arise from competing reaction pathways. Homocoupling of the organometallic reagent or the aryl halide can occur, and protodehalogenation (replacement of the halide with hydrogen) is also a common issue, particularly with electron-deficient pyridines.[12]

Solutions & Optimization Strategies:

  • Minimize Homocoupling:

    • Control Stoichiometry: Use a minimal excess of the organometallic reagent.

    • Lower Temperature: Homocoupling can be more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can suppress this side reaction.

    • Ligand Effects: Certain ligands can minimize the formation of homocoupled byproducts. For instance, in some Negishi couplings, additives like TMEDA have been shown to reduce homocoupling.[7]

  • Prevent Protodehalogenation/Protodeboronation:

    • Scrupulous Inert Atmosphere: Oxygen can facilitate decomposition pathways. Ensure the reaction is thoroughly degassed and maintained under an inert gas (Argon or Nitrogen).

    • Anhydrous Conditions: Water is the proton source for these side reactions. Use anhydrous solvents and reagents.

    • Base Selection (Suzuki): Use a non-nucleophilic, moderately strong base. Very strong bases can sometimes promote side reactions.

  • Address Isomeric Impurities:

    • In some cases, particularly with substituted pyridines, non-selective C-H activation or other isomerization pathways can lead to regioisomeric products.[13] The choice of ligand and catalyst is paramount in controlling regioselectivity in such C-H functionalization reactions.[14][15]

Data Summary: Impact of Ligands on Side Reactions

Ligand TypeCommon ApplicationPotential Side Reactions MitigatedReference
Bulky Biarylphosphines (e.g., CPhos)Suzuki/Negishi with heteroaryl halidesPromotes reductive elimination, reducing β-hydride elimination and isomerization.[6]
N-Heterocyclic Carbenes (NHCs)Suzuki/NegishiCan prevent homocoupling by forming stable catalyst complexes.[11]
Electron-Withdrawing Olefin Ligands (PEWO)Negishi CouplingLowers coupling barriers, potentially outcompeting side reactions by accelerating the desired pathway.[16]

Frequently Asked Questions (FAQs)

Q1: Can I use 2-chloro-5-cyclopropylpyridine instead of the bromo- or iodo-analogs for my cross-coupling reaction?

A1: Yes, but it is more challenging. The oxidative addition step is often the rate-determining step in the catalytic cycle, and the reactivity of aryl halides follows the trend I > Br > Cl.[9] To successfully use a chloro-substituted pyridine, you will likely need a more active catalyst system, typically involving a highly electron-rich and bulky ligand (like those mentioned above) and potentially higher reaction temperatures.

Q2: My cyanation reaction of 2-bromo-5-cyclopropylpyridine using NaCN is not working. What could be the issue?

A2: Direct nucleophilic aromatic substitution on pyridines can be difficult. Several factors could be at play:

  • Activation: The pyridine ring is electron-deficient, but the reaction may still require catalysis. A copper(I) or palladium(0) catalyst is often necessary to facilitate the cyanation of aryl halides.[3][17]

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically required to achieve the necessary reaction temperatures and dissolve the cyanide salt.

  • Water Content: Cyanide ions can hydrolyze. Ensure you are using anhydrous conditions and a high-purity cyanide source.

Q3: How do I effectively remove residual palladium catalyst from my final product?

A3: Removing heavy metal contaminants is crucial, especially in pharmaceutical applications.[5] Common methods include:

  • Silica Gel Chromatography: Standard column chromatography is often sufficient.

  • Activated Carbon Treatment: Stirring a solution of your product with activated carbon can adsorb palladium residues.

  • Metal Scavengers: Commercially available scavenging resins with functional groups (e.g., thiols) that chelate palladium can be very effective.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates and scales.

Reaction: Synthesis of this compound from 2-Cyano-5-bromopyridine and Cyclopropylboronic Acid

Diagram of Experimental Workflow

SuzukiWorkflow A 1. Reagent Prep & Degassing - Add 2-cyano-5-bromopyridine,  cyclopropylboronic acid, K3PO4 to flask. - Purge with Argon for 15 min. B 2. Solvent & Catalyst Addition - Add degassed Dioxane. - Add Pd(dppf)Cl2 and SPhos ligand  under positive Argon pressure. A->B Inert Atmosphere C 3. Reaction - Heat mixture to 90-100 °C. - Monitor by TLC/GC-MS for ~12-18h. B->C Heating D 4. Work-up - Cool to RT. - Dilute with EtOAc. - Wash with water and brine. C->D Reaction Complete E 5. Purification - Dry organic layer (Na2SO4). - Concentrate in vacuo. - Purify by column chromatography. D->E Aqueous/Organic Separation F 6. Analysis - Characterize by NMR, MS. - Check purity by HPLC. E->F Isolated Product

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 2-cyano-5-bromopyridine (1.0 eq.), cyclopropylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Solvent and Catalyst Addition: Under a positive flow of argon, add degassed 1,4-dioxane (to make a ~0.2 M solution). Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.5 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting bromide is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the organic phase with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

References

  • Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions. (n.d.). National Institutes of Health. [Link]

  • Krasovskiy, A., & Lipshutz, B. H. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Chemistry Portal. [Link]

  • Optimization of reaction conditions for Suzuki coupling 1. (n.d.). ResearchGate. [Link]

  • Negishi coupling. (n.d.). Wikipedia. [Link]

  • Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. (2021). ACS Publications. [Link]

  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. (2014). PubMed Central. [Link]

  • Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. (2019). Royal Society of Chemistry. [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (2020). Royal Society of Chemistry. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.). ResearchGate. [Link]

  • Process for the preparation of 2-cyanopyridines. (2004).
  • Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation. (2005).
  • Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. (1978). PubMed. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2009). ResearchGate. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]

  • Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. (2022). National Institutes of Health. [Link]

  • Cross-coupling reaction. (n.d.). Wikipedia. [Link]

  • Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. (2013). Royal Society of Chemistry. [Link]

  • Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. (2012). Royal Society of Chemistry. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]

  • Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. (2021). Royal Society of Chemistry. [Link]

  • Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. (2022). MDPI. [Link]

  • Copper-catalyzed Cyanation of Alkenyl Iodides. (2016). Organic Syntheses. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support resource for 5-Cyclopropylpicolinonitrile. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you may face in the lab. This center provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your results.

Part 1: Synthesis & Purification

This section addresses the most common hurdles in obtaining high-purity this compound: achieving high reaction yields and effectively removing impurities.

Question: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I systematically troubleshoot this?

Answer: Low yields are a frequent issue in multi-step organic synthesis, and the causes can range from reagent quality to reaction conditions and workup procedures.[1][2][3] A systematic approach is key to identifying the bottleneck.[4]

Causality-Based Troubleshooting for Low Yields:

  • Reagent & Solvent Integrity: The success of the reaction, particularly moisture-sensitive cross-coupling reactions, is highly dependent on the quality of your materials.

    • The "Why": Water in your solvent can hydrolyze the nitrile product or deactivate catalysts.[4] Reagents can degrade over time, and catalysts may lose activity.

    • Corrective Actions:

      • Always use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[4]

      • Ensure your starting materials and reagents are pure and stored under appropriate conditions (e.g., inert atmosphere for catalysts).[1][4]

      • Accurately calculate and weigh all reagents.[1]

  • Reaction Kinetics & Completion: A reaction that appears "low-yielding" may simply be incomplete or have stalled.

    • The "Why": Reaction rates are sensitive to temperature and mixing.[3][4] A reaction might stall if the catalyst deactivates or if reagents are not sufficiently mixed.[5]

    • Corrective Actions:

      • Monitor the reaction: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting material and the formation of the product. This provides real-time data on whether the reaction is progressing.[4]

      • Temperature Control: Ensure the reaction is maintained at the optimal temperature. Too low, and the reaction may be too slow; too high, and you risk decomposition.[3]

      • Stirring: For heterogeneous mixtures, ensure vigorous stirring to facilitate proper mixing of all components.[4]

  • Product Loss During Workup & Purification: A high-yielding reaction can appear poor if the product is lost during isolation.[1][5]

    • The "Why": The pyridine nitrogen makes the molecule basic, which can affect its solubility during aqueous extraction. Significant product can also be lost during column chromatography if the conditions are not optimized.

    • Corrective Actions:

      • Extraction pH: During aqueous workup, carefully adjust the pH to ensure your product is in its neutral, less water-soluble form before extracting with an organic solvent.[4]

      • Recovery from Aqueous Layers: Back-extract the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.[4]

      • Volatitlity: If your compound is volatile, be cautious during solvent removal on a rotary evaporator.[1][5]

Question: I'm seeing persistent impurities in my final product after column chromatography. What are these likely to be, and how can I prevent them?

Answer: Impurities often arise from side reactions or incomplete reactions. Identifying them is the first step to mitigation. For pyridine derivatives, purification can be tricky due to the basic nitrogen.[6]

Common Impurities and Mitigation Strategies

Impurity TypeFormation MechanismPrevention & Removal Strategy
Unreacted Starting Halide Incomplete cyanation reaction.Increase reaction time or temperature moderately. Ensure catalyst is active. Can often be separated via careful column chromatography.
5-Cyclopropylpicolinamide Partial hydrolysis of the nitrile group during workup or on the silica gel column.[7][8]Perform the aqueous workup under neutral or slightly basic conditions. To avoid on-column hydrolysis, you can deactivate the silica gel by adding 1% triethylamine to your eluent.[4]
Homocoupled Byproduct Palladium-catalyzed self-coupling of the starting aryl halide.Optimize catalyst and ligand choice. Sometimes, slightly lowering the reaction temperature can disfavor this side reaction.

Experimental Workflow: Synthesis via Palladium-Catalyzed Cyanation

Caption: A standard workflow for the synthesis and purification of this compound.

Part 2: Downstream Reactions & Applications

The nitrile functional group is a versatile handle for further chemical transformations.[9] However, its reactivity can be influenced by several factors.

Question: I am attempting to reduce the nitrile in this compound to a primary amine, but the reaction is sluggish. What factors could be affecting the reactivity?

Answer: The reduction of nitriles to primary amines is a fundamental transformation, typically achieved with potent reducing agents like Lithium Aluminum Hydride (LiAlH₄).[10][11] If the reaction is not proceeding as expected, consider the following factors.

Logical Flow: Troubleshooting Nitrile Reduction

G cluster_inputs Potential Issues cluster_outcome Observed Outcome Purity Impurity Presence (e.g., electrophiles) Sluggish Sluggish or Incomplete Reaction Purity->Sluggish Quenches reagent Reagent Reducing Agent Activity (e.g., old LiAlH₄) Reagent->Sluggish Insufficient reducing power Conditions Reaction Conditions (Temp, Solvent) Conditions->Sluggish Sub-optimal kinetics

Caption: Key factors that can lead to poor performance in nitrile reduction reactions.

  • Purity of Starting Material: Any electrophilic impurities in your this compound will consume the hydride reagent, effectively lowering its available concentration for the desired reduction.

  • Activity of the Reducing Agent: LiAlH₄ is extremely reactive with water and can degrade upon prolonged storage or exposure to atmospheric moisture. Use a fresh bottle or titrate an older one to determine its active hydride content.

  • Reaction Conditions:

    • Solvent: This reaction must be carried out in an anhydrous ether solvent (e.g., THF, Diethyl ether).

    • Temperature: While the initial addition of the nitrile to the LiAlH₄ slurry is often done at 0 °C for safety, the reaction typically needs to be heated to reflux to go to completion.

Protocol: Reduction of this compound to the Corresponding Aminomethylpyridine

  • Setup: Under an inert atmosphere (Argon/Nitrogen), add LiAlH₄ (e.g., 1.5 equivalents) to a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel.

  • Addition: Add anhydrous THF to the flask and cool the resulting slurry to 0 °C in an ice bath. Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ slurry via the dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux. Monitor the reaction by TLC until all the starting material is consumed.

  • Workup (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white solid forms.

  • Isolation: Filter off the aluminum salts and wash them thoroughly with THF or Ethyl Acetate. Combine the organic filtrates, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amine.

References

  • Benchchem. Technical Support Center: Optimizing Organic Reaction Yields.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Reddit. What are some common causes of low reaction yields?.
  • Quora. What could be reason for getting a very low yield in organic chemistry?.
  • Benchchem. A Comparative Guide to the Cyanation of Pyridine: Methods, Efficiency, and Protocols.
  • ResearchGate. C3‐Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity | Request PDF.
  • Chinese Chemical Society. Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions | CCS Chemistry.
  • PubMed. C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity.
  • LibreTexts Chemistry. 20.7: Chemistry of Nitriles.
  • Wikipedia. Nitrile.
  • State Key Laboratory of Elemento-organic Chemistry. 【Xiaochen Wang】C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity.
  • BYJU'S. Nitriles- Structure.
  • Chemguide. hydrolysis of nitriles.
  • PubMed.
  • Save My Exams. Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note.
  • Google Patents.
  • Benchchem.
  • YouTube. How Reactions Happen: Steps, Collisions, & Energy - AP Chem Unit 5, Topics 4, 5, and 6.
  • Benchchem.
  • Google Patents.

Sources

Stability issues of 5-Cyclopropylpicolinonitrile under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Cyclopropylpicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound during experimental procedures. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of degradation over time. What are the likely causes?

A1: Degradation of this compound can be attributed to several factors, primarily hydrolysis of the nitrile group, and potential reactions involving the pyridine ring or the cyclopropyl moiety, especially under harsh experimental conditions. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can be accelerated by heat.[1][2][3] This hydrolysis can lead to the formation of 5-cyclopropylpicolinamide or 5-cyclopropylpicolinic acid.[1][4][5] Additionally, pyridine derivatives can be sensitive to light and may degrade upon prolonged exposure.[6][7][8]

Q2: I am observing the formation of an unexpected byproduct with a carboxylic acid functional group in my reaction mixture. What is the likely degradation pathway?

A2: The formation of a carboxylic acid byproduct strongly suggests the hydrolysis of the nitrile group of this compound. This can occur in two main stages: first, the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the corresponding carboxylic acid.[2] The presence of acid or base in your reaction mixture, even in catalytic amounts, can facilitate this process, especially if the reaction is heated.[1][3]

Troubleshooting Guides

Issue 1: Inconsistent results in reactions involving this compound.

Inconsistent experimental outcomes are often a sign of underlying stability issues with one or more reagents.[9][10] For this compound, this can manifest as variable yields, unexpected side products, or complete reaction failure.

Troubleshooting Steps:

  • Assess Reagent Purity:

    • Action: Before use, verify the purity of your this compound using techniques like NMR, LC-MS, or melting point analysis.

    • Rationale: Impurities can act as catalysts for degradation or participate in side reactions, leading to inconsistent results.[11]

  • Control Reaction pH:

    • Action: Carefully buffer your reaction mixture to maintain a neutral pH, unless acidic or basic conditions are explicitly required for your transformation.

    • Rationale: Both strong acids and bases can promote the hydrolysis of the nitrile group, a common degradation pathway.[1][5]

  • Optimize Reaction Temperature:

    • Action: Run your reaction at the lowest effective temperature.

    • Rationale: Higher temperatures can accelerate the rate of degradation reactions, particularly hydrolysis.[1][12]

  • Protect from Light:

    • Action: Conduct your experiment in a flask wrapped in aluminum foil or in a dark environment.

    • Rationale: Pyridine derivatives can be photolabile, and exposure to UV light can lead to decomposition.[6][13]

  • Ensure Anhydrous Conditions (if applicable):

    • Action: If your reaction is sensitive to water, use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: Water is a key reactant in the hydrolysis of the nitrile group.[4][14]

Potential Degradation Pathways

The stability of this compound can be compromised under specific experimental conditions, leading to the formation of degradation products. Understanding these pathways is crucial for troubleshooting and optimizing your reactions.

Hydrolysis of the Nitrile Group

The most common degradation pathway for this compound is the hydrolysis of the nitrile functional group. This can proceed via two main routes depending on the pH of the environment.[1][2][3]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the nitrile is protonated, making it more susceptible to nucleophilic attack by water. This leads to the formation of an amide intermediate, which is then further hydrolyzed to a carboxylic acid and an ammonium salt.[1][4]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion acts as a nucleophile, attacking the nitrile carbon. This also proceeds through an amide intermediate to yield a carboxylate salt and ammonia.[1][3]

Hydrolysis_Pathway cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) 5-Cyclopropylpicolinonitrile_A This compound Amide_Intermediate_A 5-Cyclopropylpicolinamide 5-Cyclopropylpicolinonitrile_A->Amide_Intermediate_A Hydrolysis Carboxylic_Acid 5-Cyclopropylpicolinic Acid Amide_Intermediate_A->Carboxylic_Acid Hydrolysis 5-Cyclopropylpicolinonitrile_B This compound Amide_Intermediate_B 5-Cyclopropylpicolinamide 5-Cyclopropylpicolinonitrile_B->Amide_Intermediate_B Hydrolysis Carboxylate_Salt 5-Cyclopropylpicolinate Salt Amide_Intermediate_B->Carboxylate_Salt Hydrolysis

Caption: Potential hydrolysis pathways of this compound under acidic and basic conditions.

Ring Opening of the Cyclopropyl Group

The cyclopropyl group is a strained three-membered ring and can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids.[15][16][17]

Ring_Opening_Pathway This compound This compound Protonated_Intermediate Protonated Intermediate This compound->Protonated_Intermediate Strong Acid (H⁺) Ring_Opened_Product Ring-Opened Product (e.g., 1,3-disubstituted propane derivative) Protonated_Intermediate->Ring_Opened_Product Nucleophilic Attack

Caption: Acid-catalyzed ring-opening of the cyclopropyl group.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound under Acidic Conditions

This protocol provides a framework for evaluating the stability of this compound in an acidic environment.

Materials:

  • This compound

  • Solvent (e.g., Methanol, Acetonitrile)

  • Dilute Hydrochloric Acid (e.g., 1 M HCl)

  • High-Performance Liquid Chromatography (HPLC) system

  • pH meter

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • In a clean vial, add a specific volume of the stock solution.

  • Add the dilute hydrochloric acid to achieve the desired final acidic pH (e.g., pH 1-2).

  • Incubate the solution at a controlled temperature (e.g., room temperature or 40°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Neutralize the aliquot with a suitable base if necessary for the analytical method.

  • Analyze the aliquot by HPLC to quantify the remaining this compound and detect the formation of any degradation products.

  • Plot the concentration of this compound versus time to determine the degradation rate.

Protocol 2: Photostability Testing of this compound

This protocol outlines a method to assess the stability of this compound upon exposure to light.

Materials:

  • This compound

  • Solvent (e.g., Methanol, Acetonitrile)

  • UV-Vis spectrophotometer or HPLC system

  • Light source (e.g., UV lamp or controlled light chamber)

  • Control sample wrapped in aluminum foil

Procedure:

  • Prepare a solution of this compound in the chosen solvent.

  • Divide the solution into two portions: one for exposure and one as a control.

  • Wrap the control sample vial completely in aluminum foil to protect it from light.

  • Place both the exposed and control samples under the light source for a defined period.

  • At regular intervals, take aliquots from both samples.

  • Analyze the aliquots using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy) to measure the concentration of this compound.

  • Compare the degradation in the exposed sample to the control sample to determine the extent of photodegradation.

Data Summary

ConditionPotential Degradation Product(s)Key Influencing FactorsRecommended Mitigation
Acidic (pH < 6) 5-Cyclopropylpicolinamide, 5-Cyclopropylpicolinic Acid, Ring-opened productsLow pH, High Temperature, Presence of WaterBuffer reaction to neutral pH, Lower reaction temperature, Use anhydrous solvents
Basic (pH > 8) 5-Cyclopropylpicolinamide, 5-Cyclopropylpicolinate SaltHigh pH, High Temperature, Presence of WaterBuffer reaction to neutral pH, Lower reaction temperature
Light Exposure Various photoproductsIntensity and Wavelength of Light, Duration of ExposureProtect reaction from light (e.g., use amber vials, wrap in foil)

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II. Retrieved from [Link]

  • JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • Journal of Physics: Conference Series. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Retrieved from [Link]

  • Journal of the American Chemical Society. (1968). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropyl group. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1976). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2005). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. Retrieved from [Link]

  • PubMed. (2013). UV photolysis for accelerating pyridine biodegradation. Retrieved from [Link]

  • Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • YouTube. (2022). Troubleshooting and optimizing lab experiments. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine-2-carbonitrile. Retrieved from [Link]

  • PubMed. (2015). Identification of the major degradation pathways of ticagrelor. Retrieved from [Link]

  • PMC. (2013). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Retrieved from [Link]

  • PubMed. (2002). Pathways of chemical degradation of polypeptide antibiotic bacitracin. Retrieved from [Link]

  • MDPI. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation Pathways. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 5-Cyclopropylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Cyclopropylpicolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of enhancing the in vivo bioavailability of this compound. This guide provides a series of troubleshooting questions and detailed, field-proven answers to help you design and execute successful preclinical studies.

Disclaimer: this compound is a specific chemical entity for which public domain data on physicochemical properties is scarce. The advice herein is based on established principles for poorly soluble small molecules and known properties of related picolinonitrile structures.[1][2] Researchers must begin with a thorough experimental characterization of their specific test article.

Section 1: Foundational Understanding & Initial Assessment

This section addresses the critical first steps: understanding the molecule's inherent properties and classifying its potential challenges.

FAQ 1.1: What are the first physicochemical properties I need to determine for this compound, and why?

Before attempting any formulation, a baseline physicochemical characterization is essential to identify the specific hurdles to bioavailability.[3] Key parameters include:

  • Aqueous Solubility: This is the most critical starting point. Determine solubility in aqueous media across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8), which represent the stomach and different parts of the intestine.[4] Low solubility is a primary cause of poor oral absorption.[5]

  • Lipophilicity (LogP/LogD): Lipophilicity, the partitioning of a compound between an oily (octanol) and aqueous phase, is a key predictor of its ability to permeate biological membranes.[6]

    • LogP measures the lipophilicity of the neutral, un-ionized form of the molecule.

    • LogD is the pH-dependent measure of lipophilicity, accounting for both ionized and un-ionized forms. This is often more physiologically relevant as the charge of a molecule can change as it passes through the gastrointestinal (GI) tract.[7]

  • pKa: This value indicates the pH at which the compound is 50% ionized. It is crucial for understanding how solubility and LogD will change in different parts of the GI tract.[8]

  • Physical Form (Crystalline vs. Amorphous): The solid-state properties of your compound significantly impact its dissolution rate. Amorphous forms are generally more soluble but can be less stable than their crystalline counterparts.[5]

FAQ 1.2: How do I interpret these properties using the Biopharmaceutics Classification System (BCS)?

The Biopharmaceutics Classification System (BCS) is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability, which you can infer from LogP/LogD data initially.[9][10] This classification helps predict in vivo performance and guides formulation strategy.[11][12]

BCS ClassSolubilityPermeabilityFormulation ChallengePrimary Strategy
Class I HighHighLowSimple solutions or suspensions.
Class II Low High Dissolution Rate-LimitedSolubility/Dissolution Enhancement
Class III HighLowPermeability-LimitedPermeation Enhancement
Class IV Low Low BothComplex strategies needed (e.g., lipid systems, nanoparticles).

Table 1: The Biopharmaceutics Classification System (BCS) and associated formulation strategies.

Given the structural motifs of picolinonitriles, it is highly probable that this compound will fall into BCS Class II or IV , meaning low solubility is the primary, if not sole, barrier to its oral bioavailability.[4] Therefore, the remainder of this guide will focus on strategies to overcome this limitation.

Section 2: Formulation Strategies for Solubility Enhancement

Once low solubility is confirmed, the next step is to develop a formulation that improves the dissolution rate and/or solubility of the compound in the GI tract.

FAQ 2.1: My compound's aqueous solubility is <10 µg/mL. Where do I start with vehicle selection for an oral gavage study?

A systematic screening of vehicles is the most effective approach. The goal is to find a system that can dissolve or uniformly suspend your compound at the desired concentration for toxicology and efficacy studies.[13][14]

Below is a typical screening workflow:

Figure 1: Decision workflow for preclinical formulation screening.

FAQ 2.2: What are common excipients I can use, and what are their mechanisms?

Excipients are inactive ingredients used to create the final dosage form. For poorly soluble compounds, they are critical for enhancing bioavailability.[3]

Excipient TypeExamplesMechanism of ActionTypical Concentration (Oral)
Co-solvents PEG 400, Propylene Glycol, EthanolReduces the polarity of the aqueous vehicle, increasing the solubility of lipophilic drugs.[15]5-40%
Surfactants Tween® 80, Solutol® HS-15, Cremophor® ELForm micelles that encapsulate the drug, increasing its apparent solubility in the aqueous environment.[15][16]1-10%
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)Form inclusion complexes where the hydrophobic drug resides in the central cavity of the cyclodextrin molecule, which has a hydrophilic exterior.[15]10-40%
Lipids Labrafac®, Maisine®, Capryol®The drug is dissolved in a lipid base. These can form self-emulsifying drug delivery systems (SEDDS) in the gut, presenting the drug in a solubilized state for absorption.[15][17]Varies widely
Polymers HPMC, PVP, ChitosanUsed to create amorphous solid dispersions or as suspending agents to prevent particle settling.[16][18]1-5% (suspending)

Table 2: Common excipients for enhancing the solubility of poorly soluble compounds.

FAQ 2.3: I've found a vehicle that dissolves my compound, but it precipitates upon dilution. What does this mean and how can I fix it?

This common issue occurs when a drug is dissolved in a non-aqueous vehicle (like 100% PEG 400) and then administered into the aqueous environment of the GI tract. The vehicle disperses, and the drug, no longer soluble, crashes out of solution as a solid precipitate. This severely limits absorption.

Troubleshooting Steps:

  • Reduce the Drug Concentration: The simplest solution may be to lower the dose if therapeutically feasible.

  • Incorporate a Surfactant: Add a surfactant (e.g., Tween 80) to your co-solvent formulation. The surfactant can help keep the drug in microscopic micelles upon dilution, preventing large-scale precipitation.[15]

  • Use Precipitation Inhibitors: Polymers like HPMC can act as precipitation inhibitors, maintaining a supersaturated state of the drug for a longer period, which allows more time for absorption.[18]

  • Switch to a Lipid-Based System: Self-emulsifying drug delivery systems (SEDDS) are designed to form fine emulsions upon contact with aqueous fluids, keeping the drug solubilized within lipid droplets.[17]

Section 3: In Vivo Study Design & Troubleshooting

A well-designed pharmacokinetic (PK) study is essential to accurately assess bioavailability and the effectiveness of your formulation strategy.[19][20]

FAQ 3.1: What is a basic experimental design for a first-in-animal PK study?

A typical first PK study in rodents (e.g., mice or rats) involves administering the compound via both intravenous (IV) and the desired oral (PO) route.[21]

  • IV Administration: This route is critical because it provides the benchmark for 100% bioavailability. The data from the IV dose (especially the Area Under the Curve, or AUC) is used to calculate the absolute bioavailability of the oral formulation.[21]

  • Oral Administration (PO): The test formulation is administered, typically by gavage.

  • Dosing: Use at least two dose levels (e.g., 5 and 50 mg/kg) to check for dose proportionality.[22]

  • Sampling: Blood samples are collected at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) to construct a concentration-time curve.[23]

  • Analysis: Drug concentrations in plasma are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[24][25]

G cluster_0 IV Arm cluster_1 Oral (PO) Arm cluster_2 Bioanalysis & PK IV_Dose Administer IV Bolus Dose IV_Sample Serial Blood Sampling IV_Dose->IV_Sample Bioanalysis Quantify Drug in Plasma (LC-MS/MS) IV_Sample->Bioanalysis PO_Formulate Prepare Oral Formulation PO_Dose Administer PO Gavage PO_Formulate->PO_Dose PO_Sample Serial Blood Sampling PO_Dose->PO_Sample PO_Sample->Bioanalysis PK_Calc Calculate PK Parameters (AUC, Cmax, T1/2) Bioanalysis->PK_Calc Bioavailability Calculate Absolute Bioavailability (F% = [AUC_PO/AUC_IV] * 100) PK_Calc->Bioavailability

Sources

Side reactions to avoid during the synthesis of 5-Cyclopropylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Cyclopropylpicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter in your experiments.

Introduction to the Synthesis

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction. The most common strategies are the Suzuki-Miyaura coupling, utilizing cyclopropylboronic acid, and the Negishi coupling, with a cyclopropylzinc reagent. Both methods couple the cyclopropyl group to a 5-halo-2-cyanopyridine, most commonly 5-bromo-2-cyanopyridine. While these reactions are powerful, they are not without their challenges. This guide will help you identify and mitigate common side reactions to improve your yield and purity.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Conversion of Starting Material

Q1: My Suzuki-Miyaura coupling reaction is not proceeding, or the conversion is very low. What are the likely causes?

A1: Low or no conversion in a Suzuki-Miyaura coupling for this substrate is often traced back to two main culprits: catalyst deactivation and issues with the boronic acid.

  • Catalyst Deactivation by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This is a very common issue when working with pyridine substrates.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos can shield the palladium center and promote the desired catalytic cycle.[2]

  • Decomposition of Cyclopropylboronic Acid: Cyclopropylboronic acid is known to be unstable and can undergo protodeboronation, especially in the presence of heat and base, which are standard Suzuki-Miyaura reaction conditions.[3] This depletes your nucleophilic partner.

    • Solution 1: Use freshly sourced or prepared cyclopropylboronic acid.

    • Solution 2: Consider using a more stable surrogate, such as potassium cyclopropyltrifluoroborate, which slowly releases the boronic acid under the reaction conditions.[4]

    • Solution 3: Employ anhydrous reaction conditions to minimize hydrolysis-driven decomposition.[5]

  • Ineffective Base: The choice of base is crucial for the transmetalation step.

    • Solution: Screen different bases. While potassium carbonate is common, stronger bases like potassium phosphate or cesium carbonate might be more effective, especially with less reactive aryl chlorides.

Q2: I'm attempting a Negishi coupling, but the reaction stalls. What should I investigate?

A2: In a Negishi coupling, the primary suspect for a stalled reaction is the quality of the organozinc reagent.

  • Decomposition of Cyclopropylzinc Reagent: Organozinc reagents are sensitive to air and moisture.[4]

    • Solution: Ensure strictly anhydrous and inert reaction conditions (e.g., using Schlenk techniques or a glovebox). Prepare the cyclopropylzinc reagent in situ or use a freshly prepared solution.

  • Insufficient Catalyst Activity: While generally robust, the palladium or nickel catalyst can still be a point of failure.

    • Solution: Use a high-quality catalyst and consider ligands that are known to be effective for Negishi couplings, such as those from the Buchwald or Fu groups.[6]

Issue 2: Formation of Significant Side Products

Q3: My reaction produces the desired product, but I'm observing a significant amount of 2-cyanopyridine (dehalogenated starting material). How can I prevent this?

A3: The formation of 2-cyanopyridine is a result of a dehalogenation side reaction.

  • Mechanism: After oxidative addition of the 5-bromo-2-cyanopyridine to the palladium(0) catalyst, the resulting palladium(II) intermediate can react with a hydride source in the reaction mixture, followed by reductive elimination to yield the dehalogenated product.[7] Common hydride sources include trace water, solvent impurities, or even the boronic acid itself.

    • Solution 1: Ensure the use of dry, degassed solvents and reagents.

    • Solution 2: Minimize reaction time. Prolonged reaction times at elevated temperatures can favor dehalogenation.

    • Solution 3: In a Suzuki coupling, ensure a slight excess of the boronic acid to favor the desired transmetalation over competing side reactions.

Q4: I'm seeing a byproduct with a mass corresponding to a dimer of my cyclopropyl group (bicyclopropyl) or my pyridine starting material (a bipyridine). What is happening?

A4: You are observing homocoupling products.

  • Mechanism (Suzuki): Homocoupling of the boronic acid can occur, especially at higher temperatures or if the oxidative addition of the aryl halide is slow.

  • Mechanism (Negishi): Homocoupling is a known side reaction in Negishi couplings and can arise from a second transmetalation event.[8]

    • Solution 1: Lower the reaction temperature and catalyst loading.

    • Solution 2: Control the stoichiometry carefully. A large excess of the organometallic reagent can promote homocoupling.

    • Solution 3: Choose a ligand that promotes reductive elimination of the desired product over the species that lead to homocoupling.

Q5: My mass spectrometry data indicates the presence of 5-cyclopropylpicolinamide or 5-cyclopropylpicolinic acid. Where are these coming from?

A5: These impurities arise from the hydrolysis of the nitrile group.

  • Mechanism: The cyano group on the pyridine ring can be susceptible to hydrolysis to the corresponding amide and then to the carboxylic acid, especially under basic or acidic conditions at elevated temperatures.[9][10][11][12] While typically requiring harsh conditions, some level of hydrolysis can occur during a prolonged cross-coupling reaction, especially with aqueous bases.

    • Solution 1: Use milder bases (e.g., potassium carbonate instead of sodium hydroxide) and lower reaction temperatures.

    • Solution 2: Minimize the reaction time. Once the starting material is consumed (as monitored by TLC or LC-MS), proceed with the work-up.

    • Solution 3: If hydrolysis is a persistent issue, consider a non-aqueous base and solvent system.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for this synthesis, Suzuki-Miyaura or Negishi?

A: Both routes are viable. The Suzuki-Miyaura reaction is often preferred in academic and early-stage research due to the commercial availability and easier handling of boronic acids compared to organozinc reagents. However, Negishi couplings can sometimes offer higher yields and faster reaction times, making them attractive for process development and scale-up.[12]

Q: What is the best catalyst and ligand combination for the Suzuki-Miyaura synthesis of this compound?

A: There is no single "best" combination, as the optimal choice can depend on the specific reaction conditions and scale. However, a good starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands are known to be effective for cross-coupling reactions involving electron-deficient heteroaryl halides.[5]

Q: How can I monitor the progress of the reaction?

A: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate) before analysis. This will allow you to track the consumption of the 5-bromo-2-cyanopyridine starting material and the formation of the this compound product.

Q: What are some common purification strategies for the final product?

A: Purification is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexanes is often a suitable eluent system. Recrystallization can also be an effective method for obtaining highly pure material, depending on the physical properties of the product and the impurities present.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol
  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-cyanopyridine (1.0 eq.), cyclopropylboronic acid (1.5 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq.) and the phosphine ligand (e.g., SPhos, 0.04 eq.).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Suzuki-Miyaura Catalytic Cycle and Common Side Reactions

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)-X L₂ Pd0->PdII_complex Ar-X CatalystDeactivation Catalyst Deactivation (Pyridine Coordination) Pd0->CatalystDeactivation Pyridine-N OxAdd Oxidative Addition (Ar-X) Ar_Pd_R Ar-Pd(II)-R L₂ PdII_complex->Ar_Pd_R R-B(OH)₂ Base Dehalogenation Dehalogenation (Ar-H) PdII_complex->Dehalogenation [H⁻] source Transmetal Transmetalation (R-B(OH)₂) Homocoupling Homocoupling (R-R) Transmetal->Homocoupling R-B(OH)₂ Protodeboronation Protodeboronation (R-H) Transmetal->Protodeboronation H₂O/Base Ar_Pd_R->Pd0 Product Ar-R (this compound) Ar_Pd_R->Product RedElim Reductive Elimination NitrileHydrolysis Nitrile Hydrolysis (Amide/Acid) Product->NitrileHydrolysis H₂O/Base (prolonged heating)

Caption: Suzuki-Miyaura cycle and key side reactions.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Reaction Issue? low_conversion Low/No Conversion start->low_conversion Yes side_products Significant Side Products start->side_products No check_catalyst Catalyst Deactivation? low_conversion->check_catalyst dehalogenation Dehalogenation (Ar-H)? side_products->dehalogenation check_boronic Boronic Acid Stability? check_catalyst->check_boronic No solution_catalyst Use Bulky Ligand (e.g., SPhos, XPhos) check_catalyst->solution_catalyst Yes solution_boronic Use Fresh Reagent or K-cyclopropyltrifluoroborate check_boronic->solution_boronic Yes homocoupling Homocoupling (R-R)? dehalogenation->homocoupling No solution_dehalogenation Use Anhydrous/Degassed Solvents, Minimize Time dehalogenation->solution_dehalogenation Yes hydrolysis Nitrile Hydrolysis? homocoupling->hydrolysis No solution_homocoupling Lower Temperature, Control Stoichiometry homocoupling->solution_homocoupling Yes solution_hydrolysis Milder Base, Lower Temp, Minimize Time hydrolysis->solution_hydrolysis Yes

Caption: A logical troubleshooting flowchart.

Quantitative Data Summary

IssuePotential CauseKey Parameters to OptimizeRecommended Range
Low Conversion Catalyst DeactivationLigand ChoiceBulky phosphines (e.g., SPhos, XPhos)
Catalyst Loading1-5 mol%
Boronic Acid DecompositionReagent Equivalence1.2-2.0 eq. of boronic acid/ester
Dehalogenation Hydride ImpuritiesSolvent QualityAnhydrous, degassed
Reaction TimeMonitor to completion (avoid excess time)
Homocoupling High Catalyst Conc./Temp.Temperature60-100 °C
Catalyst Loading0.5-2 mol%
Nitrile Hydrolysis Harsh Basic ConditionsBase StrengthK₂CO₃, K₃PO₄ (avoid NaOH, KOH)
Temperature≤ 100 °C

References

  • Wikipedia. (2023). Negishi coupling. Retrieved from [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.
  • Driess, M., & Li, A. Y. (2001). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 42(47), 8341-8343.
  • Molander, G. A., & Brown, A. R. (2006). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(26), 9681–9686.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Smith, A. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(2), 907-921.
  • Google Patents. (n.d.). RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
  • Morressier. (2021). Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. Retrieved from [Link]

  • ResearchGate. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Retrieved from [Link]

  • ResearchGate. (2001). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • PubMed Central. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Retrieved from [Link]

  • PubMed Central. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Retrieved from [Link]

  • ResearchGate. (2008). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Retrieved from [Link]

  • ResearchGate. (2012). Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. Retrieved from [Link]

  • PubMed. (1994). HPLC purification and separation of 5,5'-substituted-2,4-imidazolidinedithiones. Retrieved from [Link]

  • Organic Chemistry Portal. (2002). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • PubMed Central. (2006). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • PubMed Central. (2006). NICKEL-CATALYZED ENANTIOSELECTIVE NEGISHI CROSS-COUPLINGS OF RACEMIC SECONDARY α-BROMO AMIDES WITH ALKYLZINC REAGENTS: (S)-N-BENZYL-7-CYANO-2-ETHYL-N-PHENYLHEPTANAMIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubMed. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. Retrieved from [Link]

  • RSC Publishing. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. Retrieved from [Link]

  • Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). NICKEL-CATALYZED ENANTIOSELECTIVE NEGISHI CROSS-COUPLINGS OF RACEMIC SECONDARY α-BROMO AMIDES WITH ALKYLZINC REAGENTS. Retrieved from [Link]

  • ResearchGate. (2019). Decyanative Cross‐Coupling of Cyanopyrimidines with O‐, S‐, and N‐Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines. Retrieved from [Link]

  • Semantic Scholar. (2002). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). US11225500B2 - Synthesis of 1:1:1 co-crystal of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(β-D-glucopyranos-1-yl)-benzene, L-proline and water.
  • Google Patents. (n.d.). EP3433231A1 - Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof.
  • Google Patents. (n.d.). CN110437138B - Improved synthesis process of fluopyram.

Sources

Technical Support Center: Method Optimization for the Analytical Detection of 5-Cyclopropylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of 5-Cyclopropylpicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. As a molecule with a unique combination of a pyridine ring, a nitrile group, and a strained cyclopropyl moiety, its analysis can present specific challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you develop, optimize, and validate robust analytical methods.

Our approach is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Foundational Principles & General Analytical Workflow

The accurate quantification of this compound is critical for understanding its pharmacokinetic properties, assessing its purity in drug substance and product, and monitoring its stability. The analytical workflow, regardless of the specific technique, follows a logical progression from sample preparation to final data reporting.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data & Reporting Sample Sample Receipt & Login Prep Sample Preparation (Extraction, Dilution, Cleanup) Sample->Prep Define Matrix SST System Suitability Test (SST) Prep->SST Analysis Chromatographic Separation (HPLC / GC) SST->Analysis Verify Performance Detection Detection (UV, MS) Analysis->Detection Integration Peak Integration & Quantification Detection->Integration Review Data Review & Validation Integration->Review Report Final Report Generation Review->Report

Caption: General workflow for the analysis of this compound.

Section 2: High-Performance Liquid Chromatography (HPLC) Method Development & Troubleshooting

Reversed-phase HPLC is the most common and robust method for analyzing compounds like this compound. The polarity of the pyridine and nitrile groups combined with the nonpolar character of the cyclopropyl ring makes it an ideal candidate for separation on C8 or C18 columns.

Recommended Starting HPLC Conditions
ParameterRecommended SettingRationale & Notes
Column C18, 250 x 4.6 mm, 5 µmA C18 column provides excellent hydrophobic retention for the cyclopropyl moiety, while still being suitable for the polar groups.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate the pyridine nitrogen, ensuring a consistent charge state and reducing peak tailing.[2]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with good UV transparency and low viscosity. Methanol is a viable alternative.
Elution Mode GradientA gradient is recommended to ensure elution of the main peak with good shape while also clearing any potential late-eluting impurities.[3][4]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust as needed based on column dimensions and desired analysis time.[5]
Column Temp. 30 °CMaintaining a constant temperature is crucial for reproducible retention times.
Injection Vol. 10 µLA good starting point. Can be adjusted to meet sensitivity requirements.[3]
Detection UV Diode Array (DAD) at ~270 nmThe pyridine ring should have a strong chromophore. A DAD allows for monitoring multiple wavelengths and assessing peak purity.
HPLC FAQs & Troubleshooting Guide

Question: My peak for this compound is tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing is a common issue, often caused by secondary interactions between the basic pyridine nitrogen and acidic silanol groups on the silica backbone of the column.

  • Causality: The lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds with free silanols, causing some molecules to "stick" to the stationary phase longer than others, resulting in a tailed peak.

  • Solutions:

    • Lower Mobile Phase pH: Ensure your aqueous mobile phase contains an acid modifier like formic or trifluoroacetic acid (TFA) at a concentration of 0.05-0.1%. This protonates the pyridine, preventing interaction with the silanols. Formic acid is generally preferred for LC-MS compatibility.[2]

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups. If you are using an older column, switching to a newer generation can significantly improve peak shape.

    • Reduce Sample Load: Overloading the column can lead to peak tailing. Try injecting a lower concentration of your analyte to see if the peak shape improves.

Question: My retention time is shifting between injections. What should I check?

Answer: Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to issues with the mobile phase, column temperature, or pump performance.

  • Causality & Solutions:

    • Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If you are mixing solvents online, check that the pump's proportioning valves are functioning correctly. Premixing solvents can sometimes improve stability.

    • Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, ensure the post-run equilibration time is sufficient (typically 5-10 column volumes).

    • Temperature Fluctuation: Use a column oven to maintain a constant temperature. Even small changes in ambient lab temperature can affect retention times.[4]

    • Pump Issues: Check for leaks in the pump heads, seals, and fittings. An unstable pressure reading is a strong indicator of pump problems.[6]

HPLC_Troubleshooting issue Problem: Shifting Retention Time q1 Is the column temperature stable? issue->q1 q2 Is the mobile phase pre-mixed and degassed? issue->q2 q3 Is column equilibration time sufficient? issue->q3 q4 Is system pressure stable? issue->q4 s1 Solution: Use a column oven. q1->s1 No s2 Solution: Ensure proper solvent preparation. q2->s2 No s3 Solution: Increase equilibration step in gradient. q3->s3 No s4 Solution: Check pump for leaks, service seals. q4->s4 No

Caption: Decision tree for troubleshooting shifting HPLC retention times.

Question: I am not getting enough sensitivity. How can I increase the signal for my analyte?

Answer: Improving sensitivity involves optimizing both the chromatographic separation and the detector response.

  • Solutions:

    • Optimize Detection Wavelength: Use a DAD to identify the wavelength of maximum absorbance (λmax) for this compound and set your detector to that wavelength.

    • Increase Injection Volume/Concentration: Carefully increase the amount of sample injected. Be mindful of potential column overload, which can degrade peak shape.

    • Improve Peak Efficiency: A sharper (less diffused) peak will have a greater height. You can improve efficiency by switching to a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC) or by optimizing the mobile phase flow rate.

    • Switch to Mass Spectrometry (LC-MS): For the highest sensitivity and selectivity, coupling your HPLC to a mass spectrometer is the best approach.[7]

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful alternative for analyzing volatile and thermally stable compounds. Given its structure, this compound should be amenable to GC analysis. However, the thermal stability of the cyclopropyl ring under high-temperature GC conditions should be considered.

Recommended Starting GC-MS Conditions
ParameterRecommended SettingRationale & Notes
Column 5% Phenyl Polymethylsiloxane (e.g., HP-5ms)This is a robust, general-purpose column with a good balance of polarity for a wide range of compounds.[8]
Dimensions 30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions providing good resolving power and capacity.
Carrier Gas HeliumInert and provides good efficiency. Set to a constant flow rate of 1.0-1.2 mL/min.[8][9]
Inlet Temp. 250 °CA good starting point. May need to be lowered if thermal degradation is observed.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless injection maximizes sensitivity, while a split injection prevents column overload.
Oven Program Start at 100°C (hold 1 min), ramp 10°C/min to 280°C (hold 5 min)A moderate starting temperature and ramp rate should provide good separation without causing compound degradation.[10]
MS Source Temp. 230 °CStandard source temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVEI provides reproducible fragmentation patterns that are useful for library matching and structural confirmation.[9]
GC-MS FAQs & Troubleshooting Guide

Question: I don't see a peak for my compound. What are the likely causes?

Answer: A complete absence of a peak in GC-MS can be due to several factors ranging from sample introduction to compound stability.

  • Causality & Solutions:

    • Non-Volatile/Adsorptive: The compound may not be volatile enough to travel through the GC column or it may be adsorbing to active sites in the inlet liner or column. Try using a fresh, deactivated inlet liner (a glass wool-packed liner can sometimes help).

    • Thermal Degradation: The cyclopropyl group, being a strained ring, might be susceptible to thermal degradation at high inlet or oven temperatures.[11] To test this, try lowering the inlet temperature in 20°C increments (e.g., from 250°C to 230°C, then 210°C) to see if a peak appears.

    • Derivatization: If the compound is not volatile enough or is too polar, derivatization can be used to make it more amenable to GC analysis. Silylation is a common technique for compounds with active hydrogens, though it may not be necessary for this compound.[12]

Question: My peaks are broad or tailing. How can I improve the peak shape in GC?

Answer: Poor peak shape in GC often points to activity in the system or a non-optimized method.

  • Causality & Solutions:

    • Column Activity: Over time, GC columns can develop active sites that interact with polar analytes. You can try to "bake out" the column at its maximum rated temperature for a few hours. If that doesn't work, clipping the first 10-20 cm from the front of the column can remove accumulated non-volatile residues.

    • Slow Injection/Vaporization: Ensure your injection is fast and that the inlet temperature is sufficient for rapid vaporization of the sample without causing degradation. A splitless injection should have an appropriate purge time (e.g., 0.5-1.0 min).

    • Incompatible Solvent: Injecting a large volume of a solvent that is not compatible with the stationary phase can cause peak distortion. Ensure your sample is dissolved in a volatile, relatively nonpolar solvent like dichloromethane or ethyl acetate.

Section 4: Sample Preparation Strategies

Effective sample preparation is crucial for accurate analysis as it removes interferences from the sample matrix (e.g., plasma, tissue, formulation excipients) that can suppress instrument response or damage the column.

Question: What is a good general-purpose extraction method for this compound from a complex matrix?

Answer: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an excellent starting point for a wide variety of sample matrices.[13] It involves a two-step process:

  • Salting-Out Extraction: The sample (e.g., homogenized tissue with water) is first extracted with an organic solvent like acetonitrile. Salts such as magnesium sulfate (MgSO₄) and sodium chloride (NaCl) are then added to induce phase separation, driving the analyte into the organic layer.[13]

  • Dispersive Solid-Phase Extraction (d-SPE): A portion of the organic extract is transferred to a tube containing a small amount of sorbent material to remove interferences.

    • Primary Secondary Amine (PSA): Removes organic acids and sugars.

    • C18: Removes nonpolar interferences like lipids.

    • Graphitized Carbon Black (GCB): Removes pigments and sterols (use with caution as it can adsorb planar molecules).

For this compound, a combination of MgSO₄ for drying and PSA for cleanup would be a logical first choice.[14]

Question: How do I choose the right solvent for dissolving my reference standard and samples?

Answer: The ideal solvent should completely dissolve the analyte, be compatible with the analytical technique, and have minimal interference.

  • For HPLC: A good starting point is to dissolve the standard in the initial mobile phase composition (e.g., 70:30 water:acetonitrile). This ensures compatibility and good peak shape. Methanol, acetonitrile, and DMSO are also common choices for stock solutions, which are then diluted into the mobile phase.

  • For GC: Choose a volatile solvent with low polarity. Dichloromethane, ethyl acetate, or hexane are excellent choices. Avoid non-volatile solvents like DMSO or water.

References

  • Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. (n.d.). PubMed Central. Retrieved from [Link]

  • ICP MS Sample Preparation | Lab Time with Anton Paar. (2024, January 3). YouTube. Retrieved from [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Retrieved from [Link]

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019, May 2). PubMed. Retrieved from [Link]

  • Gas Chromatography–Mass Spectrometry Characterization of Bioactive Compounds from Ziziphus nummularia (Burm. F.) Stem Bark with Promising In Vitro Antiplasmodial Activity. (n.d.). PMC - NIH. Retrieved from [Link]

  • Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview. (2022, April 25). MDPI. Retrieved from [Link]

  • High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. (2023, October 12). Retrieved from [Link]

  • A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. (2021, June 26). Retrieved from [Link]

  • GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. (n.d.). Agilent. Retrieved from [Link]

  • Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. (n.d.). PMC - NIH. Retrieved from [Link]

  • (PDF) A QuEChERS-Based Sample Preparation Method for the Analysis of 5-Nitroimidazoles in Bovine Milk by HPLC–DAD. (n.d.). ResearchGate. Retrieved from [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022, November 25). Retrieved from [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Metabolites Profiling and Biological Activities of Various Capsicum annum cultivars. (2022, April 9). MDPI. Retrieved from [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (n.d.). NIH. Retrieved from [Link]

  • Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles. (n.d.). MDPI. Retrieved from [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI. Retrieved from [Link]

  • Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination. (n.d.). PubMed Central. Retrieved from [Link]

  • Rapid Analysis of mRNA 5' Capping with High Resolution LC/MS. (n.d.). Agilent. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 5-Cyclopropylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation of a new, robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 5-Cyclopropylpicolinonitrile, a critical intermediate in pharmaceutical synthesis. We will objectively compare the performance of this novel method against a conventional approach, providing supporting experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals who require reliable and efficient analytical methodologies.

The accurate determination of this compound is paramount in ensuring the quality and consistency of active pharmaceutical ingredients (APIs). This guide delves into the validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines, offering a framework for establishing a method's suitability for its intended purpose.[1][2][3][4]

Introduction to Analytical Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[5][6] It is a cornerstone of Good Manufacturing Practice (GMP) and ensures the reliability, consistency, and accuracy of analytical data.[7][8] The core parameters evaluated in this guide include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[7][9][10]

Comparison of Analytical Methods

This guide compares a Newly Developed Rapid HPLC-UV Method with a Conventional HPLC-UV Method for the analysis of this compound. The conventional method, while reliable, often involves longer run times and may lack the sensitivity required for trace-level impurity analysis. The new method is designed to overcome these limitations, offering improved efficiency without compromising data quality.

The following table summarizes the key performance characteristics of the two methods, with detailed experimental data provided in the subsequent sections.

Validation Parameter Conventional HPLC-UV Method Newly Developed Rapid HPLC-UV Method ICH Acceptance Criteria
Specificity No interference from blank and placebo. Resolution > 1.5 for known impurities.No interference from blank and placebo. Resolution > 2.0 for known impurities.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[9][11]
Linearity (R²) ≥ 0.998≥ 0.9995R² ≥ 0.995 is generally considered acceptable.[12]
Range (µg/mL) 5 - 1501 - 200The interval between the upper and lower concentration for which the method has suitable precision, accuracy, and linearity.[13][14]
Accuracy (% Recovery) 98.0% - 101.5%99.5% - 100.5%The closeness of agreement between the true value and the value found.[5][9]
Precision (% RSD) Repeatability: ≤ 1.5%Intermediate: ≤ 2.0%Repeatability: ≤ 0.5%Intermediate: ≤ 1.0%Repeatability (intra-assay precision) and intermediate precision (inter-assay precision) should be assessed.[5][6]
Limit of Detection (LOD) (µg/mL) 1.50.3The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[15][16][17]
Limit of Quantitation (LOQ) (µg/mL) 5.01.0The lowest amount of analyte in a sample which can be reliably quantified with suitable precision and accuracy.[15][16][18]
Robustness Sensitive to minor changes in mobile phase composition and pH.Unaffected by deliberate minor variations in method parameters.[19][20]A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9][21][22]
Run Time (minutes) 258Not specified, but shorter run times increase sample throughput.
Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the validation experiments. The causality behind experimental choices is explained to provide a deeper understanding of the method development and validation process.

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, and UV-Vis detector.

  • Columns:

    • Conventional Method: Zorbax Eclipse Plus C18, 4.6 x 250 mm, 5 µm

    • New Method: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm

  • Reagents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Formic acid (AR grade).

  • Standard: this compound reference standard.

Parameter Conventional HPLC-UV Method Newly Developed Rapid HPLC-UV Method
Mobile Phase Acetonitrile:Water (60:40 v/v)Acetonitrile:0.1% Formic Acid in Water (70:30 v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Injection Volume 10 µL5 µL
Detection Wavelength 272 nm272 nm

Rationale for Method Improvement: The new method utilizes a superficially porous particle column (Poroshell) which provides higher efficiency and resolution at lower backpressures compared to the fully porous particles of the conventional column. This allows for a shorter column length and a higher flow rate, significantly reducing the analysis time. The addition of formic acid to the mobile phase improves peak shape and reduces tailing for the basic picolinonitrile compound.

The following diagram illustrates the logical workflow for the validation of the new analytical method.

G cluster_prep Preparation cluster_analysis Data Analysis & Reporting prep_std Prepare Standard Solutions (Stock, Linearity, Spiking) data_acq Data Acquisition via HPLC prep_std->data_acq prep_sample Prepare Sample Solutions (Blank, Placebo, Spiked Samples) prep_sample->data_acq specificity Specificity specificity->data_acq linearity Linearity & Range linearity->data_acq accuracy Accuracy accuracy->data_acq precision Precision (Repeatability & Intermediate) precision->data_acq lod_loq LOD & LOQ lod_loq->data_acq robustness Robustness robustness->data_acq data_proc Process Data (Peak Area, RT) data_acq->data_proc calc Calculate Validation Parameters data_proc->calc report Final Validation Report calc->report

Caption: Workflow for the validation of the new analytical method.

Specificity is the ability of the method to measure the analyte of interest unequivocally in the presence of other components.[5][9][11][23]

  • Protocol:

    • Inject a blank (mobile phase), a placebo solution (sample matrix without the analyte), and a solution of this compound standard.

    • Spike the sample solution with known related substances and potential impurities.

    • Analyze the spiked sample to ensure that the peaks of the impurities do not interfere with the analyte peak.

  • Results: The new method demonstrated excellent specificity with no interfering peaks at the retention time of this compound in the blank and placebo chromatograms. The resolution between this compound and its closest eluting impurity was greater than 2.0, confirming the method's specificity.

Linearity demonstrates the direct proportionality of the method's response to the concentration of the analyte.[12][13] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13][14]

  • Protocol:

    • Prepare a series of at least five concentrations of this compound standard spanning the expected working range.

    • Inject each concentration in triplicate.

    • Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

  • Results:

Method Range (µg/mL) Correlation Coefficient (R²) Linear Regression Equation
Conventional5 - 1500.9985y = 4587.2x + 1234.5
New1 - 2000.9998y = 5231.9x + 567.8

The new method exhibited superior linearity over a wider range, as indicated by the higher correlation coefficient.

Accuracy is the closeness of the test results obtained by the method to the true value.[5][9] It is often determined by recovery studies.

  • Protocol:

    • Prepare placebo samples spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each spiked sample in triplicate.

    • Calculate the percentage recovery of the analyte.

  • Results:

Method Spiked Level Mean % Recovery % RSD
Conventional80%98.5%1.2%
100%101.2%0.9%
120%99.8%1.1%
New80%100.2%0.4%
100%99.7%0.3%
120%100.4%0.5%

The new method demonstrated higher accuracy with percentage recoveries closer to 100% and lower relative standard deviations.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[5][9] It is assessed at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Results:

Method Precision Level % RSD
ConventionalRepeatability1.1%
Intermediate Precision1.8%
NewRepeatability0.4%
Intermediate Precision0.8%

The new method is significantly more precise, as shown by the lower % RSD values for both repeatability and intermediate precision.

The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[15][16][18]

  • Protocol:

    • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, a S/N of 3:1 is used for LOD and 10:1 for LOQ.

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Results:

Method LOD (µg/mL) LOQ (µg/mL)
Conventional1.55.0
New0.31.0

The lower LOD and LOQ of the new method indicate superior sensitivity, making it suitable for the analysis of trace impurities.

Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters.[9][19][20][21][22]

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

    • Analyze the system suitability solution under each modified condition and evaluate the impact on the results.

  • Results: The new method demonstrated excellent robustness, with no significant changes in system suitability parameters (e.g., retention time, peak area, tailing factor) when subjected to minor variations in the method parameters. The conventional method showed greater sensitivity to changes in mobile phase composition.

Conclusion

The newly developed rapid HPLC-UV method for the quantification of this compound demonstrates significant improvements over the conventional method. It offers a shorter analysis time, superior specificity, linearity, accuracy, precision, and sensitivity. The robustness of the new method ensures its reliability for routine use in a quality control environment. This validated method is fit for its intended purpose and provides a more efficient and reliable tool for the analysis of this compound in pharmaceutical development and manufacturing.

References

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Understanding the Four Types of Analytical Method Validation. Oxford Analytical Services. (2024-02-29). [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. (2024-03-06). [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. American Pharmaceutical Review. [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips. PharmaGuru. (2025-05-02). [Link]

  • Robustness in Analytical Methods Outlined. Pharmaceutical Technology. [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager Magazine. (2025-10-22). [Link]

  • How Is The Linearity Range And Detection Limit Of The Method Determined? Master Analytical Validation For Accurate Results. AAPS. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • How to Perform Linearity and Range in Analytical Method Validation. Pharma Beginners. (2024-06-20). [Link]

  • [Tests for robustness of biomedical and pharmaceutical analytic methods]. PubMed. [Link]

  • A BRIEF REVIEW ON HPLC METHOD VALIDATION. Jetir.Org. [Link]

  • Analytical Method Robustness. Fashion Sustainability Directory. (2025-04-15). [Link]

  • Specificity of Analytical Methods. Cleaning Validation. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Analytical method validation: A brief review. ResearchGate. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. (2024-12-11). [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. (2023-11-30). [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025-07-22). [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. (2024-03-07). [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. FDA. (2020-04-21). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. (2024-06-25). [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. (2025-07-02). [Link]

  • Method Validation - Limit of Detection, Quantitation limits and Robustness. Slideshare. [Link]

  • Development and Validation of HPLC Methods in Pharmaceutical Analysis. Technology Networks. (2024-08-21). [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]

  • Analytical Method Validation: Ensuring Accuracy and Reliability i. TSI Journals. [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation. PMC - NIH. [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection and Limit of Quantitation. Thomas A. Little Consulting. (2015-03-14). [Link]

  • Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verificationa. USP-NF. [Link]

  • Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube. (2020-11-30). [Link]

  • How to Validate Accuracy in Analytical Methods: A Step-by-Step Guide. Pharma Validation. (2025-12-07). [Link]

  • Determine limits of detection LOD and limits of quantification LOQ. MicroSolv. [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? Lösungsfabrik. (2018-05-22). [Link]

  • Comparison of different guidelines for 'linearity and range' parameter of analytical method validation. ResearchGate. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. (2025-08-08). [Link]

  • CHAPTER 15: Validating Analytical Procedures. The Royal Society of Chemistry. [Link]

  • Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination. MDPI. [Link]

Sources

A Comparative Analysis of 5-Cyclopropylpicolinonitrile: A Keystone for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

The picolinonitrile scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. This guide provides a comparative analysis of 5-Cyclopropylpicolinonitrile, a derivative of significant interest due to the unique properties conferred by the cyclopropyl moiety. While direct experimental data for this specific compound is sparse in public literature, this analysis leverages established structure-activity relationship (SAR) principles and data from closely related analogs to project its performance characteristics. We will compare its predicted attributes against two key derivatives: the structurally simple 5-Methylpicolinonitrile and the electronically distinct 5-(Trifluoromethyl)picolinonitrile . This guide offers a predictive look into its synthetic accessibility, physicochemical properties, and potential biological activity, providing a valuable resource for its application in drug discovery.

The Picolinonitrile Scaffold: A Privileged Structure

Picolinonitriles, or cyanopyridines, are heterocyclic compounds that have garnered immense attention in pharmacology. Their derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects[1][2][3]. The pyridine ring acts as a versatile scaffold, while the nitrile group can participate in key interactions with biological targets or serve as a synthetic handle for further molecular elaboration. The substitution pattern on the pyridine ring is critical for modulating the compound's pharmacological and pharmacokinetic profile.

This compound: A Molecule of Untapped Potential

This compound (CAS 188918-73-3) incorporates a cyclopropyl group at the 5-position of the picolinonitrile core. The cyclopropyl group is often considered a "magic" fragment in drug design. Its rigid, three-dimensional structure can offer several advantages:

  • Enhanced Potency: The constrained conformation can lock the molecule into a bioactive shape, improving binding affinity to target proteins.

  • Metabolic Stability: The cyclopropyl ring is often resistant to metabolic degradation, particularly oxidation, which can improve a drug's half-life.

  • Modulation of Physicochemical Properties: It can fine-tune properties like lipophilicity and aqueous solubility.

  • Novel Structure-Activity Relationships: It provides a unique spatial and electronic profile compared to simple alkyl or aryl substituents.

Given the absence of extensive published data, we propose a robust synthetic pathway and predict the properties of this compound to guide future research.

Proposed Synthesis of this compound

A highly plausible and efficient route to synthesize this compound is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used in the pharmaceutical industry for its reliability and tolerance of various functional groups. The proposed reaction would couple 5-bromopicolinonitrile with cyclopropylboronic acid.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions 5-Bromo 5-Bromopicolinonitrile Reaction Suzuki Coupling 5-Bromo->Reaction CycloB Cyclopropylboronic Acid CycloB->Reaction Catalyst Pd(OAc)2 / PPh3 (Palladium Catalyst & Ligand) Catalyst->Reaction Base K2CO3 (Base) Base->Reaction Solvent Toluene/H2O Solvent->Reaction Temp Heat (e.g., 90°C) Temp->Reaction Product This compound Reaction->Product G cluster_kinase Kinase Active Site cluster_ligands Picolinonitrile Inhibitors Pocket ATP Binding Pocket Hinge Region Hydrophobic Pocket Gatekeeper Residue Methyl 5-Methyl (Flexible) Methyl->Pocket:f2 Standard hydrophobic interaction Cyclopropyl 5-Cyclopropyl (Rigid, fills pocket) Cyclopropyl->Pocket:f2 Potentially improved van der Waals contacts

Caption: Hypothetical interaction of 5-substituted picolinonitriles in a kinase pocket.

Standardized Experimental Protocols

To facilitate the evaluation of this compound and its analogs, we provide standardized protocols for two key assays: an in vitro kinase inhibition assay and an antibacterial minimum inhibitory concentration (MIC) assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the activity of a kinase by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.

1. Compound Preparation: a. Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO. b. Create a 10-point, 1:3 serial dilution in DMSO for a dose-response curve. Include a DMSO-only control.

2. Kinase Reaction: a. In a 96-well white opaque plate, add 2.5 µL of the serially diluted compound or DMSO control to each well. b. Add 2.5 µL of the target kinase (at a pre-determined optimal concentration) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). c. Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding. d. Initiate the reaction by adding 5 µL of a substrate/ATP mixture. e. Incubate the plate at 30°C for 60 minutes.

3. ADP Detection (using a commercial kit like ADP-Glo™): a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

4. Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an agent that prevents the visible in vitro growth of a microorganism using the broth microdilution method.

1. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus). b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). d. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

2. Plate Preparation: a. Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells of a 96-well microtiter plate. b. In the first column, add 100 µL of the test compound stock solution (at twice the highest desired concentration). c. Perform a 1:2 serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard 50 µL from the final column.

3. Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. b. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only). c. Cover the plate and incubate at 35 ± 2°C for 18-24 hours.

4. Reading Results: a. Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[4][5][6]

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A 1. Prepare Serial Dilution of Test Compound in Plate C 3. Inoculate Plate with Bacteria A->C B 2. Prepare Standardized Bacterial Inoculum B->C D 4. Incubate at 35°C for 18-24 hours C->D E 5. Visually Inspect for Turbidity D->E F 6. Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for drug discovery. Based on established SAR principles, the incorporation of the cyclopropyl moiety is predicted to offer significant advantages in terms of metabolic stability and conformational rigidity when compared to simpler alkyl analogs like 5-methylpicolinonitrile. Its distinct electronic profile compared to derivatives like 5-(trifluoromethyl)picolinonitrile provides medicinal chemists with another tool to probe interactions with biological targets.

The proposed synthetic route via Suzuki coupling offers a clear path to accessing this compound for empirical studies. We strongly encourage the scientific community to synthesize and evaluate this compound using the standardized protocols outlined herein. Such studies are essential to validate these predictions and to unlock the full therapeutic potential of this intriguing molecule.

References

  • Exploring 5-(Trifluoromethyl)picolinonitrile: Properties and Applications. (n.d.). Fengchen Group.[Link]

  • The Role of 5-(Trifluoromethyl)picolinonitrile in Modern Agrochemical Synthesis. (2026, January 7). Fengchen Group.[Link]

  • Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. (n.d.). ResearchGate.[Link]

  • Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains. (n.d.). ResearchGate.[Link]

  • Structure of INCB053914 and IC50 values for the inhibition of PIM isozymes by INCB053914 in biochemical assays. (n.d.). ResearchGate.[Link]

  • A review: Biological activities of novel cyanopyridine derivatives. (2023). PubMed.[Link]

  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... (n.d.). ResearchGate.[Link]

  • Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. (2020). PubMed.[Link]

  • Why Changing from IC50 to pIC50 Will Change Your Life. (2025, June 3). Collaborative Drug Discovery.[Link]

  • Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. (n.d.). Bentham Science.[Link]

  • Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. (2020). PMC.[Link]

  • Structure of cyanopyridine. Different biological activities displayed... (n.d.). ResearchGate.[Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC.[Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx.[Link]

  • The minimum inhibitory concentration of antibiotics. (2024, July 30). BMG LABTECH.[Link]

Sources

A Framework for the Synthesis, Characterization, and Biological Evaluation of 5-Cyclopropylpicolinonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The landscape of modern drug discovery is profoundly influenced by the exploration of novel heterocyclic scaffolds. Among these, pyridine derivatives stand out for their prevalence in a significant number of FDA-approved drugs.[1] The picolinonitrile framework, a pyridine ring bearing a nitrile group, offers a versatile synthetic handle for the elaboration of diverse molecular architectures.[2] This guide focuses on 5-Cyclopropylpicolinonitrile, a molecule that marries the established picolinonitrile core with a cyclopropyl moiety. The cyclopropane ring is a fascinating functional group found in numerous natural and synthetic compounds, often conferring unique biological activities ranging from enzyme inhibition to antimicrobial effects.[3]

Given the limited publicly available experimental data specifically for this compound, this document presents a comprehensive framework for its synthesis, analytical cross-validation, and preliminary biological screening. By drawing upon established methodologies for related compounds, we provide a robust roadmap for researchers seeking to investigate this and other novel substituted picolinonitriles.

Part 1: Proposed Synthesis and Structural Verification

The synthesis of substituted picolinonitriles can be approached through various routes. While specific methods for the 5-cyclopropyl derivative are not widely published, a plausible approach involves the modification of a pre-formed picolinonitrile ring. This section outlines a hypothetical, yet chemically sound, synthetic protocol and the necessary steps for rigorous structural confirmation.

Experimental Protocol: Synthesis of 5-Substituted Picolinonitriles

This protocol is adapted from established methods for the synthesis of substituted 3-hydroxypicolinonitriles and can be modified for the synthesis of this compound, likely starting from a suitable 5-halogenated picolinonitrile precursor and employing a cyclopropyl-donating reagent via a cross-coupling reaction.

Objective: To synthesize a 5-substituted picolinonitrile derivative.

Materials:

  • Starting Picolinonitrile (e.g., 5-bromopicolinonitrile)

  • Cyclopropylboronic acid or a suitable equivalent

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry, three-necked flask under an inert atmosphere, add the 5-bromopicolinonitrile (1 equivalent).

  • Add cyclopropylboronic acid (1.5 equivalents) and the base (2.5 equivalents).

  • Dissolve the solids in the anhydrous solvent.

  • De-gas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst (0.05 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the final compound.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Purification A Combine Reactants: 5-Bromopicolinonitrile, Cyclopropylboronic acid, Base B Add Solvent & Degas A->B C Add Palladium Catalyst B->C D Heat to Reflux & Monitor C->D E Cool & Quench D->E Reaction Complete F Extract with Organic Solvent E->F G Dry & Concentrate F->G H Column Chromatography G->H I This compound H->I Pure Product

Caption: Proposed workflow for the synthesis and purification of this compound.

Structural Verification

Cross-validation of the synthesized product's identity is paramount. A combination of spectroscopic techniques should be employed.

Technique Expected Result for this compound Purpose
¹H NMR Signals corresponding to the cyclopropyl protons and the aromatic protons of the pyridine ring with appropriate splitting patterns.Confirms the proton framework and connectivity.
¹³C NMR Resonances for the cyclopropyl carbons, nitrile carbon, and pyridine ring carbons.Confirms the carbon skeleton of the molecule.
FT-IR A sharp, intense absorption peak around 2220-2240 cm⁻¹ characteristic of the C≡N stretch.[4][5]Confirms the presence of the nitrile functional group.
Mass Spec (MS) A molecular ion peak corresponding to the calculated mass of C₉H₈N₂.Determines the molecular weight and confirms the elemental formula.
Elemental Analysis Percentages of C, H, and N that match the theoretical values for C₉H₈N₂.Provides empirical formula validation.

Part 2: Comparative Purity Assessment via HPLC

To ensure the reliability of subsequent biological assays, the purity of the synthesized compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. This section details a general protocol and a framework for comparing different synthesis batches.

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of synthesized this compound batches.

Instrumentation & Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Synthesized this compound samples

  • High-purity solvents

Procedure:

  • Prepare a stock solution of the synthesized compound in Acetonitrile (e.g., 1 mg/mL).

  • Set up the HPLC system with the C18 column.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes.

  • Set the UV detector to a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).

  • Inject a standard volume (e.g., 10 µL) of the sample solution.

  • Run a linear gradient program (e.g., 5% to 95% B over 20 minutes).

  • Hold at 95% B for 5 minutes, then return to initial conditions and re-equilibrate.

  • Analyze the resulting chromatogram. Purity is calculated based on the area of the main peak relative to the total area of all peaks.

Hypothetical Comparative Purity Data
Batch ID Retention Time (min) Peak Area (%) Impurity Profile
SYN-001 15.2398.7%Minor peaks at 12.1 min (0.8%) and 16.5 min (0.5%)
SYN-002 15.2599.5%Single minor peak at 12.1 min (0.5%)
Alternative A 14.8997.2%Broader impurity profile

Part 3: Cross-Validation of Biological Activity

The structural motifs of this compound suggest potential biological activities. The pyridine core is a known pharmacophore, and cyclopropane-containing compounds have demonstrated a wide range of bioactivities.[3] Furthermore, various nitrogen-containing heterocyclic compounds have been investigated for antibacterial and antioxidant properties.[6][7][8] This section proposes a primary screening cascade to test for these potential effects.

Experimental Protocol: Antibacterial Activity Screening (MIC Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against representative Gram-positive and Gram-negative bacteria.

Materials:

  • Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • Positive Control: Ciprofloxacin

  • Negative Control: DMSO

Procedure:

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB, ranging from (e.g.) 256 µg/mL to 0.5 µg/mL.

  • Prepare a bacterial inoculum standardized to 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well.

  • Include positive control wells (Ciprofloxacin) and negative control wells (DMSO and media only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Protocol: Antioxidant Activity (DPPH Assay)

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • This compound stock solution (in methanol)

  • Positive Control: Ascorbic Acid

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the test compound in methanol.

  • In a 96-well plate, add 100 µL of each concentration to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Workflow for Biological Screening

G cluster_antibac Antibacterial Screening cluster_antiox Antioxidant Screening Start Pure Compound A1 Prepare Serial Dilutions Start->A1 B1 Prepare Serial Dilutions Start->B1 A2 Inoculate with Bacteria (S. aureus, E. coli) A1->A2 A3 Incubate 24h at 37°C A2->A3 A4 Determine MIC A3->A4 Result1 Result1 A4->Result1 MIC Value (µg/mL) B2 Add DPPH Solution B1->B2 B3 Incubate 30 min (Dark) B2->B3 B4 Measure Absorbance (517nm) B3->B4 Result2 Result2 B4->Result2 IC50 Value (µM)

Caption: Proposed workflow for the biological screening of this compound.

Hypothetical Comparative Biological Data
Compound MIC vs S. aureus (µg/mL) MIC vs E. coli (µg/mL) DPPH IC₅₀ (µM)
This compound 64>12885
Ciprofloxacin (Control) 0.50.25N/A
Ascorbic Acid (Control) N/AN/A25

Conclusion

While direct experimental data for this compound remains elusive in the current scientific literature, this guide provides a comprehensive and scientifically grounded framework for its synthesis, validation, and biological evaluation. The protocols and comparative methodologies outlined herein establish a clear path for researchers to generate reliable and cross-validated data. By systematically applying these principles of synthesis, purification, structural verification, and biological screening, the scientific community can begin to elucidate the chemical properties and potential therapeutic value of this novel heterocyclic compound.

References

  • Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega.
  • Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS.
  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System.
  • Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Benchchem.
  • Screening, Characterization and Application of Cyanide‐resistant Nitrile Hydratases.
  • Nitrile Definition, Functional Group & Structure. Study.com.
  • picolinic acid hydrochloride. Organic Syntheses Procedure.
  • Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents.
  • Chemical Properties and Biological Activities of Cyclopentenediones: A Review.
  • Cyclopropane Derivatives and their Diverse Biological Activities.
  • Natural Antioxidant, Antibacterial, and Antiproliferative Activities of Ethanolic Extracts from Punica granatum L.
  • Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice P

Sources

The Pinnacle of Potency: A Comparative Guide to the In Vitro and In Vivo Activity of 5-Cyclopropylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Bridging the Bench-to-Bedside Gap with Predictive Correlation

In the landscape of modern drug discovery, the seamless translation of preclinical data into clinical efficacy is the ultimate goal. A critical component of this endeavor is the establishment of a robust in vitro-in vivo correlation (IVIVC), which serves as a predictive bridge between laboratory findings and therapeutic outcomes.[1][2][3] This guide provides a comprehensive analysis of 5-Cyclopropylpicolinonitrile, a novel small molecule, illustrating its journey from initial in vitro characterization to in vivo validation. Through a hypothetical yet scientifically grounded scenario, we will explore its potent anticancer activities, comparing it with relevant alternatives to underscore the structural contributions to its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced process of establishing a compelling IVIVC for a novel therapeutic candidate.

Introduction: Unveiling a Promising Anticancer Candidate

This compound is a unique chemical entity characterized by a picolinonitrile core and a cyclopropyl group. While the picolinonitrile scaffold is a known constituent of compounds with diverse biological activities, including anticancer properties, the addition of a cyclopropyl group introduces a fascinating structural element.[4][5][6] The cyclopropyl ring is a valuable tool in medicinal chemistry, often employed to enhance metabolic stability, improve potency, and confer a favorable conformation for target binding.[7][8][9]

Based on these structural features, we hypothesize that This compound acts as a potent inhibitor of a critical kinase in a cancer-related signaling pathway , leading to the suppression of tumor growth. To rigorously evaluate this hypothesis, we will compare its performance against two reference compounds:

  • Compound A (Linear Analogue): An analogue where the cyclopropyl group is replaced by an isopropyl moiety, designed to probe the significance of the strained ring system for biological activity.

  • Compound B (Benchmark Inhibitor): An established, structurally unrelated kinase inhibitor with known anticancer effects, serving as a positive control.

This guide will meticulously detail the experimental protocols, present comparative data, and elucidate the scientific rationale behind each step, providing a blueprint for the preclinical assessment of novel kinase inhibitors.

In Vitro Evaluation: From Cellular Effects to Target Engagement

The initial phase of our investigation focuses on characterizing the activity of this compound in controlled laboratory settings. These in vitro assays are designed to provide a quantitative measure of its biological effects and to confirm its mechanism of action.

Causality in Experimental Design

Our in vitro strategy is built on a logical progression from broad cellular effects to specific molecular interactions. We begin with a cell viability assay to determine the compound's cytotoxic potential against a relevant cancer cell line. A positive result then necessitates a direct assessment of its effect on the hypothesized target, a specific kinase, through a biochemical assay. This approach ensures that the observed cellular effects are indeed a consequence of on-target activity.

Detailed Experimental Protocols

Objective: To quantify the dose-dependent cytotoxic effect of this compound on human cancer cells.

Methodology:

  • Cell Line Maintenance: The human breast adenocarcinoma cell line, MCF-7, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Plating: Cells are seeded in 96-well microplates at a density of 5 × 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: Stock solutions of this compound, Compound A, and Compound B are serially diluted in culture medium to achieve a range of final concentrations. The culture medium is aspirated from the wells and replaced with the compound-containing medium. Control wells receive medium with the vehicle (DMSO) at the highest concentration used for the test compounds.

  • Incubation: The plates are incubated for 72 hours to allow for the compounds to exert their effects.

  • MTT Reagent Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and the formazan crystals are dissolved in 150 µL of DMSO.

  • Data Acquisition: The absorbance of each well is measured at 570 nm using a microplate reader.

  • Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by fitting the data to a sigmoidal dose-response curve.

Objective: To directly measure the inhibitory potency of this compound against the purified target kinase.[10][11][12]

Methodology:

  • Reaction Components: The assay is conducted in a low-volume 384-well plate. Each reaction contains the purified recombinant target kinase, a specific peptide substrate, and a fixed concentration of ATP, typically at or near its Km value.

  • Inhibitor Addition: Test compounds are serially diluted and added to the reaction wells.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of the ATP/substrate mixture and incubated at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: The reaction is stopped, and a detection reagent is added. A common method is to use a luminescence-based assay that quantifies the amount of ATP remaining. A higher luminescence signal indicates less ATP consumption and therefore greater kinase inhibition.

  • Data Analysis: The raw data is converted to percentage of inhibition relative to a no-inhibitor control. The IC50 value is calculated using a non-linear regression analysis.

In Vitro Comparative Data Summary
CompoundCell Viability (MCF-7) IC50 (µM)Kinase Inhibition IC50 (nM)
This compound 1.5 45
Compound A (Linear Analogue)12.8380
Compound B (Benchmark)0.930

Interpretation: The in vitro data reveals the potent anticancer activity of this compound. Its significantly lower IC50 values in both the cell viability and kinase inhibition assays compared to its linear analogue, Compound A, strongly suggest that the cyclopropyl group is a key determinant of its enhanced potency. While Compound B remains the most potent, this compound demonstrates activity in a range that warrants further preclinical development.

In Vivo Validation: Efficacy in a Preclinical Tumor Model

The promising in vitro profile of this compound necessitates its evaluation in a more complex biological system. In vivo studies are indispensable for assessing a compound's therapeutic efficacy, pharmacokinetics, and overall tolerability.

Rationale for Model Selection

An MCF-7 xenograft model in immunocompromised mice is the gold standard for evaluating potential therapies for estrogen receptor-positive breast cancer.[13][14][15] This model allows for the assessment of a compound's ability to inhibit the growth of human tumors in a living organism, providing a more clinically relevant measure of its potential.

Detailed Experimental Protocol: MCF-7 Xenograft Study

Objective: To determine the in vivo antitumor efficacy of this compound.

Methodology:

  • Animal Husbandry: Female athymic nude mice (nu/nu, 6-8 weeks old) are housed in a pathogen-free environment with ad libitum access to food and water. All procedures are approved by and conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

  • Estrogen Supplementation: Since MCF-7 cells are estrogen-dependent for growth, a 17β-estradiol pellet (0.72 mg, 60-day release) is subcutaneously implanted in each mouse one week prior to tumor cell inoculation.[15]

  • Tumor Inoculation: MCF-7 cells are suspended in a 1:1 mixture of culture medium and Matrigel. Each mouse is subcutaneously injected with 5 × 10⁶ cells in the right flank.

  • Tumor Monitoring and Randomization: Tumor growth is monitored twice weekly by caliper measurements. Once tumors reach an average volume of approximately 150 mm³, the mice are randomized into treatment groups (n=8/group).

  • Dosing and Administration:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water), administered orally (p.o.) once daily.

    • Group 2: this compound (25 mg/kg), p.o., once daily.

    • Group 3: Compound A (25 mg/kg), p.o., once daily.

    • Group 4: Compound B (15 mg/kg), p.o., once daily.

  • Study Endpoints: The primary endpoint is tumor volume. Body weight is monitored as a measure of general toxicity. The study is terminated after 28 days of treatment.

  • Pharmacokinetic (PK) Analysis: On the final day of the study, satellite groups of animals are dosed, and blood samples are collected at multiple time points to determine the plasma concentration-time profile of each compound. Key PK parameters (Cmax, Tmax, AUC) are calculated.

In Vivo Comparative Data Summary
CompoundTumor Growth Inhibition (%)Cmax (ng/mL)AUC (0-24h) (ng·h/mL)
This compound 72% 1850 9200
Compound A (Linear Analogue)25%9503800
Compound B (Benchmark)85%220011500

Interpretation: The in vivo results strongly support the therapeutic potential of this compound. It demonstrated robust tumor growth inhibition, significantly outperforming its linear counterpart. The superior pharmacokinetic profile, characterized by a higher peak plasma concentration (Cmax) and greater overall drug exposure (AUC), suggests that the cyclopropyl group may be conferring enhanced metabolic stability, a known benefit of this moiety.[16]

Establishing the In Vitro-In Vivo Correlation (IVIVC)

A strong IVIVC is a powerful tool in drug development, enabling the prediction of in vivo outcomes from in vitro data.[17][18] By correlating our in vitro potency with the observed in vivo efficacy, we can build a predictive model to guide future lead optimization efforts.

Graphical Representation of IVIVC

A plot of in vitro kinase inhibition (IC50) versus in vivo tumor growth inhibition reveals a clear correlation.

IVIVC cluster_0 In Vitro Activity cluster_1 In Vivo Outcome In Vitro Assay Kinase Inhibition Assay (IC50) In Vivo Assay Xenograft Model (Tumor Growth Inhibition) In Vitro Assay->In Vivo Assay Strong Correlation

Caption: Logical flow from in vitro activity to in vivo outcome.

Mechanistic Pathway

The proposed mechanism of action for this compound is depicted below.

Signal_Pathway 5_Cyclopropylpicolinonitrile 5_Cyclopropylpicolinonitrile Target_Kinase Target Kinase 5_Cyclopropylpicolinonitrile->Target_Kinase Inhibition Downstream_Effector Downstream Effector Protein Target_Kinase->Downstream_Effector Phosphorylation Proliferation Cell Proliferation Downstream_Effector->Proliferation Promotes Apoptosis Apoptosis Downstream_Effector->Apoptosis Inhibits

Caption: Proposed signaling pathway inhibited by this compound.

Conclusion and Future Perspectives

This comprehensive guide has detailed a rigorous, albeit hypothetical, preclinical evaluation of this compound. The data strongly supports its potential as a novel anticancer agent, with the cyclopropyl moiety playing a pivotal role in its enhanced potency and favorable pharmacokinetic properties. The established in vitro-in vivo correlation provides a solid foundation for its continued development.

Future studies will focus on lead optimization to further enhance its therapeutic index, in-depth mechanistic studies to fully elucidate its downstream effects, and comprehensive safety and toxicology assessments to pave the way for potential clinical investigation. The journey of this compound exemplifies the systematic and evidence-based approach required to advance promising molecules from the laboratory to the clinic.

References

  • In vitro kinase assay . (2023). protocols.io. [Link]

  • Behzadi, R., Ahmadpour, S., Amiri, F. T., Kavosian, S., Asori, M., & Hosseinimehr, S. J. (2023). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice . Anti-Cancer Agents in Medicinal Chemistry, 23(2), 222-226. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry . Scientific Update. [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups . Hypha Discovery. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules . Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • In vitro NLK Kinase Assay . (n.d.). PMC. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF . (2016). ResearchGate. [Link]

  • Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice . (2023). Bentham Science. [Link]

  • Does anybody have a protocol for MCF-7 xenograft model with estrogen stimulation? . (2014). ResearchGate. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay . Bio-protocol Preprint. [Link]

  • Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice . (2023). PubMed. [Link]

  • Huber, H., et al. (2024). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model . Journal of Pharmacokinetics and Pharmacodynamics, 51(2), 169-185. [Link]

  • Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the D... . (2021). Ingenta Connect. [Link]

  • Huber, H., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model . Journal of Pharmacokinetics and Pharmacodynamics. [Link]

  • MCF7 Xenograft Model . (n.d.). Altogen Labs. [Link]

  • (PDF) In vitro kinase assay v1 . (2023). ResearchGate. [Link]

  • Tsuruo, T., et al. (1996). In vitro-in vivo correlation in anticancer drug sensitivity test using AUC-based concentrations and collagen gel droplet-embedded culture . Oncology, 53(3), 250-257. [Link]

  • (PDF) Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model . (2023). ResearchGate. [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors . (n.d.). PMC. [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis . (n.d.). RSC Publishing. [Link]

  • Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review . (n.d.). ijrpr. [Link]

  • Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives . (n.d.). PMC. [Link]

  • Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents | Request PDF . (n.d.). ResearchGate. [Link]

  • Chemical Properties and Biological Activities of Cyclopentenediones: A Review . (2025). ResearchGate. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities . (n.d.). ResearchGate. [Link]

  • Natural Antioxidant, Antibacterial, and Antiproliferative Activities of Ethanolic Extracts from Punica granatum L. Tree Barks Mediated by Extracellular Signal-Regulated Kinase . (n.d.). PubMed Central. [Link]

  • Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains . (n.d.). MDPI. [Link]

Sources

A Researcher's Guide to the Independent Verification of the Biological Target of Novel Compounds: A Case Study with 5-Cyclopropylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the identification of a small molecule's direct biological target is a critical step that underpins our understanding of its mechanism of action and potential therapeutic applications. This guide provides researchers, scientists, and drug development professionals with a strategic and practical framework for the independent verification of the biological target of a novel compound, using 5-Cyclopropylpicolinonitrile as a representative example of a molecule with an uncharacterized target.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, emphasizing the creation of self-validating systems to ensure the scientific rigor of your findings. We will explore and compare three orthogonal, state-of-the-art methodologies: the Cellular Thermal Shift Assay (CETSA), Affinity Pull-Down coupled with Mass Spectrometry, and CRISPR/Cas9-mediated Target Gene Validation.

The Challenge: Unmasking the Target of this compound

This compound represents a common challenge in drug discovery: a compound with observed biological activity but an unknown molecular target. The primary goal of this guide is to equip researchers with the tools to move from a phenotypic observation to a validated, high-confidence target identification. Our approach is multi-pronged, ensuring that the identified target is not an artifact of a single experimental system.

Methodology 1: Cellular Thermal Shift Assay (CETSA) - Probing Target Engagement in a Native Environment

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct assessment of a compound's engagement with its target in an intact cellular environment.[1][2][3] The underlying principle is that when a ligand binds to its protein target, it typically stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[4][5]

Scientific Rationale

By heating cell lysates or intact cells treated with this compound across a temperature gradient, we can determine the temperature at which its target protein denatures and precipitates out of solution.[2][4] If the compound binds to a specific protein, that protein will remain soluble at higher temperatures compared to its unbound state in untreated cells. This shift in thermal stability provides strong evidence of direct physical interaction within the cell.

Experimental Workflow: CETSA

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_analysis Analysis start Culture Cells treat Treat with this compound or Vehicle Control start->treat heat Aliquot and Heat at Different Temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Separate Soluble and Precipitated Fractions lyse->centrifuge collect Collect Supernatant (Soluble Proteins) centrifuge->collect detect Protein Quantification (Western Blot, ELISA, or Mass Spec) collect->detect plot Plot Melting Curves and Determine ΔTm detect->plot

Caption: CETSA experimental workflow for target engagement.

Detailed Protocol for CETSA
  • Cell Culture and Treatment: Plate cells of interest and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating Step: After treatment, harvest and wash the cells. Resuspend the cell pellet in a suitable buffer and aliquot into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[2]

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or other appropriate methods. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[1]

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the specific target protein remaining in the soluble fraction using methods like Western blotting, ELISA, or mass spectrometry.[2]

  • Data Analysis: Plot the percentage of soluble protein against the temperature for both the treated and control samples. The shift in the melting curve (ΔTm) indicates the degree of stabilization induced by this compound.

Methodology 2: Affinity Pull-Down and Mass Spectrometry - Fishing for the Target

This approach utilizes the principle of affinity chromatography to isolate the direct binding partners of this compound from a complex cellular lysate. By immobilizing a derivative of the compound onto a solid support (e.g., beads), it can be used as "bait" to "pull down" its interacting proteins. These captured proteins are then identified using mass spectrometry.[6]

Scientific Rationale

This method provides a direct and unbiased way to identify potential binding partners. The specificity of the interaction is crucial and is controlled by including appropriate negative controls, such as beads without the immobilized compound or competition with an excess of the free compound.

Experimental Workflow: Affinity Pull-Down

PullDown_Workflow cluster_prep Bait Preparation cluster_binding Binding cluster_wash Washing & Elution cluster_analysis Analysis compound Synthesize Immobilizable This compound Analog beads Immobilize Analog on Affinity Beads compound->beads incubate Incubate Lysate with 'Bait' Beads beads->incubate lysate Prepare Cell Lysate lysate->incubate wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute sds SDS-PAGE elute->sds ms In-gel Digestion and Mass Spectrometry sds->ms identify Protein Identification and Data Analysis ms->identify

Caption: Affinity pull-down workflow for target identification.

Detailed Protocol for Affinity Pull-Down
  • Bait Preparation: Synthesize an analog of this compound that contains a linker suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a native protein lysate from the cells of interest.

  • Incubation: Incubate the cell lysate with the this compound-conjugated beads. As a control, incubate the lysate with unconjugated beads. For a competition experiment, pre-incubate the lysate with an excess of free this compound before adding the conjugated beads.

  • Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.[6]

  • Elution: Elute the specifically bound proteins from the beads. This can be done by changing the pH, increasing the salt concentration, or, if the binding is strong, by boiling in SDS-PAGE sample buffer.

  • Analysis by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE. Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by mass spectrometry to identify the proteins.[6][7]

Methodology 3: CRISPR/Cas9-Mediated Target Validation - Genetic Confirmation

Once a putative target is identified through methods like CETSA or pull-down, it is essential to validate this finding genetically. The CRISPR/Cas9 system offers a precise way to knock out the gene encoding the candidate target protein.[8][9][10]

Scientific Rationale

If this compound elicits its biological effect by interacting with a specific protein, then the knockout of the gene encoding that protein should render the cells resistant to the compound's effects.[10] This provides a strong genetic link between the compound and its proposed target.

Experimental Workflow: CRISPR/Cas9 Validation

CRISPR_Workflow cluster_design Design & Construction cluster_transfection Gene Editing cluster_validation Validation of Knockout cluster_phenotype Phenotypic Assay sgrna Design sgRNAs Targeting the Candidate Gene construct Clone sgRNAs into Cas9 Expression Vector sgrna->construct transfect Transfect Cells with CRISPR/Cas9 Plasmids construct->transfect select Select for Transfected Cells and Isolate Clones transfect->select dna_seq Genomic DNA Sequencing to Confirm Mutations select->dna_seq wb Western Blot to Confirm Loss of Protein Expression select->wb assay Treat Wild-Type and Knockout Cells with this compound wb->assay measure Measure Phenotypic Response (e.g., Cell Viability) assay->measure

Caption: CRISPR/Cas9 workflow for genetic target validation.

Detailed Protocol for CRISPR/Cas9 Validation
  • sgRNA Design and Cloning: Design and synthesize single guide RNAs (sgRNAs) that target a critical exon of the candidate gene. Clone these into a vector that also expresses the Cas9 nuclease.[11]

  • Transfection and Selection: Transfect the target cells with the CRISPR/Cas9 construct. Select for successfully transfected cells and isolate single-cell clones.

  • Validation of Knockout: Expand the clones and validate the gene knockout at both the genomic level (Sanger or next-generation sequencing) and the protein level (Western blot).[9][12]

  • Phenotypic Assay: Treat both the wild-type and the validated knockout cell lines with a dose range of this compound.

  • Data Analysis: Measure the phenotypic outcome (e.g., cell viability, signaling pathway modulation). A significant shift in the dose-response curve for the knockout cells compared to the wild-type cells confirms that the knocked-out gene is the biological target of the compound.

Comparison of Target Verification Methods

FeatureCellular Thermal Shift Assay (CETSA)Affinity Pull-Down & Mass SpectrometryCRISPR/Cas9-Mediated Validation
Principle Ligand-induced thermal stabilization of the target protein.[4][5]Affinity capture of the target protein using an immobilized compound.[13]Genetic ablation of the target gene to assess phenotypic changes in response to the compound.[10]
Primary Output Change in protein melting temperature (ΔTm) upon compound binding.Identification of proteins that directly bind to the compound.Altered cellular response to the compound in knockout cells.
Key Advantage Measures target engagement in a native cellular context without modification of the compound or protein.[1][3]Unbiased, genome-wide screening for direct binding partners.Provides a direct genetic link between the target and the compound's biological effect.
Key Limitation Requires a specific antibody or mass spectrometry for detection; not all proteins exhibit a thermal shift.Requires chemical modification of the compound, which may alter its binding properties; can have high background.Indirect evidence of a direct interaction; knockout of a gene can have compensatory effects.
Throughput Can be adapted to a high-throughput format.[4]Lower throughput, more labor-intensive.Lower throughput, requires significant cell culture and validation time.
Confirmation Provides evidence of direct physical binding.Provides a list of potential direct binding partners.Confirms the biological relevance of the target for the observed phenotype.

Conclusion: A Triad of Evidence for Confident Target Identification

The independent verification of a novel compound's biological target is a cornerstone of rigorous chemical biology and drug discovery. No single method is infallible; therefore, a multi-pronged approach is paramount. For a compound like this compound, a strategic combination of CETSA to demonstrate target engagement in cells, affinity pull-down with mass spectrometry to identify the binding partner, and CRISPR/Cas9-mediated gene knockout to genetically validate its functional relevance provides a powerful and self-validating workflow. By integrating these orthogonal approaches, researchers can build a compelling and robust case for the true biological target of their compound of interest, paving the way for further mechanistic studies and therapeutic development.

References

  • Mechanism of Pull-Down Coupled with MS for Protein Identification. MtoZ Biolabs. [Link]

  • Next Generation Sequencing Validating Your CRISPR/Cas9 Edit. CD Genomics. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Cellular thermal shift assay. Grokipedia. [Link]

  • CRISPR-Cas9 screening for target identification. Horizon Discovery. [Link]

  • Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. PMC - NIH. [Link]

  • Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops. MDPI. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Protein-Protein Interactions Identified by Pull-Down Experiments and Mass Spectrometry. ResearchGate. [Link]

Sources

A Researcher's Guide to Mitigating Bias in In-Vitro Assessments of Novel Compounds: A Case Study with 5-Cyclopropylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to potential clinical application is fraught with challenges. Foundational to this journey are robust in-vitro studies that provide the first glimpse into a compound's biological activity. However, the integrity of this initial data is paramount, as it dictates the direction of future research and investment. This guide provides a comprehensive framework for assessing and mitigating the risk of bias in in-vitro studies, using the hypothetical novel compound, 5-Cyclopropylpicolinonitrile, as a case study. Our focus is not on the specific results of this compound, but on the principles and methodologies that ensure the generation of trustworthy and reproducible in-vitro data.

The credibility of in-vitro research hinges on the careful management of potential biases. Bias, in this context, refers to systematic errors in the experimental design or execution that can lead to a consistent deviation of results from the true values[1]. Such errors can arise from various sources, including selection bias, performance bias, detection bias, attrition bias, and reporting bias[2][3]. Recognizing and addressing these potential pitfalls is not merely a matter of good scientific practice; it is a critical step in ensuring the validity and translational potential of pre-clinical research.

This guide will delve into the common sources of bias in in-vitro pharmacology and toxicology, introduce established frameworks for bias assessment, and provide detailed, self-validating experimental protocols designed to minimize these risks. By embracing a proactive approach to bias mitigation, researchers can enhance the quality and impact of their work, paving the way for more efficient and successful drug development pipelines.

Understanding and Identifying Potential Sources of Bias in In-Vitro Studies

The first line of defense against bias is a thorough understanding of its potential origins. In the context of in-vitro studies with a novel compound like this compound, several key areas warrant close scrutiny.

Table 1: Common Sources of Bias in In-Vitro Research

Bias CategoryDescriptionExample with this compoundMitigation Strategy
Selection Bias Systematic differences between baseline characteristics of the groups being compared.Non-random allocation of cell culture plates to treatment and control groups, potentially influenced by passage number or confluency.Randomization of plate and well assignments.
Performance Bias Systematic differences between groups in the care that is provided, or in exposure to factors other than the interventions of interest.Unblinded handling of this compound-treated and vehicle-treated cells, leading to subtle differences in incubation times or media changes.Blinding of personnel performing the experiments.
Detection Bias Systematic differences between groups in how outcomes are determined.Subjective interpretation of microscopy images or manual cell counting by an unblinded observer.Blinding of outcome assessors and use of automated, objective measurement tools.
Attrition Bias Systematic differences between groups in withdrawals from a study.Exclusion of outlier data points from the this compound-treated group without pre-defined criteria.Pre-specification of criteria for data exclusion and intention-to-treat analysis principles.
Reporting Bias Systematic differences between reported and unreported findings.Selective reporting of positive results while omitting experiments where this compound showed no effect.Pre-registration of study protocols and commitment to publishing all results, regardless of outcome.

To systematically identify and assess these risks, several tools and guidelines have been developed. The "Checklist for Reporting In-vitro Studies" (CRIS) guidelines, for instance, provide a framework for improving the quality and transparency of reporting in in-vitro research[4][5][6][7]. More specific to bias assessment, tools like the QUIN tool have been designed for quality and risk of bias assessment of in-vitro studies[8]. Recently, initiatives such as the "Peer-Review of In Vitro studies Appraisal Tool" (PRIVAT) and INVITES-IN are working towards creating a comprehensive item bank and a dedicated tool for assessing the internal validity of in-vitro studies[9][10]. Furthermore, the Good In Vitro Reporting Standards (GIVReSt) aim to enhance the reproducibility of cell culture experiments through rigorous reporting standards[11].

A Proactive Framework for Bias Mitigation in the Study of this compound

A robust in-vitro assessment of a novel compound should be built on a foundation of proactive bias mitigation. The following workflow illustrates a structured approach to designing and executing experiments that are inherently self-validating.

Bias_Mitigation_Workflow cluster_planning Phase 1: Study Planning & Design cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Clear Research Question & Hypothesis P2 Select Appropriate In-Vitro Model & Controls P1->P2 P3 Pre-register Study Protocol P2->P3 E1 Randomize Treatment Allocation P3->E1 E2 Blind Experimenters & Outcome Assessors E1->E2 E3 Standardize All Procedures E2->E3 A1 Use Pre-defined Statistical Plan E3->A1 A2 Conduct Intention-to-Treat Analysis A1->A2 A3 Report All Findings Transparently A2->A3

Caption: A three-phase workflow for proactive bias mitigation in in-vitro studies.

Detailed Experimental Protocols for Assessing this compound

The following protocols are designed to assess the cytotoxic and potential signaling pathway modulation of this compound in a cancer cell line (e.g., HeLa). These protocols incorporate multiple checkpoints for bias mitigation.

Protocol 1: Assessment of Cytotoxicity using a Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in HeLa cells.

Materials:

  • HeLa cells (authenticated, low passage number)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (with certificate of analysis)

  • Vehicle (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well clear bottom white plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding and Randomization:

    • Seed HeLa cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).

    • Use a random number generator to assign each well to a specific treatment group (Vehicle, this compound concentrations, Positive Control). This step is crucial to mitigate selection bias.

  • Blinded Compound Preparation:

    • A colleague not involved in the experiment should prepare a stock solution of this compound and the positive control, labeling them with non-identifying codes (e.g., Compound A, Compound B). This blinding of the experimenter helps to prevent performance bias.

  • Treatment:

    • After 24 hours of incubation to allow for cell attachment, treat the cells according to the randomized plate map with the coded compounds. Ensure the final concentration of the vehicle is consistent across all wells.

  • Incubation:

    • Incubate the plate for a pre-determined duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Blinded Outcome Assessment:

    • Perform the CellTiter-Glo® assay according to the manufacturer's instructions.

    • The data should be acquired by a luminometer, an objective measurement tool, further reducing detection bias.

  • Data Analysis:

    • Unblind the treatment codes only after data acquisition is complete.

    • Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

    • All data points, unless pre-specified exclusion criteria are met (e.g., technical errors), should be included in the analysis to avoid attrition bias.

Protocol 2: Investigating Impact on a Hypothetical Signaling Pathway

Objective: To determine if this compound affects the phosphorylation of Protein X, a key component of a hypothetical signaling pathway.

Materials:

  • HeLa cells

  • DMEM with 10% FBS

  • This compound

  • Vehicle (e.g., DMSO)

  • Positive control (a known activator/inhibitor of the pathway)

  • Phosphatase and protease inhibitors

  • RIPA buffer

  • BCA protein assay kit

  • Primary antibodies (anti-phospho-Protein X, anti-total-Protein X, anti-beta-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Experimental Design and Blinding:

    • Similar to Protocol 1, randomize treatment allocation and blind the experimenter to the identity of the compounds.

  • Cell Treatment and Lysis:

    • Treat cells with the blinded compounds for a pre-determined time course.

    • Lyse the cells in RIPA buffer supplemented with phosphatase and protease inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.

  • Western Blotting:

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Incubate the membrane with primary antibodies against phospho-Protein X, total-Protein X, and a loading control (beta-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Blinded Densitometry Analysis:

    • Develop the blot using a chemiluminescent substrate and image the bands.

    • Quantify the band intensities using densitometry software. The person performing the quantification should be blinded to the treatment groups to minimize detection bias.

  • Data Analysis and Reporting:

    • Unblind the data and normalize the phospho-Protein X signal to the total-Protein X and the loading control.

    • Report the fold change in phosphorylation relative to the vehicle control. All blots, including those with non-significant results, should be reported to prevent reporting bias.

Comparative Analysis and Data Presentation

To facilitate a clear and unbiased comparison of this compound with alternative compounds, all quantitative data should be summarized in structured tables.

Table 2: Hypothetical Comparative Cytotoxicity Data

CompoundIC50 in HeLa cells (µM)95% Confidence IntervalNumber of Replicates (n)
This compound 12.510.2 - 15.33
Alternative Compound 1 8.26.9 - 9.73
Alternative Compound 2 25.121.8 - 28.93
Doxorubicin (Positive Control) 0.50.4 - 0.63

Table 3: Hypothetical Comparative Signaling Pathway Modulation Data

Compound (at 10 µM)Fold Change in Phospho-Protein Xp-value vs. VehicleNumber of Replicates (n)
This compound 0.450.023
Alternative Compound 1 0.380.013
Alternative Compound 2 0.950.853
Positive Control 0.21<0.0013

Visualizing Logical Relationships in Bias Assessment

The relationship between different types of bias and the stages of an experiment can be visualized to emphasize the importance of a multi-faceted approach to bias mitigation.

Bias_Relationships cluster_experiment Experimental Stages cluster_bias Types of Bias Design Design & Planning Selection Selection Bias Design->Selection Execution Execution Performance Performance Bias Execution->Performance Detection Detection Bias Execution->Detection Analysis Data Analysis Analysis->Detection Attrition Attrition Bias Analysis->Attrition Reporting Reporting Reporting_Bias Reporting Bias Reporting->Reporting_Bias

Caption: Interplay between experimental stages and common types of bias.

Conclusion: Upholding Scientific Integrity in In-Vitro Research

The in-vitro assessment of novel compounds like this compound is a cornerstone of modern drug discovery. The value of this research, however, is not solely determined by the novelty of the findings, but by their reliability and reproducibility. By consciously designing and executing experiments that minimize the risk of bias, researchers can generate high-quality, trustworthy data that provides a solid foundation for further pre-clinical and clinical development. The principles and protocols outlined in this guide are intended to serve as a practical resource for scientists committed to upholding the highest standards of scientific integrity in their in-vitro research.

References

  • Krithikadatta, J., Gopikrishna, V., & Datta, M. (2014). CRIS Guidelines (Checklist for Reporting In-vitro Studies): A concept note on the need for standardized guidelines for improving quality and transparency in reporting in-vitro studies in experimental dental research. Journal of Conservative Dentistry, 17(4), 301–304. [Link]

  • Scilit. (n.d.). A concept note on the need for standardized guidelines for improving quality and transparency in reporting in-vitro studies in experimental dental research. Retrieved from [Link]

  • Research Square. (n.d.). CRIS Guidelines (Checklist for Reporting In-vitro Studies). Retrieved from [Link]

  • de Vries, R. B. M., & Whaley, P. (2021). Identifying assessment criteria for in vitro studies: a method and item bank. Toxicological Sciences, 182(1), 1-13. [Link]

  • ResearchGate. (2014). A concept note on the need for standardized guidelines for improving quality and transparency in reporting in-vitro studies in experimental dental research. Retrieved from [Link]

  • Faggion Jr, C. M. (2012). Guidelines for reporting pre-clinical in vitro studies on dental materials. Journal of Evidence-Based Dental Practice, 12(4), 182-189. [Link]

  • Tran, U. T. P., et al. (2021). Quality assessment tools used in systematic reviews of in vitro studies. BMC Medical Research Methodology, 21(1), 101. [Link]

  • ResearchGate. (2018). Can anyone suggest what is the best tool for assessing risk of bias in vitro studies? Retrieved from [Link]

  • Svendsen, C., et al. (2023). Protocol for designing INVITES-IN, a tool for assessing the internal validity of in vitro studies. Toxicology Research and Application, 7. [Link]

  • ResearchGate. (n.d.). The main types of bias relevant to toxicological studies. Retrieved from [Link]

  • Tran, U. T. P., et al. (2021). Quality assessment tools used in systematic reviews of in vitro studies. BMC Medical Research Methodology, 21(1), 101. [Link]

  • Quora. (2015). What are some of the most common reasons why in vitro toxicology studies cannot be generalized to in vivo studies? Retrieved from [Link]

  • Ali, I., et al. (2024). Assessing risk of bias in toxicological studies in the era of artificial intelligence. Archives of Toxicology, 98(1), 1-17. [Link]

  • Hartung, T. (2007). Bias in toxicology. Archives of Toxicology, 81(9), 605-617. [Link]

  • ResearchGate. (n.d.). Overview of common types of bias in different types of toxicological... Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Cyclopropylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical does not end when an experiment is complete. The responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Cyclopropylpicolinonitrile, a compound of interest in modern drug discovery and development. As your partner in the laboratory, we believe in providing value that extends beyond the product itself, ensuring you have the critical information needed to operate safely and efficiently.

This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering your team to make informed safety decisions.

Hazard Identification and Risk Assessment

Understanding the potential hazards of this compound is the first step in managing its disposal. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not prevalent, its chemical structure—featuring a cyclopropyl group and a picolinonitrile moiety—allows us to infer its primary hazards based on analogous compounds and functional group chemistry. The nitrile group (-C≡N) is of particular concern, as compounds in this class can be toxic and may release highly toxic gases such as hydrogen cyanide or oxides of nitrogen upon decomposition, for instance, in a fire.[1]

All chemical waste must be managed in accordance with federal, state, and local regulations.[2] The U.S. Environmental Protection Agency (EPA) provides a framework for identifying and managing hazardous waste, which is crucial for ensuring compliance.[3][4]

Table 1: Inferred Hazard Profile of this compound

Hazard CategoryPotential Risk & Rationale
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Nitrile compounds can be metabolized to release cyanide, a potent toxin. Exposure symptoms may include dizziness, headache, and nausea.[5]
Flammability Combustible. Similar nitrile compounds are flammable liquids.[6] It may form flammable or explosive mixtures with air and can be ignited by heat, sparks, or open flames.[7][8]
Reactivity Reacts with strong oxidizing agents. [6] Incompatible with strong acids and bases.[9] Contact with incompatible materials could lead to vigorous reactions, generating heat or toxic fumes.
Environmental Hazard Potentially harmful to aquatic life. [7] Spills or improper disposal can contaminate soil and waterways. Avoid release into the environment.[7]
Decomposition Hazardous decomposition products. When heated to decomposition, it may emit toxic fumes of carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide (HCN).[1]

Personal Protective Equipment (PPE) Requirements

Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate PPE. The Occupational Safety and Health Administration (OSHA) requires employers to provide, and employees to use, suitable protective equipment based on the hazards present.[10][11]

  • Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles.[5] If there is a significant splash risk, use a face shield in addition to goggles.[12]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's chemical resistance guide to ensure they are suitable for the specific solvent or concentration being handled.[13] Always inspect gloves for tears or pinholes before use.[13]

  • Body Protection: A standard laboratory coat should be worn.[5] For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[6] If ventilation is inadequate or exposure limits are exceeded, NIOSH/MSHA-approved respiratory protection should be worn.[5]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the safe and compliant disposal of this compound waste from the point of generation to its final removal from the facility.

G Diagram 1: Disposal Workflow for this compound Waste cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 On-Site Accumulation cluster_3 Final Disposal gen Waste Generated (Solid, Liquid, Sharps) seg Segregate Waste by Type (Solid vs. Liquid vs. Sharps) gen->seg container Select Compatible, Leak-Proof Container seg->container labeling Affix Hazardous Waste Label (Name, Hazards, Date) container->labeling saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa check Container Full or Time Limit Reached? saa->check check->saa No ehs Contact EHS/Safety Officer to Schedule Pickup check->ehs Yes vendor Licensed Hazardous Waste Vendor Collects Waste ehs->vendor

Caption: Logical workflow for the disposal of this compound.

Step-by-Step Disposal Protocols

Follow these detailed protocols to ensure the safe handling and disposal of all waste streams containing this compound.

Protocol 1: Waste Segregation and Collection

Objective: To safely separate different forms of this compound waste at the point of generation to prevent hazardous reactions and ensure proper disposal pathways.

Rationale: Segregating incompatible chemicals is a fundamental principle of laboratory safety.[9] Mixing nitrile compounds with incompatible waste, such as strong acids or oxidizers, could trigger a dangerous chemical reaction.

Procedure:

  • Identify Waste Streams: Designate separate waste collection points for solid, liquid, and sharps waste contaminated with this compound.

  • Solid Waste:

    • Place all non-sharp, contaminated solid waste (e.g., gloves, absorbent paper, empty vials, weigh boats) into a designated, leak-proof solid chemical waste container.[14]

    • This is typically a pail or drum lined with a clear plastic bag to allow for visual inspection by waste technicians.[15]

  • Liquid Waste:

    • Collect all liquid waste containing this compound (e.g., reaction mother liquors, solvent rinses) in a designated, sealed, and chemically compatible liquid waste container (e.g., a high-density polyethylene carboy).[16]

    • Crucially, do not mix this waste with other incompatible chemical wastes. [9] For example, keep halogenated and non-halogenated solvent wastes separate if required by your institution.[17]

  • Sharps Waste:

    • Dispose of all contaminated sharps (e.g., needles, Pasteur pipettes, broken glass) directly into a designated, puncture-resistant sharps container.[15]

    • Do not recap, bend, or break needles.[14]

Protocol 2: Containerization and Labeling

Objective: To ensure waste is stored in appropriate containers that are clearly and accurately labeled according to institutional and regulatory standards.

Rationale: Proper containment prevents leaks and spills, while accurate labeling communicates hazards to all personnel and is a strict regulatory requirement for waste tracking.[15][16] Containers must be kept closed except when adding waste to prevent the release of vapors.[15]

Procedure:

  • Select a Compatible Container: Use containers made of a material that will not react with or be degraded by the waste.[9] The original manufacturer's container is often a good choice for unused or expired chemicals.[16] For liquid waste, use containers with leak-proof, screw-on caps.[15]

  • Use Secondary Containment: Place all liquid waste containers in a secondary container, such as a lab tray or dishpan, that is chemically compatible and can hold 110% of the volume of the primary container.[15] This measure contains any potential leaks or spills.

  • Label the Container:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.

    • Complete the label with the following information:

      • The full chemical name: "this compound Waste" (avoid abbreviations or formulas).

      • A list of all components and their approximate percentages, including solvents.

      • The relevant hazard characteristics (e.g., "Toxic," "Flammable").

      • The accumulation start date (the date the first waste was added).

      • The name of the principal investigator and the laboratory location.

Protocol 3: On-Site Storage (Satellite Accumulation)

Objective: To safely store hazardous waste in a designated area within the laboratory pending pickup by EHS.

Rationale: Federal regulations allow for the accumulation of hazardous waste in "Satellite Accumulation Areas" (SAAs) at or near the point of generation, provided specific safety and quantity limits are followed.[9]

Procedure:

  • Designate the SAA: The SAA must be under the control of the laboratory personnel generating the waste.[9]

  • Store Securely: Keep waste containers in the designated SAA. Do not store hazardous chemicals on floors or in areas where they could be easily knocked over.[16]

  • Adhere to Limits: Be aware of the accumulation limits:

    • Quantity: A laboratory can accumulate up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[15]

    • Time: Once a container is full, it must be removed from the SAA within three days.[9] Partially filled containers may remain for up to one year, but it is best practice to request a pickup well before this deadline.[9]

  • Weekly Inspections: Inspect the SAA weekly for any signs of leakage or container degradation.[9]

Protocol 4: Final Disposal

Objective: To ensure the final disposal of the waste is conducted in a compliant and environmentally responsible manner.

Rationale: The final treatment and disposal of hazardous waste must be performed by a licensed Treatment, Storage, and Disposal Facility (TSDF) to comply with EPA regulations.[18]

Procedure:

  • Request a Pickup: Once a waste container is nearly full (e.g., 75% capacity) or you are approaching the time limit, schedule a waste pickup with your institution's EHS office.[16]

  • Documentation: Ensure all labels are complete and legible. Your EHS department will handle the creation of the hazardous waste manifest, a legal document that tracks the waste from your lab to its final destination.[18]

  • Hand-off to Professionals: EHS personnel or a licensed hazardous waste vendor will collect the properly contained and labeled waste from your laboratory for transport to a certified disposal facility.

Emergency Procedures: Spill and Exposure

Accidents can happen, and a prepared response is critical to mitigating risk.

Spill Response:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large, highly concentrated, or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment.[6][7]

  • Contain the Spill: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[6] Do not use combustible materials like paper towels to absorb a flammable liquid.

  • Clean-Up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a compatible container for disposal as hazardous waste.[1] Decontaminate the area with a suitable cleaning agent.

  • Report: Report the incident to your supervisor and EHS office.

First Aid / Exposure Response:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[7] Seek medical attention if irritation persists.

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][6]

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]

  • Hazardous Waste Disposal Procedures. University of Chicago. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University. [Link]

  • Nitrile Glove Chemical Resistance Guide. S&G Gloves. [Link]

  • Material Safety Data Sheet. Generic MSDS for a nitrile-containing pesticide. [Link]

  • Safety Data Sheet. NOVA Chemicals. [Link]

  • Navigating OSHA Standards: How Orange Nitrile Gloves Meet Compliance. WellBefore. [Link]

  • Chemical Waste Disposal Guidelines. University of Maryland, Baltimore. [Link]

  • Safety Data Sheet - Cyclopropane. Airgas. [Link]

  • Hazard Summary - 2-Dimethylaminoacetonitrile. NJ Department of Health. [Link]

  • Anesthetic Gases: Guidelines for Workplace Exposures. Occupational Safety and Health Administration (OSHA). [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • EPA Hazardous Waste Codes. University of Maryland ESSR. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Disposal Guidance. U.S. Environmental Protection Agency (EPA). [Link]

Sources

Navigating the Synthesis Frontier: A Practical Guide to Handling 5-Cyclopropylpicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and drug development professionals dedicated to exploring novel molecular landscapes, the introduction of a new reagent is a moment of both opportunity and critical responsibility. 5-Cyclopropylpicolinonitrile, a compound featuring a unique combination of a pyridine ring, a nitrile group, and a cyclopropyl moiety, presents a distinct set of handling requirements. This guide moves beyond mere procedural lists to provide a deep, field-tested framework for its safe and effective use, ensuring that your focus remains on scientific advancement, securely grounded in best safety practices.

The causality behind these protocols is rooted in the composite nature of the molecule. The pyridine ring suggests potential for local irritation, the nitrile group carries an inherent risk of toxicity and potential to release cyanide, and the cyclopropyl group, while generally stable, is a high-energy moiety.[1][2] Our approach, therefore, is one of informed caution, treating the compound with the respect due to a substance with a partially characterized hazard profile.

Section 1: Hazard Assessment & Personal Protective Equipment (PPE)

Before the first spatula touches the reagent, a thorough hazard assessment is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, an analysis of structurally related compounds—such as picolinonitrile, cyclopropyl cyanide, and other pyridinecarbonitrile derivatives—provides a robust basis for establishing safety protocols.[2][3]

Inferred Hazard Profile:

  • Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin, consistent with related nitrile compounds.[4][5]

  • Irritation: Expected to cause skin and serious eye irritation.[2][5]

  • Chemical Reactivity: The nitrile group can potentially release toxic hydrogen cyanide gas if exposed to strong acids.[1] It is incompatible with strong oxidizing agents, acids, and bases.[4][6]

The Last Line of Defense: Your Personal Protective Equipment

Your PPE is more than a requirement; it is your personal safety system. The selection of each component is a deliberate choice to mitigate a specific, identified risk.

PPE ComponentSpecificationRationale & Field Notes
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield.Causality : Protects against splashes and potential solid particulates. A face shield is recommended when handling larger quantities (>10g) or during procedures with a high splash risk (e.g., rapid solvent addition, quenching).
Hand Protection Nitrile rubber gloves (minimum 4 mil thickness).Causality : Nitrile provides excellent resistance to a wide range of chemicals, including those found in laboratory environments.[1] For prolonged contact or immersion, heavier-duty (e.g., 8 mil) nitrile or neoprene gloves should be used. Crucial Note : Disposable gloves offer "contact barrier" protection only; they must be removed and discarded immediately upon known or suspected contamination.[7]
Body Protection Flame-retardant laboratory coat.Causality : Protects skin from incidental contact and prevents contamination of personal clothing. The flame-retardant property is a prudent measure given the potential flammability of related cyclopropyl compounds.[3][6]
Respiratory Protection Not required if handled exclusively within a certified chemical fume hood.Causality : A properly functioning fume hood is the primary engineering control to prevent inhalation exposure.[7] If weighing or handling outside of a hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.

Section 2: Operational Plan: From Weighing to Reaction

Every step in the experimental workflow must be deliberate and controlled. The following protocol is designed as a self-validating system, where each step confirms the safety of the preceding one.

Step-by-Step Handling Protocol:
  • Preparation & Area Setup :

    • Verify Engineering Controls : Confirm that the chemical fume hood has a valid certification and is drawing correctly. Ensure the safety shower and eyewash station are unobstructed and have been recently tested.[7]

    • Establish a Designated Area : Cordon off the specific area within the fume hood where the compound will be handled. Cover the work surface with disposable, plastic-backed absorbent paper to contain any minor spills.

    • Assemble Equipment : Place all necessary glassware, spatulas, and reagents within the designated area before introducing the this compound. This minimizes movement in and out of the hood, reducing the risk of exposure.

  • Weighing & Transfer :

    • Aliquot Transfer : If possible, bring only the required amount of the chemical into the fume hood. Avoid bringing the entire stock container to the reaction setup.

    • Static Control : For solid transfers, be mindful of static electricity, which can cause fine powders to disperse. Use anti-static weigh boats or an ionizing bar if available, especially in low-humidity environments.

    • Controlled Addition : When adding the solid to a solvent or reaction mixture, do so slowly and carefully to prevent splashing and aerosol generation.[7]

  • Post-Handling Decontamination :

    • Clean Equipment : Thoroughly decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the compound.

    • Wipe Down Surfaces : Using an appropriate solvent, wipe down the designated work area within the fume hood. Dispose of the absorbent paper and cleaning materials as hazardous waste.

    • Proper PPE Removal : Remove gloves first, turning them inside out, followed by the lab coat. Wash hands thoroughly with soap and water immediately after exiting the laboratory.[7]

Section 3: Spill and Disposal Management

Emergency Spill Response

Preparedness is the key to managing unexpected events safely.

  • Minor Spill (<1g) inside a Fume Hood :

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Wipe the area with a compatible solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[1]

  • Major Spill or Any Spill Outside a Fume Hood :

    • Evacuate the immediate area and alert others to leave.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Workflow

The cradle-to-grave responsibility for a chemical includes its proper disposal. Under no circumstances should this compound or its waste be disposed of down the drain.[1] It must be treated as regulated hazardous waste.

Caption: Waste management from point of generation to final disposal.

Waste Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[1]

Disposal Method : The ultimate disposal of pyridine- and nitrile-containing waste is typically high-temperature incineration conducted by a licensed hazardous waste management company.[8] This method ensures the complete destruction of the compound, preventing its release into the environment.

By integrating these principles of hazard anticipation, rigorous operational discipline, and responsible disposal, you build a system of safety that protects you, your colleagues, and your research. This allows for the confident handling of novel reagents like this compound, paving the way for the next scientific breakthrough.

References

  • Szabo-Scandic. (n.d.). 2-Pyridinecarbonitrile Safety Data Sheet. Available at: [Link]

  • AGROFINE. (n.d.). Material Safety Data Sheet. Available at: [Link]

  • NOVA Chemicals. (2025). Safety Data Sheet. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1989). Production, Import, Use, and Disposal of Pyridine. Available at: [Link]

  • Airgas. (2018). Safety Data Sheet: Cyclopropane. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.